molecular formula C14H15NO4 B554707 Phthaloyl-L-isoleucine CAS No. 29588-88-3

Phthaloyl-L-isoleucine

Cat. No.: B554707
CAS No.: 29588-88-3
M. Wt: 261.27 g/mol
InChI Key: RUUWUOYPIXTMLF-KWQFWETISA-N
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Description

Phthaloyl-L-isoleucine, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUWUOYPIXTMLF-KWQFWETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139573
Record name (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29588-88-3
Record name (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29588-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phthaloyl-L-isoleucine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Phthaloyl-L-isoleucine. This derivative of the essential amino acid L-isoleucine serves as a critical building block in peptide synthesis and plays a significant role in the development of novel therapeutics.[1][] Its unique structural features contribute to the stability and efficacy of bioactive molecules.[1]

Chemical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing key data for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[1][3][4]
Molecular Weight 261.27 g/mol [1][3]
CAS Number 29588-88-3[1][3]
Appearance White crystalline powder[1]
Melting Point 118 - 122 °C[1]
Purity ≥ 97% (HPLC)[1]
Optical Rotation [α]²⁰/D = -48 ± 1° (c=1.997 in EtOH)[1]
Synonyms Pht-L-Ile-OH[1]

Chemical Structure

This compound is a derivative of L-isoleucine, an essential amino acid.[] The structure is characterized by a phthaloyl group attached to the alpha-amino group of L-isoleucine. This phthaloyl group acts as a protecting group in peptide synthesis, preventing the amino group from participating in unwanted side reactions.[1] The core L-isoleucine structure maintains its specific stereochemistry, which is crucial for its biological activity and its role in forming precise peptide bonds.[1] The unique dioxoisoindole structure of the phthaloyl group allows for specific interactions with target biomolecules, making it a valuable tool in medicinal chemistry.[1]

The IUPAC name for the L-isomer is (2S,3S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylpentanoic acid.

Experimental Protocols

The synthesis of phthaloyl amino acids can be achieved through several methods. A common approach involves the reaction of the amino acid with phthalic anhydride. Milder conditions can be achieved using N-carboethoxy phthalimide.[5][6]

General Synthesis of this compound

This protocol describes a general method for the N-phthaloylation of L-isoleucine.

Materials:

  • L-isoleucine

  • Phthalic anhydride

  • Triethylamine (as a base, optional in some protocols)

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • A mixture of L-isoleucine and an equimolar amount of phthalic anhydride is suspended in a suitable solvent like toluene.[7]

  • In some protocols, a catalytic amount of a base like triethylamine is added.[7]

  • The mixture is heated to reflux, and the water formed during the reaction is removed, often using a Dean-Stark apparatus.[7]

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an aqueous basic solution (e.g., sodium bicarbonate solution).

  • The aqueous solution is washed with an organic solvent (e.g., ether) to remove any unreacted phthalic anhydride.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G General Workflow for this compound Synthesis Reactants L-Isoleucine + Phthalic Anhydride Reaction Reaction in Solvent (e.g., Toluene) with Heating Reactants->Reaction Mixing Workup Solvent Removal & Aqueous Workup Reaction->Workup Completion Acidification Acidification to Precipitate Product Workup->Acidification Purification Filtration & Recrystallization Acidification->Purification Product Pure This compound Purification->Product Isolation

Caption: General workflow for the synthesis of this compound.

Role in Peptide Synthesis and Drug Development

This compound is a valuable compound in the fields of pharmaceuticals and biochemistry.[1] It is particularly important as a building block in peptide synthesis and as a protective group in organic synthesis.[1]

  • Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, enhancing the efficiency of creating complex molecules for pharmaceutical applications.[1] The phthaloyl group protects the amino terminus of isoleucine, allowing for the controlled, stepwise addition of other amino acids to form a peptide chain.

  • Drug Development: This compound plays a key role in the development of new drugs, especially in the design of peptide-based therapeutics that target specific biological pathways.[1] Its ability to stabilize peptide bonds is essential in developing various bioactive molecules, which can enhance the efficacy of drug formulations.[1]

  • Biochemical Research: Researchers utilize this compound to study protein interactions and enzyme activities, which provides insights into cellular mechanisms and potential therapeutic targets.[1]

The following diagram illustrates the role of this compound as a protected amino acid in the broader context of developing peptide-based drugs.

G Role in Peptide-Based Drug Development cluster_synthesis Peptide Synthesis cluster_development Drug Development Pht_Ile This compound (Protected Amino Acid) SPPS Solid-Phase Peptide Synthesis Pht_Ile->SPPS Other_AA Other Protected Amino Acids Other_AA->SPPS Peptide Protected Peptide SPPS->Peptide Stepwise Coupling Deprotection Deprotection & Purification Peptide->Deprotection Bioactive_Peptide Bioactive Peptide Deprotection->Bioactive_Peptide Target Biological Target (e.g., Receptor, Enzyme) Bioactive_Peptide->Target Binding Therapeutic Therapeutic Effect Target->Therapeutic

Caption: Conceptual diagram of this compound's role in drug development.

References

Phthaloyl-L-isoleucine: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-isoleucine is a chemically modified form of the essential amino acid L-isoleucine, characterized by the presence of a phthaloyl group attached to the alpha-amino group. This modification renders the amino group unreactive, making this compound a valuable intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. The phthaloyl moiety serves as a robust protecting group, enhancing the stability of the amino acid during chemical reactions.[1] Beyond its primary role in synthesis, the broader class of N-phthaloyl amino acids is emerging as a group of compounds with potential bioactive properties, including anti-inflammatory and immunomodulatory effects.[2] This technical guide provides an in-depth overview of the synthesis, applications, and potential biochemical significance of this compound and related N-phthaloyl amino acids.

Synthesis of this compound

The synthesis of N-phthaloyl amino acids, including this compound, can be achieved through several methods. The classical approach involves the reaction of the amino acid with phthalic anhydride at elevated temperatures, often in a high-boiling solvent such as glacial acetic acid.[3] More recent advancements have led to the development of milder and more efficient protocols, such as microwave-assisted solvent-free reactions and the use of N-carboethoxy phthalimide in aqueous solutions at room temperature.[3][4] The latter method is particularly advantageous as it proceeds under mild conditions and generally preserves the optical activity of the chiral amino acid.[4]

Experimental Protocol: Synthesis of N-Phthaloyl Amino Acids via Microwave Irradiation

This protocol describes a general solvent-free microwave-assisted method for the synthesis of N-phthaloyl amino acids.

Materials:

  • L-isoleucine

  • Phthalic anhydride

  • Microwave reactor

Procedure:

  • A mixture of L-isoleucine and phthalic anhydride (in a suitable molar ratio, e.g., 1:1.1) is prepared.

  • The solid mixture is subjected to microwave irradiation in a solvent-free environment. The reaction is typically carried out in the melted phthalic anhydride.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The optimal reaction time and microwave power will vary depending on the specific amino acid and the microwave reactor used. This method has been successfully applied to the synthesis of phthaloyl derivatives of various amino acids.[3]

Synthesis_of_Phthaloyl_L_isoleucine Isoleucine L-Isoleucine Microwave Microwave Irradiation (Solvent-free) Isoleucine->Microwave PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Microwave PhthaloylIsoleucine This compound Microwave->PhthaloylIsoleucine

Figure 1: General synthesis of this compound.

Application in Peptide Synthesis

The primary and most well-established application of this compound in biochemistry is as a protected building block in solid-phase peptide synthesis (SPPS).[1][5] The phthaloyl group prevents the α-amino group of isoleucine from participating in unintended reactions during the sequential coupling of amino acids to form a peptide chain. Its stability to the acidic conditions often used for the cleavage of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, makes it a valuable tool in orthogonal protection strategies.

Experimental Protocol: Incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed by treatment with a 20% piperidine solution in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Coupling of this compound: this compound is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

  • Chain Elongation: The steps of deprotection, washing, and coupling are repeated for subsequent amino acids.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid). The phthaloyl group is typically removed using hydrazine.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (with HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Deprotection (TFA) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Figure 2: SPPS workflow for incorporating this compound.

Potential Biochemical and Pharmacological Applications of N-Phthaloyl Amino Acids

While this compound itself has not been extensively studied for its intrinsic biological activity, research on other N-phthaloyl amino acids suggests that this class of compounds may possess interesting pharmacological properties. A study investigating a series of N-phthaloyl amino acids revealed their potential as anti-inflammatory and immunomodulatory agents.[2]

Anti-inflammatory and Immunomodulatory Activity

Several N-phthaloyl amino acid derivatives have been shown to exhibit anti-inflammatory activity and to modulate the production of key inflammatory cytokines.[2] For instance, certain derivatives were found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages.[2] Notably, some of these compounds displayed inhibitory effects on TNF-α and IL-1β production where the well-known immunomodulator thalidomide showed no significant activity at the same concentration.[2]

Data on Anti-inflammatory Activity of N-Phthaloyl Amino Acids

The following table summarizes the reported inhibitory activity of a selection of N-phthaloyl amino acids on cytokine production in LPS-stimulated macrophages. It is important to note that this compound was not included in this particular study, and the data is presented to illustrate the potential bioactivity of this compound class.

Compound (N-Phthaloyl Derivative of)Inhibition of TNF-α Production (%) at 50 µmol/mLInhibition of IL-1β Production (%) at 50 µmol/mL
GlycineSignificant InhibitionSignificant Inhibition
TryptophanSignificant InhibitionSignificant Inhibition
PhenylalanineModerate InhibitionModerate Inhibition
Thalidomide (Reference)No Significant InhibitionNo Significant Inhibition
Data adapted from a study on the pharmacological evaluation of N-phthaloyl amino acids.[2]
Experimental Protocol: In Vitro Cytokine Production Assay

This protocol provides a general outline for assessing the effect of compounds like N-phthaloyl amino acids on cytokine production by macrophages.

Materials:

  • Murine macrophage cell line (e.g., J774A.1)

  • Cell culture medium (e.g., RPMI-1640) and supplements (FBS, antibiotics)

  • Lipopolysaccharide (LPS)

  • N-phthaloyl amino acid compounds

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture: Macrophages are cultured in appropriate medium until they reach a suitable confluence.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the N-phthaloyl amino acid compounds for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production by the compounds is calculated relative to the LPS-stimulated control group.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activation Activation Macrophage->Activation TNFa TNF-α Production Activation->TNFa IL1b IL-1β Production Activation->IL1b PhthaloylAA N-Phthaloyl Amino Acids PhthaloylAA->Inhibition Inhibition->Activation

Figure 3: Potential mechanism of N-phthaloyl amino acids.

Conclusion

This compound is a fundamental tool in the synthesis of peptides and other complex organic molecules, owing to the stability and reliability of the phthaloyl protecting group.[1] Its primary role in biochemistry is as a synthetic intermediate, facilitating the construction of peptide-based therapeutics and research tools.[1] While direct evidence for the biological activity of this compound is currently limited, related N-phthaloyl amino acids have demonstrated promising anti-inflammatory and immunomodulatory properties, suggesting a potential avenue for future research and drug discovery efforts.[2] The methodologies for its synthesis and incorporation into peptides are well-established, providing a solid foundation for its use in both academic and industrial research settings. Further investigation into the intrinsic bioactivities of this compound and other N-phthaloyl derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Phthaloyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phthaloyl-L-isoleucine, a key building block in peptide synthesis and drug development.[1] This document offers detailed experimental protocols, quantitative data, and visualizations to support researchers in the effective utilization of this compound.

Compound Overview

This compound is a derivative of the essential amino acid L-isoleucine, where the primary amine is protected by a phthaloyl group. This protection strategy is widely employed in organic synthesis to prevent unwanted side reactions of the amino group while other parts of the molecule are being modified.[1] The phthaloyl group offers stability and can be selectively removed under specific conditions, making it a valuable tool in the synthesis of complex peptides and other bioactive molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₄[1][2]
Molecular Weight 261.27 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 118 - 122 °C[1]
Optical Rotation [α]²⁰D = -48 ± 1° (c=1.997 in EtOH)[1]
Purity ≥ 97% (HPLC)[1]
CAS Number 29588-88-3[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: a traditional method using phthalic anhydride and a milder method employing N-carboethoxy phthalimide.

Synthesis Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Isoleucine L-Isoleucine Reaction Reaction (Heating or Mild Conditions) L-Isoleucine->Reaction Phthaloylating_Agent Phthaloylating Agent (e.g., Phthalic Anhydride) Phthaloylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Purification (e.g., Recrystallization) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol 1: Reaction with Phthalic Anhydride

This method involves the direct condensation of L-isoleucine with phthalic anhydride, typically at elevated temperatures.

Materials:

  • L-Isoleucine

  • Phthalic Anhydride

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine L-isoleucine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid.[3]

  • Heat the reaction mixture to reflux (approximately 170-180°C) and maintain for 2-4 hours.[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and stir to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.

  • Dry the purified crystals under vacuum to yield this compound as a white solid.

Experimental Protocol 2: Mild Synthesis using N-Carboethoxy Phthalimide

This protocol offers a milder alternative, proceeding at room temperature and preserving the optical activity of the amino acid.[5]

Materials:

  • L-Isoleucine

  • N-Carboethoxy Phthalimide

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Hydrochloric Acid (HCl) for acidification

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve L-isoleucine (1 equivalent) and sodium carbonate (1 equivalent) in distilled water in a flask at room temperature (17-20°C).[5]

  • To this solution, add N-carboethoxy phthalimide (1.05 equivalents) and stir the mixture vigorously for 15-30 minutes.[5]

  • The solution should become clear as the reaction proceeds.

  • Filter the solution to remove any unreacted starting material.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques Synthesized_Product Synthesized This compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesized_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC for Purity) Synthesized_Product->Chromatography Physical_Properties Physical Properties (Melting Point, Optical Rotation) Synthesized_Product->Physical_Properties Final_Characterization Confirmed Structure and Purity Spectroscopy->Final_Characterization Chromatography->Final_Characterization Physical_Properties->Final_Characterization

Caption: Workflow for the characterization of synthesized this compound.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on its structure and data from similar N-phthaloyl amino acids are presented below.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals include aromatic protons of the phthaloyl group (typically in the range of 7.7-7.9 ppm), the α-proton of the isoleucine backbone, and the aliphatic protons of the isoleucine side chain.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbons of the phthaloyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the isoleucine moiety.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:

  • C=O stretching (imide): Two bands, typically around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

  • C=O stretching (carboxylic acid): A broad band around 1700 cm⁻¹.

  • O-H stretching (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretching (aliphatic): Bands around 2800-3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of this compound (261.27).

  • Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isoleucine side chain.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: It serves as a protected amino acid building block, enabling the controlled, stepwise synthesis of complex peptides.[1]

  • Drug Development: The compound is utilized in the design and synthesis of novel peptide-based therapeutics.[1]

  • Biochemical Research: It can be used in the study of protein-ligand interactions and enzyme mechanisms.[1]

Conclusion

This technical guide has outlined the synthesis and characterization of this compound, providing detailed protocols and expected analytical data. The methodologies described offer robust and reliable means to prepare and validate this important synthetic building block for a range of applications in research and development.

References

Phthaloyl-L-isoleucine: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-isoleucine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. The phthaloyl group, attached to the alpha-amino group of L-isoleucine, provides a stable and reliable method for preventing unwanted side reactions during the stepwise elongation of peptide chains. This protecting group is valued for its stability under various reaction conditions, yet it can be selectively removed to allow for the formation of the desired peptide bond. This technical guide provides an in-depth overview of the synthesis, properties, and application of this compound in peptide synthesis, complete with experimental protocols, quantitative data, and workflow visualizations to support researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValue
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 118-122 °C
Purity ≥97% (HPLC)
Solubility Soluble in organic solvents such as dichloromethane, dimethylformamide, and ethyl acetate.

Synthesis of this compound

The synthesis of this compound is a critical first step for its use in peptide synthesis. Several methods have been developed, with the choice of method often depending on the desired scale, yield, and purity requirements. Two common methods are detailed below.

Method 1: Reaction with Phthalic Anhydride in Acetic Acid

This traditional method involves the direct condensation of L-isoleucine with phthalic anhydride in a suitable solvent, typically glacial acetic acid, at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-isoleucine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is triturated with cold water, filtered, and washed with water to remove any unreacted starting materials and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

ParameterValue
Typical Yield 65-85%
Purity (after recrystallization) >98%
Method 2: Microwave-Assisted Synthesis

A more modern and efficient approach utilizes microwave irradiation to accelerate the reaction between L-isoleucine and phthalic anhydride, often in a solvent-free or minimal solvent condition.

Experimental Protocol:

  • Reactant Mixture: Intimately mix L-isoleucine (1 equivalent) and phthalic anhydride (1 equivalent) in a microwave-safe reaction vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation. A typical protocol involves heating at a power of 200 W at 130 °C for 5-6 minutes, followed by an additional heating period of 5-10 minutes at a temperature close to the melting point of L-isoleucine.[1]

  • Purification: After cooling, the solid product is typically washed with water and can be further purified by recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 80-95%
Purity >98%

This compound in Peptide Synthesis

The primary application of this compound is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The phthaloyl group effectively blocks the N-terminus, allowing for the selective activation of the C-terminal carboxyl group for coupling with the N-terminus of another amino acid or a resin-bound peptide.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support.

spss_workflow Resin Resin Support Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cycle Repeat Cycle Capping->Cycle for next amino acid Cycle->Deprotection

General workflow for incorporating this compound in SPPS.
Coupling of this compound

The coupling of this compound to a free amino group on a resin or in solution requires the activation of its carboxyl group. Standard coupling reagents used in peptide synthesis are effective for this purpose.

Experimental Protocol (SPPS):

  • Resin Preparation: The resin with a free N-terminal amine is swelled in a suitable solvent like dimethylformamide (DMF).

  • Activation: In a separate vessel, this compound (2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling Reaction: The activated this compound solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates the absence of free primary amines.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

Quantitative Data:

Due to the steric hindrance of the isoleucine side chain, coupling can sometimes be challenging.

ParameterValue
Typical Coupling Efficiency >98% (may require double coupling or extended reaction times)
Deprotection of the Phthaloyl Group

The removal of the phthaloyl protecting group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved by hydrazinolysis.

Experimental Protocol (SPPS):

  • Resin Preparation: The resin-bound peptide with the N-terminal this compound is washed with a suitable solvent (e.g., DMF or THF).

  • Hydrazinolysis: A solution of hydrazine hydrate (e.g., 2-5% in DMF or THF) is added to the resin.

  • Reaction: The mixture is agitated at room temperature for 1-4 hours. The progress can be monitored by cleaving a small sample of the resin and analyzing it by mass spectrometry.

  • Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.

Deprotection Mechanism:

The following diagram illustrates the mechanism of phthaloyl group removal by hydrazine.

deprotection_mechanism Pht_Peptide Phthaloyl-Peptide N-R Intermediate Intermediate Phthalhydrazide-Peptide Adduct Pht_Peptide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Free_Peptide Free Peptide H₂N-R Intermediate->Free_Peptide Intramolecular Cyclization & Cleavage Phthalhydrazide Phthalhydrazide Intermediate->Phthalhydrazide

Mechanism of Phthaloyl group deprotection using hydrazine.

Applications in Drug Development

This compound is utilized in the synthesis of various bioactive peptides. The phthaloyl protecting group's stability and specific removal conditions make it a valuable tool in the synthesis of complex peptide therapeutics where orthogonal protection strategies are required. While specific signaling pathways are highly dependent on the final peptide sequence, the incorporation of L-isoleucine itself can be critical for the peptide's biological activity and interaction with its target receptor or enzyme.

Conclusion

This compound is a robust and reliable building block for peptide synthesis. Its straightforward synthesis, well-defined physicochemical properties, and established protocols for coupling and deprotection make it a valuable asset for researchers in academia and the pharmaceutical industry. The detailed methodologies and quantitative data presented in this guide aim to facilitate its effective application in the development of novel peptide-based therapeutics and research tools.

References

Phthaloyl-L-isoleucine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Phthaloyl-L-isoleucine, a key derivative of the essential amino acid L-isoleucine, and its applications in the field of medicinal chemistry. The guide details its synthesis, physicochemical properties, and primary role as a building block in the development of peptide-based therapeutics.

Introduction to this compound

This compound is a synthetic compound derived from the essential amino acid L-isoleucine. In this derivative, the amino group of L-isoleucine is protected by a phthaloyl group. This protection strategy is fundamental in organic synthesis, particularly in the context of peptide chemistry. The presence of the phthaloyl group enhances the stability and solubility of the amino acid, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

L-isoleucine itself is one of the three branched-chain amino acids (BCAAs) and is crucial for human health. It plays a significant role in protein synthesis, metabolic regulation, and the production of hemoglobin.[][4] Its involvement in muscle protein repair and balancing nitrogen levels makes it a component in therapies for muscle-wasting conditions and metabolic disorders.[] The medicinal importance of L-isoleucine underscores the utility of its derivatives, like this compound, in the development of novel therapeutics.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solvent selection and analytical characterization.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₄[5]
Molecular Weight 261.27 g/mol [5]
CAS Number 29588-88-3[5]
Appearance White to off-white crystalline powder
Family Bioactive Small Molecules[5]

Role in Peptide Synthesis

The primary application of this compound in medicinal chemistry is as a protected amino acid in peptide synthesis. The phthaloyl group serves as a robust protecting group for the amine functionality, preventing it from participating in unintended side reactions during the formation of peptide bonds.[1] This allows for the sequential and controlled addition of amino acids to a growing peptide chain, a cornerstone of both solid-phase and solution-phase peptide synthesis.

The stability of the phthaloyl group under various reaction conditions, coupled with established methods for its removal, makes this compound a versatile tool for chemists synthesizing peptide-based drugs. These therapeutics are designed to target specific biological pathways with high precision.[1]

Peptide_Synthesis_Workflow start Resin Support deprotection1 Fmoc Deprotection start->deprotection1 1. coupling1 Couple Phthaloyl- L-isoleucine deprotection1->coupling1 2. wash1 Wash coupling1->wash1 3. deprotection2 Fmoc Deprotection (Next Amino Acid) wash1->deprotection2 4. coupling2 Couple Next Protected Amino Acid deprotection2->coupling2 5. wash2 Wash coupling2->wash2 6. repeat Repeat Cycles wash2->repeat 7. cleavage Cleavage from Resin & Deprotection repeat->cleavage 8. peptide Purified Peptide cleavage->peptide 9.

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Synthesis of this compound

A reliable method for the N-phthaloylation of amino acids involves the reaction of the amino acid with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is advantageous due to its mild conditions, which helps in preserving the optical activity of the amino acid.[6]

Materials:

  • L-isoleucine

  • N-carboethoxyphthalimide

  • Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Stir plate and stir bar

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a suitable reaction vessel, dissolve L-isoleucine (1.0 equivalent) and sodium carbonate decahydrate (1.0 equivalent) in deionized water. The temperature should be maintained between 17-20°C.[6]

  • To this stirring solution, add N-carboethoxyphthalimide (1.05 equivalents).[6]

  • Continue stirring the mixture for approximately 15-20 minutes. The reaction progress can be monitored by the dissolution of the reactants.[6]

  • After the reaction is complete, filter the solution to remove any insoluble impurities.[6]

  • Acidify the filtrate with HCl to a pH of approximately 2-3. This will precipitate the this compound product.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Synthesis_of_Phthaloyl_L_isoleucine l_isoleucine L-Isoleucine mixing Stir at 17-20°C for 15-20 min l_isoleucine->mixing n_carb N-Carboethoxyphthalimide n_carb->mixing na2co3 Sodium Carbonate (in Water) na2co3->mixing filtration Filter Solution mixing->filtration acidification Acidify with HCl filtration->acidification precipitation Precipitation of Product acidification->precipitation collection Collect & Wash Precipitate precipitation->collection purification Recrystallization collection->purification final_product This compound purification->final_product

Synthesis workflow for this compound.

Biological Context: L-isoleucine Biosynthesis

While this compound is a synthetic molecule, its precursor, L-isoleucine, is synthesized in plants and microorganisms through a multi-step enzymatic pathway starting from threonine.[7] Understanding this pathway provides a broader biological context for the importance of isoleucine and its derivatives. The biosynthesis of L-isoleucine is intricately regulated and shares several enzymes with the biosynthesis of other branched-chain amino acids like valine and leucine.[7]

Isoleucine_Biosynthesis threonine Threonine e1 Threonine Dehydratase threonine->e1 oxobutanoate α-Ketobutanoate e2 Acetohydroxyacid Synthase oxobutanoate->e2 acetohydroxy (S)-α-Aceto-α-hydroxybutanoate e3 Ketol-Acid Reductoisomerase acetohydroxy->e3 dihydroxy α,β-Dihydroxy-β-methylvalerate e4 Dihydroxyacid Dehydratase dihydroxy->e4 ketomethyl α-Keto-β-methylvalerate e5 Branched-Chain Amino Acid Aminotransferase ketomethyl->e5 isoleucine L-Isoleucine e1->oxobutanoate e2->acetohydroxy e3->dihydroxy e4->ketomethyl e5->isoleucine

Biosynthesis pathway of L-isoleucine from threonine.

Conclusion

This compound serves as a critical reagent in medicinal chemistry, primarily enabling the synthesis of complex peptide-based therapeutics through its role as a protected amino acid. Its stability and the mild conditions required for its incorporation into synthetic schemes make it a valuable tool for drug development professionals. While it does not have a direct biological signaling role, its utility is intrinsically linked to the therapeutic importance of its parent molecule, L-isoleucine. The protocols and data presented in this guide offer a foundational resource for researchers working in the field of peptide synthesis and drug discovery.

References

Phthaloyl-L-isoleucine: A Technical Guide to its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthaloyl-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is a versatile building block in medicinal chemistry and drug discovery. Its primary applications lie in peptide synthesis as a protecting group for the amine functionality and as a scaffold for the development of novel therapeutic agents. The phthalimide moiety, a key feature of this compound, is recognized as a "privileged structure" in drug discovery, known to interact with various biological targets. Notably, the class of N-phthaloyl amino acids has demonstrated promising anti-inflammatory and immunomodulatory activities, suggesting the potential of this compound in these therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound in drug discovery, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Introduction

The strategic modification of amino acids is a cornerstone of modern drug design. This compound emerges as a compound of interest due to the unique combination of a chiral isoleucine scaffold and a planar phthalimide group. The phthaloyl group serves as a robust protecting group in peptide synthesis, stable to a variety of reaction conditions.[1] Beyond this synthetic utility, the phthalimide core is present in a range of bioactive molecules, including the well-known immunomodulator thalidomide. Research into N-phthaloyl amino acids has revealed their potential to modulate key inflammatory pathways, positioning this compound as a candidate for further investigation in the development of novel therapeutics.[2]

Data Presentation

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on the broader class of N-phthaloyl amino acids provide valuable insights into their potential bioactivities. The following table summarizes the reported anti-inflammatory and immunomodulatory activities of various N-phthaloyl amino acid derivatives.

Compound IDAmino AcidBiological ActivityKey FindingsReference
2a GlycineInhibition of TNF-α and IL-1β productionDemonstrated immunomodulatory profile.[2][2]
2g PhenylalanineInhibition of TNF-α and IL-1β production; Anti-inflammatory activityShowed the best oral anti-inflammatory activity in the series.[2][2]
2h TryptophanInhibition of TNF-α and IL-1β productionExhibited immunomodulatory properties.[2][2]
General VariousAnalgesic and AntiepilepticSome derivatives showed significant analgesic and anticonvulsant effects in vivo.

Note: Specific IC50 values for the inhibition of TNF-α and IL-1β by these compounds were not provided in the cited literature.

Signaling Pathways

The anti-inflammatory effects of N-phthaloyl amino acids are likely mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines play a central role in inflammatory signaling cascades. The diagram below illustrates a simplified signaling pathway that may be modulated by this compound.

G Potential Anti-inflammatory Mechanism of this compound cluster_0 Macrophage cluster_1 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling Pathway TLR4->NFkB Initiates Pro_TNF Pro-TNF-α NFkB->Pro_TNF Induces Transcription Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Induces Transcription TNF Secreted TNF-α Pro_TNF->TNF Processing & Secretion IL1b Secreted IL-1β Pro_IL1b->IL1b Processing & Secretion Inflammation Inflammation TNF->Inflammation IL1b->Inflammation Phthaloyl_Ile This compound Phthaloyl_Ile->NFkB Inhibits (?) Phthaloyl_Ile->Pro_TNF Inhibits Production Phthaloyl_Ile->Pro_IL1b Inhibits Production

Caption: Potential mechanism of this compound in reducing inflammation.

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of N-phthaloyl amino acids. Below are two common protocols.

Method 1: Thermal Condensation with Phthalic Anhydride

This method involves the direct reaction of L-isoleucine with phthalic anhydride at elevated temperatures.

  • Materials: L-isoleucine, Phthalic anhydride, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, suspend L-isoleucine (1 equivalent) in glacial acetic acid.

    • Add phthalic anhydride (1.1 equivalents) to the suspension.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This is a more rapid and environmentally friendly approach.

  • Materials: L-isoleucine, Phthalic anhydride.

  • Procedure:

    • Grind L-isoleucine (1 equivalent) and phthalic anhydride (1 equivalent) together in a mortar and pestle.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 150W, 130°C) for 5-10 minutes.

    • Monitor the reaction by TLC.

    • After completion, allow the reaction mixture to cool.

    • The solid product can be purified by recrystallization.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a building block in Fmoc-based SPPS. The phthaloyl group is stable to the basic conditions used for Fmoc deprotection.

  • Materials: Fmoc-protected amino acids, this compound, Rink amide resin, Coupling reagents (e.g., HBTU, HOBt), DIPEA, Piperidine in DMF (20%), Dichloromethane (DCM), Dimethylformamide (DMF), Hydrazine hydrate solution (for deprotection).

  • General Workflow:

G Experimental Workflow for Peptide Synthesis using this compound Resin Resin Swelling in DMF Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_deprotection Wash1 Wash (DMF, DCM) Fmoc_deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for desired sequence Wash2->Repeat Phthaloyl_coupling Couple this compound Repeat->Phthaloyl_coupling Wash3 Wash (DMF, DCM) Phthaloyl_coupling->Wash3 Final_deprotection Final Deprotection & Cleavage Wash3->Final_deprotection Phthaloyl_removal Phthaloyl Removal (Hydrazine) Final_deprotection->Phthaloyl_removal Purification Purification (HPLC) Phthaloyl_removal->Purification

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Phthaloyl Group Deprotection:

The phthaloyl group is typically removed at the end of the synthesis using hydrazine.

  • Suspend the peptide-resin in a suitable solvent (e.g., DMF or ethanol).

  • Add a solution of hydrazine hydrate (e.g., 5-10% in DMF).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash thoroughly with DMF and DCM to remove the phthalhydrazide byproduct.

Logical Relationships in Drug Discovery

The development of this compound as a therapeutic agent would follow a logical progression from initial synthesis to preclinical evaluation.

G Logical Progression in Drug Discovery Synthesis Synthesis of this compound & Analogs Screening In vitro Biological Screening (e.g., Cytokine Release Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In vivo Efficacy Studies (e.g., Animal Models of Inflammation) Lead_Opt->In_Vivo Preclinical Preclinical Development (Toxicity, PK/PD) In_Vivo->Preclinical

Caption: Logical workflow for the development of this compound-based drugs.

Conclusion and Future Directions

This compound represents a valuable molecule for drug discovery, acting as both a crucial synthetic intermediate and a potential pharmacophore. Its role as a protected amino acid in peptide synthesis is well-established. The emerging evidence of anti-inflammatory and immunomodulatory activities within the N-phthaloyl amino acid class opens exciting avenues for the development of novel therapeutics targeting inflammatory disorders.

Future research should focus on several key areas:

  • Quantitative Biological Evaluation: A thorough investigation to determine the specific IC50 or Ki values of this compound and its derivatives against key inflammatory targets like TNF-α and IL-1β is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be critical for its development as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold will be necessary to optimize its potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the phthalimide core, investigating the potential of this compound in other disease areas, such as oncology and neurology, may be warranted.

References

The Phthaloyl Group: An In-depth Technical Guide to a Classic Amino Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex organic molecules. Among the arsenal of available protective groups for amines, the phthaloyl (Phth) group, a cyclic diacyl protecting group, offers a unique profile of stability and reactivity. This technical guide provides a comprehensive overview of the phthaloyl protecting group for amino acids, detailing its introduction, cleavage, stability, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles: Chemistry of the Phthaloyl Group

The phthaloyl group is introduced to the primary amino group of an amino acid, forming a stable phthalimide. This protection strategy is valued for its robustness, as the phthaloyl group is stable to both the acidic and basic conditions commonly employed in modern peptide synthesis strategies that utilize Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. This orthogonality allows for selective deprotection schemes in the synthesis of complex molecules with multiple functional groups.

The introduction of the phthaloyl group is typically achieved through the reaction of an amino acid with phthalic anhydride at elevated temperatures or through milder methods using reagents like N-carboethoxyphthalimide. Deprotection is most commonly accomplished by hydrazinolysis, which cleaves the phthalimide ring to release the free amine and a stable phthalhydrazide byproduct.

Data Presentation: A Quantitative Comparison

The selection of a protecting group strategy is often dictated by factors such as yield, reaction time, and compatibility with other synthetic steps. The following tables summarize quantitative data for the introduction of the phthaloyl group and compare its key features with the more common Fmoc and Boc protecting groups.

Table 1: Comparison of Synthesis Methods for N-Phthaloylglycine

MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)
Fusion Phthalic anhydride, GlycineNone150-19015-20 minNot Specified
Reflux in Glacial Acetic Acid Phthalic anhydride, GlycineGlacial Acetic AcidReflux2 hours44.3 - 87.1
Microwave Irradiation Phthalic anhydride, GlycineNone130 (initial), then up to 2105-15 min81-98
Microwave Irradiation Phthalimide, Chloroacetic acid, KOHWaterNot Specified4 hours80

Data compiled from multiple sources.

Table 2: Comparative Analysis of Phthaloyl, Fmoc, and Boc Protecting Groups

FeaturePhthaloyl (Phth)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Chemical Nature Phthalimide derivativeFluorenyl-based carbamatetert-Butyl carbamate
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., trifluoroacetic acid - TFA)
Orthogonality Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
Common Application Solution-phase synthesis, synthesis of unnatural amino acids.The standard for modern automated Solid-Phase Peptide Synthesis (SPPS).A well-established method for SPPS, particularly for long or aggregation-prone sequences.
Racemization Risk Low for achiral amino acids like glycine. The rigid structure might influence adjacent chiral centers.Low, but basic deprotection conditions can promote racemization in sensitive amino acids.Generally low, as acidic deprotection is less prone to causing racemization.
Deprotection Mildness Generally considered harsh and may not be compatible with all functionalities.Mild, base-mediated deprotection.Harsher, strong acid deprotection.

Mandatory Visualizations: Reaction Schemes and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows associated with the phthaloyl protecting group.

G Introduction of the Phthaloyl Group cluster_reactants Reactants cluster_products Product AminoAcid Amino Acid (H2N-CHR-COOH) PhthalicAnhydride Phthalic Anhydride PhthaloylAA N-Phthaloyl Amino Acid AminoAcid->PhthaloylAA + PhthalicAnhydride->PhthaloylAA Water H2O PhthaloylAA->Water +

Caption: Introduction of the Phthaloyl Group.

G Deprotection of the Phthaloyl Group (Hydrazinolysis) cluster_reactants Reactants cluster_products Products PhthaloylAA N-Phthaloyl Amino Acid Hydrazine Hydrazine (H2N-NH2) FreeAmine Free Amino Acid (H2N-CHR-COOH) PhthaloylAA->FreeAmine + Hydrazine->FreeAmine Phthalhydrazide Phthalhydrazide FreeAmine->Phthalhydrazide +

Caption: Deprotection via Hydrazinolysis.

G Workflow for Unnatural Amino Acid Synthesis A Protection: Glycine + Phthalic Anhydride -> N-Phthaloylglycine B Esterification: N-Phthaloylglycine -> N-Phthaloylglycine Ester A->B C C-α Functionalization: Alkylation at the α-carbon B->C D Deprotection: Removal of Phthaloyl and Ester Groups C->D E Unnatural Amino Acid D->E

Caption: Synthesis of Unnatural Amino Acids.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and deprotection of phthaloyl-protected amino acids.

Protocol 1: Synthesis of N-Phthaloylglycine via Fusion

Materials:

  • Phthalic anhydride (6.0 g)

  • Glycine (3.0 g)

  • Large test tube or small round-bottom flask

  • Sand bath or heating mantle

  • Water for recrystallization

Procedure:

  • Combine 6.0 g of phthalic anhydride and 3.0 g of glycine in a large test tube or a small round-bottom flask.

  • Heat the mixture in a sand bath or heating mantle to a temperature of 150-190°C.

  • Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

  • Allow the reaction mixture to cool to room temperature, which will result in the solidification of the product.

  • Purify the crude product by recrystallization from hot water. Dissolve the crude product in a minimum amount of hot water, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

  • Collect the crystals by filtration and dry them.

Protocol 2: Synthesis of N-Phthaloylglycine by Refluxing in Glacial Acetic Acid

Materials:

  • Phthalic anhydride (1.0 g, 6.75 mmol)

  • Glycine (0.510 g, 6.8 mmol)

  • Glacial Acetic Acid (15 mL)

  • Round-bottom flask with reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 g), glycine (0.510 g), and glacial acetic acid (15 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, filter the hot reaction mixture to remove any unreacted starting material.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude N-Phthaloylglycine, which can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Protocol 3: Microwave-Assisted Synthesis of N-Phthaloylglycine

Materials:

  • Phthalic anhydride (e.g., 1.48 g, 10 mmol)

  • Glycine (e.g., 0.75 g, 10 mmol)

  • Glacial acetic acid (a few drops)

  • Microwave reactor

  • 100 mL beaker

  • Methanol

Procedure:

  • In a 100 mL beaker, combine equimolar amounts of phthalic anhydride and glycine.

  • Add a few drops of glacial acetic acid to the mixture.

  • Place the beaker in a microwave reactor and irradiate at a power of 200-1000 W for 5-20 minutes, monitoring the temperature to keep it around 130°C initially, potentially rising towards the end of the reaction.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add methanol to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold methanol, and dry. The product can be further purified by recrystallization.

Protocol 4: Deprotection of the N-Phthaloyl Group via Hydrazinolysis

Materials:

  • N-phthaloyl-protected amino acid or peptide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or a suitable solvent mixture (e.g., THF)

  • Reaction vessel with reflux condenser (if heating is required)

Procedure:

  • Suspend or dissolve the N-phthaloyl-protected compound in a suitable solvent such as ethanol or THF.

  • Add hydrazine hydrate (typically 2-10 equivalents) to the mixture. The reaction can often proceed at room temperature over several hours. For more sterically hindered or less reactive substrates, refluxing the mixture for 1-3 hours may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will often precipitate out of the solution.

  • Filter the mixture to remove the phthalhydrazide.

  • The filtrate contains the deprotected amino acid or peptide. Further workup, such as evaporation of the solvent and purification by extraction or chromatography, may be required to isolate the pure product.

Applications in Research and Drug Development

The phthaloyl protecting group has found applications in several areas of chemical synthesis:

  • Peptide Synthesis: While less common in modern solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc, the phthaloyl group's unique stability makes it a valuable tool in solution-phase synthesis and for specific applications requiring its orthogonality.

  • Synthesis of Unnatural Amino Acids: The robust nature of the phthaloyl group makes it an excellent choice for protecting the amino functionality of glycine or other simple amino acids while performing C-α functionalization to introduce diverse side chains, leading to the synthesis of a wide array of unnatural amino acids. These unnatural amino acids are crucial in drug discovery for creating peptides and proteins with enhanced stability and novel biological activities.

  • Drug Development: Phthalimide derivatives themselves have been investigated for a range of biological activities, including anti-inflammatory and immunomodulatory effects. The phthaloyl group can be a key structural component in the synthesis of new therapeutic agents.

Conclusion

The phthaloyl protecting group, while one of the more traditional methods for amine protection, continues to hold its place in the synthetic chemist's toolbox. Its high stability to a range of conditions provides a valuable degree of orthogonality that is not offered by the more common Fmoc and Boc protecting groups. For researchers and drug development professionals engaged in the synthesis of complex peptides, unnatural amino acids, and novel therapeutic agents, a thorough understanding of the advantages, limitations, and practical application of the phthaloyl group is essential for making informed strategic decisions and achieving synthetic success.

A Technical Guide to the Chirality and Stereochemistry of Phthaloyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chirality and stereochemistry of Phthaloyl-L-isoleucine, a critical derivative of the essential amino acid L-isoleucine utilized in peptide synthesis and drug development. Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The phthaloyl protection of the amino group is a key strategy in synthetic chemistry, and understanding the stereochemical implications of this modification is paramount for the rational design and synthesis of chiral molecules with desired biological activities. This document details the synthesis of this compound, presents available physicochemical data for its stereoisomers, outlines experimental protocols for their preparation and chiral separation, and discusses the biological significance of stereoisomerism in this context.

Introduction to the Stereochemistry of Isoleucine

Isoleucine is one of the two proteinogenic amino acids that have two stereogenic centers, the α-carbon (Cα) and the β-carbon (Cβ). This results in the existence of four stereoisomers, which are grouped into two pairs of enantiomers (L/D-isoleucine and L/D-allo-isoleucine) and four pairs of diastereomers. The naturally occurring and most common form is L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid)[1]. The stereochemical configuration significantly influences the three-dimensional structure of peptides and proteins, and consequently their biological function.

The four stereoisomers of isoleucine are:

  • L-isoleucine (2S, 3S)

  • D-isoleucine (2R, 3R)

  • L-allo-isoleucine (2S, 3R)

  • D-allo-isoleucine (2R, 3S)

The phthaloyl group is a commonly used protecting group for the amine functionality in amino acids during peptide synthesis. It is introduced by reacting the amino acid with phthalic anhydride or its derivatives. This protection prevents unwanted side reactions at the α-amino group while allowing the carboxyl group to be activated for peptide bond formation. Crucially, the phthaloylation reaction should proceed without racemization to maintain the stereochemical integrity of the chiral centers.

Physicochemical Properties of Phthaloyl-Isoleucine Stereoisomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]
This compoundC₁₄H₁₅NO₄261.27[2][3]118 - 122[2]-48° ± 1° (c=1.997 in EtOH)[2]
Phthaloyl-D-isoleucineC₁₄H₁₅NO₄261.27Data not availableData not available
Phthaloyl-L-allo-isoleucineC₁₄H₁₅NO₄261.27Data not availableData not available
Phthaloyl-D-allo-isoleucineC₁₄H₁₅NO₄261.27Data not availableData not available
L-isoleucineC₆H₁₃NO₂131.17284 (decomposes)+40.6° (c=4.6 in 6.1N HCl)[1]
D-allo-isoleucineC₆H₁₃NO₂131.17291 (decomposes)-38° (in 6 M HCl)[4]
DL-allo-isoleucineC₆H₁₃NO₂131.1760 - 64[5]Not applicable

Experimental Protocols

Synthesis of Phthaloyl-Isoleucine Stereoisomers

The synthesis of Phthaloyl-isoleucine stereoisomers can be achieved through several methods. A mild and efficient protocol that minimizes racemization is crucial for obtaining stereochemically pure products.

3.1.1. Method 1: Reaction with N-Carboethoxyphthalimide

This method is known to proceed under mild conditions, thereby preserving the optical activity of the amino acid[6].

Materials:

  • Isoleucine stereoisomer (L, D, L-allo, or D-allo)

  • N-Carboethoxyphthalimide

  • Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethanol or isopropyl alcohol for crystallization

Procedure:

  • Dissolve the isoleucine stereoisomer and sodium carbonate in water at room temperature (17-20°C).

  • Add N-carboethoxyphthalimide to the solution while stirring.

  • Continue stirring for approximately 15-30 minutes.

  • Filter the solution to remove any unreacted starting material.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the Phthaloyl-isoleucine derivative.

  • Collect the precipitate by filtration.

  • Recrystallize the product from a suitable solvent like water or an alcohol-water mixture to obtain the pure Phthaloyl-isoleucine stereoisomer.

3.1.2. Method 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative to traditional solvent-based methods[7].

Materials:

  • Isoleucine stereoisomer

  • Phthalic anhydride

Procedure:

  • Grind an equimolar mixture of the isoleucine stereoisomer and phthalic anhydride.

  • Place the mixture in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a power of approximately 200 W and a temperature of 130°C for 5-6 minutes.

  • Follow with additional heating for 5-10 minutes at a temperature close to the melting point of the specific isoleucine stereoisomer.

  • After cooling, the solid product can be purified by recrystallization.

Caption: General workflow for the synthesis of Phthaloyl-Isoleucine stereoisomers.

Chiral Separation of Phthaloyl-Isoleucine Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation and analysis of the stereoisomers of Phthaloyl-isoleucine. The use of a chiral stationary phase (CSP) is essential for resolving the enantiomers.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based CSPs such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have shown good resolution for N-phthaloyl amino acids[8]. Macrocyclic glycopeptide and cinchona alkaloid-based zwitterionic columns are also effective for separating N-protected amino acids[9][10].

Mobile Phase:

  • A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.

General Protocol:

  • Sample Preparation: Dissolve the mixture of Phthaloyl-isoleucine stereoisomers in the mobile phase or a compatible solvent.

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample solution onto the column.

  • Elution: Elute the stereoisomers isocratically with the mobile phase. The flow rate should be optimized for the specific column dimensions.

  • Detection: Monitor the elution of the stereoisomers using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis: The retention times of the different stereoisomers will allow for their identification and quantification. The elution order will depend on the specific CSP and mobile phase composition.

HPLC_Separation_Workflow Sample_Mixture Mixture of Phthaloyl-Isoleucine Stereoisomers HPLC_System HPLC System with Chiral Stationary Phase Sample_Mixture->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Identification and Quantification Chromatogram->Analysis

Caption: Workflow for the chiral HPLC separation of Phthaloyl-Isoleucine stereoisomers.

Biological Significance of Chirality

The stereochemistry of amino acids and their derivatives is of paramount importance in biological systems. Enzymes and receptors are chiral entities and thus exhibit stereospecificity, meaning they will interact differently with different stereoisomers of a substrate or ligand. While specific studies on the differential biological activity of Phthaloyl-isoleucine stereoisomers are limited, the general principles of stereospecificity in drug action and metabolism are well-established.

For instance, in drug development, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. A well-known example is the thalidomide tragedy, where one enantiomer was effective against morning sickness while the other was teratogenic[11].

In the context of this compound's use in peptide synthesis, maintaining the correct stereochemistry is critical. The incorporation of an incorrect stereoisomer into a peptide chain can drastically alter its secondary and tertiary structure, leading to a loss of biological activity or altered receptor binding affinity.

Chirality_Significance cluster_biological_system Biological System Receptor Chiral Receptor/ Enzyme Biological_Activity Specific Biological Activity Receptor->Biological_Activity Leads to No_Activity No or Different Activity Receptor->No_Activity Leads to L_Isomer This compound L_Isomer->Receptor Binds D_Isomer Phthaloyl-D-isoleucine D_Isomer->Receptor Does not bind (or binds differently)

Caption: Conceptual diagram illustrating the stereospecific interaction of Phthaloyl-isoleucine enantiomers with a biological target.

Conclusion

The chirality and stereochemistry of this compound are fundamental aspects that require careful consideration in its synthesis and application, particularly in the fields of peptide chemistry and drug development. The presence of two chiral centers in isoleucine necessitates the use of stereoselective synthetic methods to produce optically pure Phthaloyl-isoleucine stereoisomers. Chiral HPLC provides a robust analytical tool for the separation and purity assessment of these isomers. While specific biological data on the differential effects of Phthaloyl-isoleucine stereoisomers is an area for further research, the established principles of stereospecificity in biological systems underscore the critical importance of controlling and understanding the stereochemistry of this and other chiral molecules in scientific and pharmaceutical research.

References

Navigating the Solubility Landscape of Phthaloyl-L-isoleucine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthaloyl-L-isoleucine, an N-protected derivative of the essential amino acid L-isoleucine, plays a significant role in peptide synthesis and the development of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter for reaction condition optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical aspects of its solubility, a general experimental protocol for its determination, and comparative analysis with its parent amino acid, L-isoleucine.

Introduction

The protection of the amine group of amino acids is a fundamental strategy in peptide chemistry to prevent unwanted side reactions during peptide bond formation. The phthaloyl group is a commonly used protecting group that imparts specific chemical and physical properties to the amino acid. A thorough understanding of the solubility of this compound is essential for its effective use in synthetic and pharmaceutical applications. This guide aims to provide researchers with the necessary information to handle and utilize this compound effectively.

Physicochemical Properties of this compound

PropertyValue
CAS Number 29588-88-3
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Structure Phthaloyl group attached to the nitrogen of L-isoleucine

The introduction of the bulky and non-polar phthaloyl group significantly alters the solubility profile of L-isoleucine. The parent amino acid is zwitterionic and has a notable solubility in water, which decreases in the presence of organic solvents.[1][2] Conversely, the phthaloyl group masks the polar amine group, rendering the molecule less polar and more amenable to dissolution in organic solvents.

Solubility of this compound: A Qualitative Overview

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 47.2HighHighly polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4]
N,N-Dimethylformamide (DMF) 36.7HighAprotic polar solvent, effective for dissolving peptides and their derivatives.
Acetone 20.7Moderate to HighPolar aprotic solvent, good for many organic compounds.
Ethanol 24.6ModeratePolar protic solvent. The related Phthaloyl-L-leucine is soluble in ethanol.[5]
Methanol 32.7ModeratePolar protic solvent.
Ethyl Acetate 6.0Moderate to LowModerately polar solvent.
Chloroform 4.8LowNon-polar solvent.
Hexane 1.9Very LowNon-polar solvent.

Comparative Solubility of L-Isoleucine

To provide context, the solubility of the parent amino acid, L-isoleucine, is presented below. It is important to note that these values will be significantly different from those of this compound due to the absence of the hydrophobic phthaloyl group.

Table 2: Solubility of L-Isoleucine

SolventTemperature (°C)Solubility (g/L)Reference
Water2541.2[6][7]
Water037.9[6]
Water5048.2[6]
Water7560.8[6]
Water10082.6[6]
Hot Alcohol (Ethanol)801.3 (g/kg solvent)[6]
Ethanol (95%)-Practically Insoluble[8]
Ether-Insoluble[6]
Formic Acid-Freely Soluble[8]

Experimental Protocol for Solubility Determination

The following section outlines a general and robust experimental methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 Step 1 equil Incubate at a constant temperature with agitation for 24-48 hours prep2->equil Step 2 sample1 Allow solid to settle equil->sample1 Step 3 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 Step 4 sample3 Filter the aliquot sample2->sample3 Step 5 sample4 Dilute the filtrate with a known volume of solvent sample3->sample4 Step 6 sample5 Analyze the concentration using a calibrated HPLC or UV-Vis spectrophotometer sample4->sample5 Step 7 calc Calculate solubility (e.g., in mg/mL or mol/L) sample5->calc Step 8

Caption: Isothermal shake-flask method for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment. If necessary, centrifuge the vials at a low speed to facilitate separation.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior. The presence of the hydrophobic phthaloyl group is expected to confer good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, a significant deviation from its parent amino acid, L-isoleucine. For researchers and drug development professionals, the provided qualitative assessment and the detailed experimental protocol for quantitative solubility determination offer a practical framework for the effective handling and application of this important N-protected amino acid. The generation of precise solubility data through such standardized experimental work is crucial for advancing its use in complex synthetic and pharmaceutical processes.

References

Safety and handling precautions for Phthaloyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Phthaloyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound based on available data for structurally related compounds. No specific toxicological data for this compound has been found in the public domain. Therefore, this compound should be handled with the utmost care, assuming it may have hazardous properties. The information provided herein should be used as a guide and supplemented with a thorough in-house risk assessment before handling.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-isoleucine, where the amino group is protected by a phthaloyl group. This modification makes it a useful building block in peptide synthesis and other areas of chemical and pharmaceutical research.[1]

PropertyValueReference(s)
Synonyms Pht-L-Ile-OH, 2-(1-Carboxy-2-methylbutyl)isoindole-1,3-dione[1]
CAS Number 29588-88-3[1][2]
Molecular Formula C₁₄H₁₅NO₄[1][2]
Molecular Weight 261.27 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 118 - 122 °C[1]
Purity ≥ 97% (HPLC)[1]
Optical Rotation [a]20/D = -48 ± 1º (c=1.997 in EtOH)[1]
Storage Conditions Store at 0 - 8 °C[1]

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicity data for this compound, a precautionary approach is essential. The safety profile should be considered based on its components: the phthalimide group and the L-isoleucine backbone. Phthalimide derivatives have a wide range of biological activities, and some can be hazardous. The L-isoleucine component is generally considered non-hazardous.[3][4]

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage.

  • Skin Irritation: May cause skin irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]

  • Unknown Toxicity: The full toxicological properties have not been thoroughly investigated.[3]

Precautionary Statements:

PrecautionStatementReference(s)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated.Use in a well-ventilated area or under a chemical fume hood.[6]
Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Recommended storage temperature is between 0 - 8 °C.[1]

First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-phthaloyl amino acids is the reaction of the amino acid with phthalic anhydride.

Materials:

  • L-isoleucine

  • Phthalic anhydride

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-isoleucine and phthalic anhydride in glacial acetic acid.[7]

  • Reflux the mixture for several hours.[7]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]

Synthesis_Workflow reagents L-isoleucine + Phthalic Anhydride + Glacial Acetic Acid reflux Reflux reagents->reflux Heat workup Solvent Removal reflux->workup Reaction Complete purification Recrystallization workup->purification product This compound purification->product MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read TGF_Beta_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription Inhibitor Phthalimide Derivatives (Potential Inhibitor) Inhibitor->Receptor Inhibits

References

Methodological & Application

Protocol for the Incorporation of Phthaloyl-L-isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for a vast array of applications, from fundamental research to the development of novel therapeutics. The strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence. The phthaloyl group offers a robust Nα-protection strategy, orthogonal to the commonly used acid-labile side-chain protecting groups in Boc-based SPPS.

This document provides a detailed protocol for the incorporation of Phthaloyl-L-isoleucine into a peptide sequence during SPPS. Isoleucine, a β-branched amino acid, presents a significant steric hindrance to coupling reactions, often resulting in lower yields and incomplete reactions. This protocol addresses these challenges through the selection of appropriate coupling reagents and optimized reaction conditions. Additionally, a protocol for the deprotection of the phthaloyl group via hydrazinolysis is provided.

Data Presentation

Due to the sterically hindered nature of isoleucine, the choice of coupling reagent is critical to achieving high coupling efficiency. The following table summarizes a comparative analysis of common coupling reagents for sterically hindered amino acids. While specific data for this compound is limited in publicly available literature, the data presented for other hindered amino acids provides a strong basis for reagent selection.

Coupling ReagentCoupling System ExampleTypical Yield (%)Typical Reaction TimeDegree of RacemizationNotes
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings due to the formation of reactive OAt esters.[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLowA widely used and effective coupling reagent.[1]
DIC/HOBt General SPPSVariable1 - 4 hoursLow with HOBtA cost-effective and reliable method, though may require longer reaction times for hindered residues.
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowAvoids the carcinogenic byproduct HMPA associated with BOP.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Resin (e.g., Merrifield, Wang, or Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if applicable)

  • Trifluoroacetic acid (TFA) (for Boc deprotection and cleavage)

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Hydrazine hydrate or anhydrous hydrazine

  • Ethanol

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Kaiser test kit

Protocol 1: Coupling of this compound

This protocol assumes a standard manual SPPS setup. Reagent equivalents are based on the initial loading of the resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Previous Amino Acid Deprotection: Perform the Nα-deprotection of the resin-bound peptide chain according to the chosen strategy (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual deprotection reagents and byproducts.

  • Neutralization (for Boc-SPPS): If using a Boc strategy, neutralize the N-terminal amine with a 5-10% solution of DIEA in DMF for 5-10 minutes (repeat twice). Wash again with DMF (3-5 times).

  • Activation and Coupling (using HATU): a. In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. b. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. c. Add the pre-activated solution to the resin. d. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Phthaloyl Group

The removal of the phthaloyl group is achieved by hydrazinolysis.

  • Resin Preparation: After the desired peptide sequence has been assembled, wash the peptide-resin with DCM and then with ethanol.

  • Hydrazinolysis: a. Suspend the peptide-resin in ethanol. b. Add hydrazine hydrate (5-10 equivalents relative to the resin loading). c. Reflux the mixture gently for 2-4 hours. Alternatively, the reaction can be carried out at room temperature for 12-24 hours. d. Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the removal of the phthaloyl group.

  • Washing: a. Filter the resin and wash thoroughly with ethanol to remove the phthalhydrazide byproduct and excess hydrazine. b. Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Final Cleavage: Proceed with the final cleavage of the peptide from the resin and removal of side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

Signaling Pathways and Workflows

SPPS_Workflow_Phthaloyl_Isoleucine Resin Resin Final_Peptide_Resin Final_Peptide_Resin

Activation_Mechanism Pht_Ile This compound Active_Ester OAt-Active Ester Pht_Ile->Active_Ester HATU HATU HATU->Active_Ester DIEA DIEA DIEA->Active_Ester Base Coupled_Product Pht-Ile-NH-Peptide-Resin Active_Ester->Coupled_Product Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Deprotection_Mechanism Pht_Peptide_Resin Phthaloyl-Peptide-Resin Intermediate Intermediate Complex Pht_Peptide_Resin->Intermediate Hydrazine Hydrazine (N₂H₄) Hydrazine->Intermediate Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide Phthalhydrazide Phthalhydrazide (Byproduct) Intermediate->Phthalhydrazide

References

Application Notes and Protocols for the Deprotection of Phthaloyl-L-isoleucine using Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of Phthaloyl-L-isoleucine using hydrazine-based methods. The phthaloyl group is a robust protecting group for primary amines, frequently employed in peptide synthesis and the preparation of chiral amino acids. Its removal is most commonly achieved by hydrazinolysis, a method known as the Ing-Manske procedure, which offers mild and effective deprotection.[1]

Introduction

This compound is a key intermediate in the synthesis of peptides and other complex organic molecules where the stereochemical integrity of the L-isoleucine moiety is crucial. The phthaloyl group provides excellent protection of the α-amino group under a variety of reaction conditions. However, its efficient and clean removal is critical for the subsequent steps in a synthetic pathway. Hydrazine hydrate is the most common reagent for this transformation, leading to the formation of the free amine and a stable phthalhydrazide byproduct.[2][3]

This document outlines the key parameters, potential challenges, and detailed experimental procedures for the successful deprotection of this compound.

Reaction Mechanism and Key Considerations

The deprotection of N-alkylated phthalimide derivatives with hydrazine proceeds via a nucleophilic acyl substitution mechanism. The hydrazine attacks one of the carbonyl carbons of the phthalimide ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable, cyclic phthalhydrazide byproduct.[4]

Key Considerations:

  • Solvent Selection: Protic solvents such as ethanol and methanol are commonly used and can facilitate the reaction.[5] Aprotic solvents like THF and DMF are also effective.[6][7]

  • Reaction Temperature: The reaction can be performed at room temperature or accelerated by heating to reflux.[4] The choice of temperature depends on the reactivity of the substrate and the desired reaction time.

  • Equivalents of Hydrazine: An excess of hydrazine hydrate is typically used to drive the reaction to completion. The number of equivalents can range from 1.5-2 up to 40, depending on the scale and substrate.[6][8]

  • Byproduct Removal: The phthalhydrazide byproduct is often insoluble in the reaction mixture and can be removed by filtration.[2] Acidification of the reaction mixture can further promote its precipitation.

  • Racemization: While hydrazinolysis is generally considered a mild method, the potential for racemization of the chiral center in L-isoleucine should be considered, especially under harsh conditions. However, reports suggest that deprotection of phthaloyl-protected α-amino acids with hydrazine can proceed with no measurable loss of optical activity.[8]

  • Side Reactions: The high nucleophilicity of hydrazine means it can potentially react with other sensitive functional groups in the molecule, such as esters or amides. Careful optimization of reaction conditions is necessary if such groups are present.[8]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of phthaloyl-protected amines using hydrazine, based on literature precedents. Note that specific yields for this compound are not widely reported, so the data is generalized from similar systems.

Substrate ExampleReagent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
N-PhenylphthalimideHydrazine (excess)CH₃CN-H₂OReflux1.2 - 5.3~80[9]
Phthalimid protected PEGAqueous Hydrazine (40 eq.)THFRoom Temp470 - 85[6]
General PhthalimideHydrazine (1.5 - 2 eq.)Methanol or THFRoom Temp-High[8]
N-AlkylphthalimideHydrazine Hydrate (excess)EthanolReflux--[1]

Experimental Protocols

Protocol 1: Standard Deprotection of this compound in Ethanol

This protocol is a standard procedure for the deprotection of N-phthaloyl amino acids in a solution phase.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (e.g., 10 mL per gram of substrate).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-10 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form. b. Acidify the mixture with concentrated HCl to a pH of ~1 to ensure complete precipitation of the phthalhydrazide. c. Filter the mixture through a pad of celite to remove the precipitate, and wash the filter cake with a small amount of cold ethanol. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. e. Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities. f. Adjust the pH of the aqueous layer to basic (pH > 10) with a sodium hydroxide solution. g. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. h. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the L-isoleucine.

Protocol 2: Milder Deprotection at Room Temperature

This protocol utilizes milder conditions, which may be beneficial for sensitive substrates.

Materials:

  • Same as Protocol 1, with the addition of Tetrahydrofuran (THF) if desired.

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or THF (e.g., 10 mL per gram of substrate).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will be longer than the reflux protocol and may range from several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

Mandatory Visualizations

Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phth_Ile This compound Attack Nucleophilic Attack Phth_Ile->Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Attack Ring_Opening Ring Opening Attack->Ring_Opening Forms intermediate Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Isoleucine L-Isoleucine Cyclization->Isoleucine Releases Byproduct Phthalhydrazide Cyclization->Byproduct Forms

Caption: Mechanism of this compound deprotection.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in Solvent (e.g., Ethanol) Start->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine React React (Room Temp or Reflux) Add_Hydrazine->React Workup Work-up React->Workup Cool Cool and Acidify Workup->Cool Filter Filter to Remove Phthalhydrazide Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous/Organic Extraction Concentrate->Extract Isolate Isolate L-Isoleucine Extract->Isolate

Caption: Experimental workflow for deprotection.

References

Application Notes and Protocols for Phthaloyl-L-isoleucine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phthaloyl-L-isoleucine in peptide synthesis, a critical process in drug discovery and development. The phthaloyl group serves as a robust N-terminal protecting group for amino acids, preventing unwanted side reactions during peptide bond formation.[1][2] This document outlines detailed protocols for the coupling of this compound to a peptide chain, strategies for deprotection, and relevant biological context for isoleucine-containing peptides.

Introduction to Phthaloyl Protecting Group in Peptide Synthesis

The strategic use of protecting groups is essential for the precise assembly of amino acids into a desired peptide sequence.[3] The phthaloyl (Pht) group is a phtalimide derivative used for the protection of the N-terminus of amino acids.[1][3] It is particularly useful in peptide synthesis due to its stability under various reaction conditions.[3] The phthaloyl group is orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl), allowing for selective deprotection strategies.[3]

Key Characteristics of the Phthaloyl Protecting Group:

FeatureDescriptionCitation
Chemical Nature Phthalimide derivative[3]
Cleavage Condition Primarily hydrazinolysis (e.g., hydrazine hydrate)[3]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)[3]
Applications Peptide synthesis, Gabriel synthesis of primary amines[1]

Experimental Protocols

This section details the methodologies for the key steps in utilizing this compound in solid-phase peptide synthesis (SPPS). The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling

This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain anchored on a solid support (resin). A common strategy involves the use of a carbodiimide coupling reagent such as Diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions, particularly the formation of N-acylurea, which is more prevalent with sterically hindered amino acids like isoleucine.[4]

Materials and Reagents:

ReagentPurpose
Resin with N-terminal deprotected peptideSolid support
This compoundN-protected amino acid to be coupled
Diisopropylcarbodiimide (DIC)Coupling reagent
1-Hydroxybenzotriazole (HOBt) or OxymaPure®Coupling additive to suppress racemization and side reactions
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent for washing
Piperidine (20% in DMF)For removal of Fmoc protecting group (if applicable in the overall strategy)
Ninhydrin Test KitTo monitor reaction completion

Quantitative Data: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
This compound3 - 5
DIC3 - 5.5
HOBt or OxymaPure®3 - 5.5
Diisopropylethylamine (DIPEA) (if starting from a salt)6

Procedure:

  • Resin Preparation: Swell the resin (pre-loaded with the C-terminal amino acid and with the N-terminal amine deprotected) in DMF for 30-60 minutes in a reaction vessel.

  • Preparation of Coupling Solution: In a separate vial, dissolve this compound (3-5 eq.) and HOBt or OxymaPure® (3-5 eq.) in a minimal amount of DMF.

  • Activation: Add DIC (3-5 eq.) to the amino acid solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[4]

  • Coupling Reaction: Drain the DMF from the swelled resin. Add the activated this compound solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using the ninhydrin test to confirm the consumption of the free amine.[3]

  • Washing: Once the coupling reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.[5]

Protocol 2: Phthaloyl Group Deprotection (Hydrazinolysis)

The removal of the phthaloyl group is typically achieved through hydrazinolysis.[3] This process cleaves the phthalimide ring, releasing the free amine of the peptide.

Materials and Reagents:

ReagentPurpose
Phthaloyl-protected peptide on resinSubstrate
Hydrazine hydrate (N₂H₄·H₂O)Deprotection reagent
Ethanol or DMFSolvent

Quantitative Data: Reagent Concentration for Deprotection

ReagentConcentration / Equivalents
Hydrazine hydrate2-10 equivalents or 2-5% solution in DMF/Ethanol

Procedure:

  • Resin Suspension: Suspend the N-phthaloyl-protected peptide resin in ethanol or DMF.

  • Hydrazinolysis: Add hydrazine hydrate (2-10 equivalents or a 2-5% solution) to the resin suspension.[3]

  • Reaction: Agitate the mixture at room temperature or reflux for 1-4 hours. The reaction progress can be monitored by LC-MS.[3]

  • Washing: Upon completion, cool the reaction mixture (if refluxed) and filter. Wash the resin extensively with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.[3] The peptide on the resin is now ready for the next coupling step or final cleavage from the support.

Diagrams and Workflows

Experimental Workflow for this compound SPPS

SPPS_Workflow start Start: Resin with free amine swell 1. Swell Resin (DMF) start->swell couple 3. Couple to Resin swell->couple preactivate 2. Pre-activate This compound (DIC/HOBt in DMF) preactivate->couple wash1 4. Wash (DMF, DCM) couple->wash1 deprotect 5. Deprotection (Hydrazinolysis) wash1->deprotect For next cycle cleave Final Cleavage from Resin wash1->cleave Final step wash2 6. Wash (DMF, DCM) deprotect->wash2 next_cycle Couple next Amino Acid wash2->next_cycle

Caption: Generalized workflow for the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Isoleucine and the mTOR Pathway

Isoleucine, as a branched-chain amino acid (BCAA), can act as a signaling molecule. For instance, isoleucine has been shown to regulate the synthesis of pancreatic enzymes by modulating the mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is crucial for cell growth, proliferation, and protein synthesis.

mTOR_Pathway isoleucine Isoleucine mTORC1 mTORC1 isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits) translation mRNA Translation S6K1->translation eIF4E->translation Inhibits protein_synthesis Protein Synthesis (e.g., Pancreatic Enzymes) translation->protein_synthesis

Caption: Simplified diagram of the mTOR signaling pathway activated by Isoleucine to promote protein synthesis.

References

Application Note: Analytical Techniques for Monitoring Phthaloyl-L-isoleucine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phthaloyl-L-isoleucine is an N-protected amino acid derivative crucial in peptide synthesis and drug development.[1] The phthaloyl group serves as a robust protecting group for the primary amine of L-isoleucine, preventing unwanted side reactions during peptide coupling.[1] The synthesis of this compound, typically achieved through the condensation of L-isoleucine with phthalic anhydride, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product.[2][3] This document provides detailed protocols and application notes for various analytical techniques used to monitor the progress of this reaction.

Synthesis Overview: Phthaloylation of L-Isoleucine

The most common method for synthesizing this compound involves the reaction of L-isoleucine with phthalic anhydride, often under heating in a solvent like glacial acetic acid or toluene.[2][3][4] The reaction proceeds via the formation of an intermediate phthalamic acid, which then cyclizes to form the stable imide product, this compound, with the elimination of water.

G r1 L-Isoleucine p1 This compound r1->p1 + Phthalic Anhydride - H₂O r2 Phthalic Anhydride r2->p1 p2 Water (H₂O)

Caption: General reaction scheme for the synthesis of this compound.

Analytical Monitoring Techniques

Monitoring the reaction involves quantifying the consumption of reactants (L-Isoleucine) and the formation of the product (this compound).

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis due to its high resolution, sensitivity, and reproducibility.[5] A reversed-phase HPLC method can effectively separate the polar L-isoleucine from the more nonpolar this compound product.

Protocol for HPLC Monitoring:

  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of mobile phase A to stop the reaction and prepare it for analysis.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC system.

  • Quantification: Create a calibration curve using standards of known concentrations for both L-isoleucine and purified this compound. Determine the concentration of each component in the reaction sample by comparing their peak areas to the calibration curves.

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm (for the phthalimide group) and 254 nm
Injection Volume 10 µL
Table 1: Example HPLC Method Parameters for Reaction Monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher selectivity and sensitivity, confirming the identity of reactants, products, and potential by-products through their mass-to-charge ratios.[6] This is particularly useful for complex reaction mixtures or when trace-level impurities need to be identified. The chromatographic conditions are often similar to HPLC methods.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Selected Ion Monitoring (SIM) or MRM
L-Isoleucine [M+H]⁺ m/z 132.10
This compound [M+H]⁺ m/z 262.11
Table 2: Typical LC-MS Parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation of the final product and can be used to monitor the reaction's progress.[7][8] By comparing the integrals of specific proton signals from the reactant and product, the conversion percentage can be estimated.

  • ¹H NMR: Monitor the disappearance of the α-proton signal of L-isoleucine (~3.6 ppm) and the appearance of the characteristic aromatic protons of the phthaloyl group (~7.8-7.9 ppm) and the shifted α-proton of the product.[9][10]

  • ¹³C NMR: Observe the appearance of the imide carbonyl carbons (~168 ppm) and the disappearance of the primary amine-bearing α-carbon of isoleucine.[8]

CompoundKey ¹H Chemical Shifts (δ, ppm) (Illustrative)Key ¹³C Chemical Shifts (δ, ppm) (Illustrative)
L-Isoleucine α-H: ~3.6α-C: ~62, COOH: ~177
This compound Aromatic-H: 7.8-7.9, α-H: ~4.5Imide C=O: ~168, Aromatic-C: 124-134
Table 3: Illustrative NMR Chemical Shifts for Monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the conversion by identifying changes in functional groups.[11] The formation of the imide ring in the product is clearly distinguishable from the starting materials.

  • Reactants: Look for the characteristic N-H stretching of the primary amine in L-isoleucine (~3000-3300 cm⁻¹) and the anhydride C=O stretches in phthalic anhydride (~1850 and 1780 cm⁻¹).

  • Product: Confirm the appearance of the imide C=O stretching bands (asymmetric at ~1770 cm⁻¹ and symmetric at ~1710 cm⁻¹) and the disappearance of the N-H and anhydride bands.[12]

Functional GroupReactant/ProductCharacteristic Wavenumber (cm⁻¹)
N-H Stretch L-Isoleucine~3000-3300 (disappears)
Anhydride C=O Phthalic Anhydride~1850 & 1780 (disappears)
Imide C=O This compound~1770 & 1710 (appears)
Table 4: Key FTIR Absorption Bands for Reaction Monitoring.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-phthaloyl amino acids.[3]

  • Combine L-isoleucine (1.0 eq) and phthalic anhydride (1.05 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent (e.g., 10 mL per gram of amino acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring.

  • Monitor the reaction progress every hour using the HPLC protocol described in section 2.1. The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete (as determined by the consumption of L-isoleucine), cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid product from an ethanol/water mixture to obtain pure this compound.

Analytical Workflow Diagram

The general workflow for monitoring the reaction involves sampling, preparation, analysis, and data interpretation.

G start Start Reaction sampling 1. Withdraw Aliquot from Reaction Mixture start->sampling prep 2. Quench & Dilute Sample sampling->prep analysis 3. Inject into Analytical Instrument (e.g., HPLC) prep->analysis data 4. Acquire & Process Data (Peak Integration) analysis->data quant 5. Quantify Reactants & Products data->quant decision Reaction Complete? quant->decision stop Stop Reaction & Purify Product decision->stop  Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling Wait for next time point

Caption: General workflow for analytical monitoring of chemical reactions.

References

Application Notes: Use of Phthaloyl-L-isoleucine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical methodology that remains indispensable for the large-scale production of short peptides and for sequences that pose challenges to solid-phase techniques.[1] A cornerstone of this strategy is the use of protecting groups to mask reactive functionalities and direct the formation of the correct peptide bond.[1][2] The Phthaloyl (Phth) group is a robust N-terminal protecting group that offers distinct advantages due to its stability and unique deprotection conditions. Phthaloyl-L-isoleucine, therefore, is a valuable building block for the synthesis of isoleucine-containing peptides.

The Phthaloyl group is a cyclic diacyl protecting group known for its high stability under both the acidic and basic conditions typically used to remove tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, respectively. This chemical stability makes the Phthaloyl group orthogonal to many common protection strategies, allowing for selective deprotection and complex peptide modifications.[3] The removal of the Phthaloyl group is achieved under specific conditions via hydrazinolysis, which cleaves the imide ring to release the free amine.[3]

These application notes provide detailed protocols for the preparation of this compound and its subsequent use in a solution-phase dipeptide synthesis, followed by the final deprotection step.

Data Presentation

Table 1: Summary of Typical Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)
1. Protection N-Phthaloylation of L-IsoleucineL-Isoleucine, Phthalic Anhydride, TriethylamineTolueneReflux0.5 - 1
2. Coupling Dipeptide SynthesisPhth-L-Ile-OH, H-Phe-OMe·HCl, DCC, HOBtDCM / DMF0 to RT12 - 24
3. Deprotection Phthaloyl Group RemovalPhth-Ile-Phe-OMe, Hydrazine HydrateEthanolReflux2 - 4
Table 2: Representative Quantitative Data for Phth-Ile-Phe-OMe Synthesis
StepProductStarting Material (mmol)Yield (%)Purity (by HPLC)
1. Protection Phth-L-Isoleucine10~85%>98%
2. Coupling Phth-Ile-Phe-OMe5~90%>95% (after chromatography)
3. Deprotection H-Ile-Phe-OMe2~92%>97% (after work-up)

Experimental Protocols

Protocol 1: Synthesis of this compound (Phth-L-Ile-OH)

This protocol describes the N-protection of L-isoleucine using phthalic anhydride. The reaction proceeds via condensation to form the phthalimide.[4]

Materials:

  • L-Isoleucine

  • Phthalic Anhydride

  • Triethylamine (TEA)

  • Toluene

  • Hydrochloric Acid (1N HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add L-Isoleucine (1.0 eq.), phthalic anhydride (1.0 eq.), and toluene.

  • Add a catalytic amount of triethylamine (0.1 eq.) to the suspension.[4]

  • Heat the mixture to reflux and stir vigorously. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing for 30-60 minutes until no more water is collected.[4]

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Protocol 2: Solution-Phase Synthesis of Phth-Ile-Phe-OMe

This protocol details the coupling of this compound with L-Phenylalanine methyl ester hydrochloride using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[1][5]

Materials:

  • This compound (Phth-L-Ile-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[6]

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution & Neutralization: Dissolve Phth-L-Ile-OH (1.0 eq.), H-Phe-OMe·HCl (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes.[5]

  • Coupling: In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.[1]

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight (12-24 hours).[5]

  • Work-up: Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.[1]

  • Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude Phth-Ile-Phe-OMe by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: N-Deprotection via Hydrazinolysis

This protocol describes the removal of the N-terminal Phthaloyl group from the dipeptide using hydrazine hydrate.

Materials:

  • Phth-Ile-Phe-OMe

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Methanol

  • Dichloromethane (DCM)

  • Dilute Acetic Acid

  • Saturated NaHCO₃ solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected dipeptide, Phth-Ile-Phe-OMe (1.0 eq.), in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 - 2.0 eq.) to the solution.[3]

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in DCM and a small amount of dilute acetic acid.

  • Transfer to a separatory funnel and wash with water.

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected dipeptide ester, H-Ile-Phe-OMe.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_protection Protection Stage cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage A Amino Acid 1 (e.g., L-Isoleucine) C N-Protected AA1 (Phth-L-Isoleucine) A->C N-Phthaloylation B Amino Acid 2 (e.g., L-Phenylalanine) D C-Protected AA2 (H-Phe-OMe) B->D Esterification E Coupling Reaction (DCC/HOBt) C->E D->E F Protected Dipeptide (Phth-Ile-Phe-OMe) E->F G N-Deprotection (Hydrazinolysis) F->G H Final Dipeptide Ester (H-Ile-Phe-OMe) G->H

Caption: General workflow for solution-phase dipeptide synthesis.

DCC_Coupling_Mechanism DCC Coupling Logical Flow N_Protected Phth-Ile-COOH Activation Activation Step N_Protected->Activation C_Protected H2N-Phe-OMe Coupling Coupling Step (Nucleophilic Attack) C_Protected->Coupling Attacks DCC DCC DCC->Activation ActiveEster O-acylisourea intermediate Activation->ActiveEster Forms ActiveEster->Coupling Product Phth-Ile-Phe-OMe Coupling->Product Byproduct DCU (precipitate) Coupling->Byproduct

Caption: Logical flow of the DCC-mediated coupling reaction.

Phthaloyl_Deprotection Phthaloyl Group Removal by Hydrazinolysis Start Phth-Peptide Reaction Nucleophilic Acyl Substitution Start->Reaction Hydrazine Hydrazine (NH2NH2) Hydrazine->Reaction Nucleophile Intermediate Ring-Opened Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Peptide Free Amine (H2N-Peptide) Cyclization->Peptide Byproduct Phthalhydrazide (precipitate) Cyclization->Byproduct

Caption: Mechanism for the removal of the Phthaloyl group.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Phthaloyl-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of modified amino acids, such as Phthaloyl-L-isoleucine, into peptide sequences is a critical strategy in modern drug discovery to enhance proteolytic stability, modulate receptor affinity, or constrain peptide conformation. The phthaloyl group, being highly hydrophobic, introduces significant challenges during peptide purification.[1] Coupled with the inherent hydrophobicity of isoleucine, peptides containing this modification exhibit poor solubility in aqueous solutions, a high tendency for aggregation, and strong retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) media.[2][3][4][5]

This application note provides a detailed protocol for the efficient purification of peptides containing this compound using RP-HPLC. It outlines strategies for method development, sample preparation, and troubleshooting common issues associated with these highly hydrophobic molecules.

Challenges in Purifying Hydrophobic Peptides

The primary difficulties in purifying peptides containing this compound stem from their pronounced hydrophobic character. These challenges include:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases, leading to precipitation during sample preparation or injection.[2][6]

  • Aggregation: Hydrophobic sequences can self-associate, causing peak broadening, tailing, and reduced recovery.[3]

  • Strong Retention: The peptide can bind very strongly to hydrophobic stationary phases like C18, requiring high concentrations of organic solvent for elution, which can compromise resolution and purity.[2]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, often have similar retention profiles, making separation difficult.[7]

G cluster_challenges Key Purification Challenges cluster_solutions Mitigation Strategies challenge1 Poor Solubility in Aqueous Buffers solution1 Use Organic Co-solvents (DMSO, IPA, n-Propanol) challenge1->solution1 solution2 Increase Column Temp. (40-60 °C) challenge1->solution2 challenge2 Peptide Aggregation challenge2->solution1 challenge2->solution2 solution3 Optimize Mobile Phase (Shallow Gradient, Alt. Ion-Pair) challenge2->solution3 challenge3 Strong Retention on Column challenge3->solution3 solution4 Select Less Hydrophobic Stationary Phase (C8, C4) challenge3->solution4

Caption: Key challenges and mitigation strategies for hydrophobic peptide purification.

Experimental Protocols

This section details the methodology for purifying a peptide containing this compound, from initial sample preparation to final analysis.

Materials and Equipment
  • Solvents: HPLC-grade acetonitrile (ACN), isopropanol (IPA), methanol (MeOH), and water; Dimethyl sulfoxide (DMSO).

  • Additives: Trifluoroacetic acid (TFA), Formic acid (FA).

  • HPLC System: Preparative and analytical HPLC systems with UV detectors (detection at 210-220 nm).

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Preparative: C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm). A less hydrophobic C8 or C4 column may be necessary if retention on C18 is too strong.[2][8]

  • Sample Preparation: 0.22 µm syringe filters, vials.

  • Post-Purification: Lyophilizer (freeze-dryer).

  • Analysis: Mass spectrometer (e.g., LC-MS) for fraction analysis.

Sample Preparation and Solubility Testing

Due to the high hydrophobicity, careful sample preparation is critical to prevent precipitation and ensure accurate loading.

  • Initial Solubility Test: Before preparing the full sample, test the solubility of a small amount of the crude peptide in various solvents.[6]

  • Recommended Procedure:

    • Start by attempting to dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • If solubility is poor, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO.[9]

    • Once dissolved, slowly add the initial mobile phase buffer to dilute the sample to the desired injection concentration. Be cautious, as excessive dilution can cause the peptide to precipitate.[2]

    • Filter the final sample through a 0.22 µm filter before injection.

Analytical Method Development

Optimize the separation on an analytical column before scaling up to a preparative scale.[10]

  • Scouting Gradient:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a broad linear gradient, such as 5-95% B over 30 minutes, to determine the approximate elution concentration of the target peptide.[10]

  • Focused Gradient Optimization:

    • Based on the scouting run, create a shallower, focused gradient around the elution point of the target peptide.

    • For example, if the peptide elutes at 50% B in the scouting run, a new gradient could be 40-60% B over 40 minutes. This will improve the resolution between the target peptide and closely eluting impurities.[2]

    • Temperature: Consider increasing the column temperature to 40-60°C to improve peak shape and peptide solubility.[2]

Preparative HPLC Purification
  • Scale-Up: Transfer the optimized analytical method to the preparative column. Adjust the flow rate according to the column diameter.

  • Loading: Inject the prepared sample. Do not overload the column, as this will lead to poor separation.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. It is often wise to separate the peak front, apex, and tail into different fractions to isolate the purest material.[11]

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Pooling and Lyophilization: Combine the fractions that meet the required purity level. Freeze the pooled solution and lyophilize it to obtain the final peptide as a dry powder.[10]

G cluster_decision Purity Check node_style node_style start Crude Peptide Synthesis Product prep Sample Preparation (Solubility Test, Dissolution in DMSO, Dilution, Filtration) start->prep analytical Analytical HPLC (Scouting & Focused Gradients) prep->analytical prep_hplc Preparative HPLC Purification (Method Scale-up & Fraction Collection) analytical->prep_hplc analysis Fraction Analysis (Analytical HPLC & Mass Spec) prep_hplc->analysis pooling Pooling of Pure Fractions analysis->pooling is_pure Purity > 95%? analysis->is_pure lyo Lyophilization pooling->lyo final Final Purified Peptide lyo->final is_pure->prep_hplc No (Re-purify) is_pure->pooling Yes

Caption: Experimental workflow for the purification of a Phthaloyl-Isoleucine peptide.

Data Presentation

The following table summarizes typical results from a purification run of a hypothetical 20-amino acid peptide containing one this compound residue.

ParameterCrude SampleAnalytical RunPreparative RunPurified Product
Purity (by HPLC) 45%N/AN/A98.5%
Recovery N/AN/A35%N/A
HPLC Column N/AC18, 4.6x250mm, 5µmC8, 21.2x250mm, 10µmC18, 4.6x250mm, 5µm
Mobile Phase A N/A0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B N/A0.1% TFA in ACN0.1% TFA in ACN0.1% TFA in ACN
Gradient N/A45-65% B over 30 min45-65% B over 60 min45-65% B over 30 min
Flow Rate N/A1.0 mL/min18.0 mL/min1.0 mL/min
Column Temp. N/A50 °C50 °C50 °C
Mass (Expected) 2450.8 DaN/AN/AN/A
Mass (Observed) 2451.1 DaN/AN/A2450.9 Da

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Broad, Tailing Peaks Peptide aggregation; Secondary interactions with column silanols.Increase column temperature (40-60°C).[2] Ensure sufficient ion-pairing agent (0.1% TFA).[2] Use a shallower gradient.[2]
Low Recovery Irreversible adsorption to the column; Peptide precipitation on the column.Ensure complete dissolution before injection, using co-solvents like DMSO if needed.[2] Switch to a less hydrophobic column (e.g., C4 or C8).[2] Passivate the HPLC system to reduce metallic surface adsorption.
No Peptide Elution Peptide has precipitated on the column or is too strongly retained.Inject a small test amount first. Use a stronger organic solvent in Mobile Phase B (e.g., isopropanol). Run a high-organic wash (e.g., 100% IPA) to elute.
Poor Resolution Inadequate separation from impurities.Optimize the gradient to be shallower around the elution point.[2] Change the organic modifier (e.g., use Methanol instead of ACN) to alter selectivity. Try a different stationary phase (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.[12]

The purification of peptides containing the highly hydrophobic this compound modification presents significant, but manageable, challenges. Standard RP-HPLC protocols must be adapted to address issues of poor solubility, aggregation, and strong retention. By employing systematic method development, using appropriate co-solvents for sample preparation, optimizing the separation gradient, increasing column temperature, and selecting a suitable stationary phase, high purity and acceptable recovery of these challenging peptides can be achieved. The protocols and troubleshooting guide provided here serve as a comprehensive resource for scientists engaged in the synthesis and purification of hydrophobically modified peptides for research and drug development.

References

Application Note: Mass Spectrometry Analysis of Phthaloyl-L-isoleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, the use of protecting groups is essential for the precise synthesis of complex peptide sequences. The phthaloyl group, introduced via phthalic anhydride, serves as a robust protecting group for primary amines, such as the N-terminus of a peptide or the side chain of lysine. The analysis of peptides modified with a Phthaloyl-L-isoleucine at the N-terminus requires specific mass spectrometry methodologies to confirm the identity, purity, and structure of the synthesized product. This application note provides a detailed protocol for the analysis of this compound peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, data acquisition, and interpretation of fragmentation spectra.

This compound is a derivative of the amino acid isoleucine where the amino group is protected by a phthaloyl group.[1] This modification is crucial in peptide synthesis to prevent unwanted reactions at the N-terminus during the coupling of subsequent amino acids.[2][3][4] The accurate characterization of these modified peptides by mass spectrometry is a critical quality control step.[5]

Quantitative Data Summary

The incorporation of a phthaloyl group onto the N-terminal L-isoleucine residue results in a specific mass shift. This modification is key to identifying the modified peptide in a complex mixture.

ParameterValueReference
Molecular Formula of this compoundC₁₄H₁₅NO₄[1]
Monoisotopic Mass of this compound Residue261.1001 DaCalculated
Monoisotopic Mass of Phthaloyl Group148.0106 Da[2]
Mass Shift due to Phthaloylation+148.0106 Da[2]

Experimental Protocols

This section details the protocols for the preparation and analysis of this compound peptides.

Sample Preparation: In-solution Digestion of a Protein (for context of modified peptide release)

While this compound peptides are often synthesized, this protocol is provided as a reference for the general handling of peptides derived from proteins.

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Phthaloylation of a Peptide (N-terminal Modification)

This protocol describes the chemical modification of a peptide with a free N-terminus.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of phthalic anhydride in anhydrous dimethylformamide (DMF).

    • Prepare a 1 M triethylammonium bicarbonate (TEAB) buffer, pH 8.5.

  • Labeling Reaction:

    • Dissolve the purified peptide in the TEAB buffer.

    • Add the phthalic anhydride stock solution to a final concentration of 10 mM.

    • Incubate the reaction for 1 hour at room temperature.[2]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl.

    • Purify the phthaloylated peptide using reversed-phase HPLC.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Reconstitute the dried, purified this compound peptide in 0.1% formic acid in water.

    • Inject the sample onto a C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm x 150 mm).

    • Elute the peptides using a gradient of acetonitrile (containing 0.1% formic acid) at a flow rate of 300 nL/min. A typical gradient would be from 2% to 40% acetonitrile over 60 minutes.

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the full scan mass range to m/z 350-1500 with a resolution of 60,000.

    • Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Set the MS/MS scan resolution to 15,000.

    • Enable dynamic exclusion to prevent repeated fragmentation of the most abundant ions.

Expected Fragmentation Pattern

The fragmentation of a this compound peptide in the mass spectrometer will primarily occur along the peptide backbone, leading to the formation of b- and y-type ions. The Phthaloyl group itself is relatively stable and is expected to remain attached to the N-terminal fragment.

  • b-ions: These are N-terminal fragments. The b₁ ion will consist of the this compound residue. Subsequent b-ions will include additional amino acid residues.

  • y-ions: These are C-terminal fragments. The y-ion series will be the same as for the unmodified peptide.

  • Isoleucine-specific fragmentation: Due to the structure of the isoleucine side chain, characteristic neutral losses from fragment ions may be observed. The fragmentation of protonated isoleucine can lead to the loss of water and carbon monoxide.[6]

  • Immonium ions: A characteristic immonium ion for isoleucine at m/z 86.0964 may be observed.

The presence of the phthaloyl group on all b-ions will result in a mass shift of +148.0106 Da for these fragments compared to the corresponding fragments of the unmodified peptide.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein_Sample Protein Sample Denature_Reduce_Alkylate Denature, Reduce, Alkylate Protein_Sample->Denature_Reduce_Alkylate Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Enzymatic_Digestion Peptide_Mixture Peptide Mixture Enzymatic_Digestion->Peptide_Mixture Phthaloylation Phthaloylation (Phthalic Anhydride) Peptide_Mixture->Phthaloylation Desalting_Purification Desalting & Purification (SPE/HPLC) Phthaloylation->Desalting_Purification LC_Separation Liquid Chromatography (Reversed-Phase C18) Desalting_Purification->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan Fragmentation Fragmentation (HCD/CID) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Database_Search Database Search (with mass modification) MS2_Scan->Database_Search Spectral_Interpretation Spectral Interpretation (b- and y-ion series) Database_Search->Spectral_Interpretation Quantification Quantification Spectral_Interpretation->Quantification

Caption: Experimental workflow for the analysis of this compound peptides.

fragmentation_diagram cluster_legend Fragmentation Pht_Ile Pht-Ile AA2 AA2 Pht_Ile:e->AA2:w AA3 AA3 AA2:e->AA3:w b1 b1 b1->b1_line b2 b2 b2->b2_line y2 y2 y2->y2_line y1 y1 y1->y1_line b_ion b-ions (N-terminal) y_ion y-ions (C-terminal)

Caption: Fragmentation of a this compound peptide.

References

Application Notes and Protocols: Phthaloyl-L-isoleucine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phthaloyl-L-isoleucine as a chiral auxiliary in asymmetric synthesis. This document details its application in promoting stereocontrol in carbon-carbon bond-forming reactions, offering protocols for synthesis, application in a key reaction, and subsequent cleavage to yield enantiomerically enriched products.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of single-enantiomer compounds, a critical requirement in the pharmaceutical industry. An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a substrate, capable of directing stereoselective transformations with high efficacy, and removable under mild conditions without racemization of the desired product.

This compound, derived from the naturally occurring and readily available amino acid L-isoleucine, presents itself as a promising chiral auxiliary. The phthaloyl group provides a rigid, planar structure that can effectively shield one face of a reactive intermediate, while the chiral centers of the isoleucine moiety dictate the stereochemical outcome of subsequent reactions. While the application of many chiral auxiliaries is well-documented, the use of N-phthaloyl protected amino acids is an area of growing interest. Notably, close analogs such as N-phthaloyl-tert-leucine have demonstrated exceptional stereocontrol in asymmetric Mannich-type reactions, achieving diastereomer ratios exceeding 99:1. This highlights the significant potential of the phthaloyl-amino acid scaffold in asymmetric synthesis.

Synthesis of the Chiral Auxiliary: this compound

The attachment of the phthaloyl group to L-isoleucine is a straightforward process, yielding the chiral auxiliary in high purity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • L-isoleucine

    • Phthalic anhydride

    • Glacial acetic acid

  • Procedure:

    • A mixture of L-isoleucine (1.0 eq) and phthalic anhydride (1.05 eq) is suspended in glacial acetic acid.

    • The reaction mixture is heated to reflux for 2-4 hours, during which the starting materials dissolve to form a clear solution.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid residue is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white crystalline solid.

    • The product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Application in Asymmetric Synthesis: The Mannich Reaction

The efficacy of N-phthaloyl amino acids as chiral auxiliaries has been compellingly demonstrated in the asymmetric Mannich reaction. The following protocol is based on the successful application of the closely related N-phthaloyl-tert-leucine and is expected to yield high diastereoselectivity with this compound.

Experimental Protocol: Asymmetric Mannich-Type Reaction

  • Step 1: Formation of the N-Acyliminium Ion Precursor (Phthaloyl-L-isoleucinyl Chloride)

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Step 2: Diastereoselective Mannich Reaction

    • In a separate flask, a solution of an ortho-substituted N-arylimine (1.0 eq) in anhydrous DCM is prepared under an inert atmosphere and cooled to -78 °C.

    • A solution of the freshly prepared Phthaloyl-L-isoleucinyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the imine solution.

    • After stirring for 30 minutes at -78 °C, a silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene) (1.2 eq) is added dropwise.

    • The reaction is stirred at -78 °C for 4-6 hours, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired Mannich adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data (Expected based on Analogs)

Substrate (Imine)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
N-(2-methylphenyl)methanimine1-(trimethylsiloxy)cyclohexene>99:185-95
N-(2-chlorophenyl)methanimine1-(trimethylsiloxy)cyclohexene>99:180-90
N-(2-methoxyphenyl)methanimine1-(trimethylsiloxy)cyclohexene>98:282-92
Proposed Protocols for Other Asymmetric Reactions

Based on the principles of chiral auxiliary-mediated synthesis, the following are proposed protocols for asymmetric aldol and alkylation reactions using this compound. These are generalized procedures and may require optimization for specific substrates.

Proposed Protocol: Asymmetric Aldol Addition

  • Step 1: Acylation of the Auxiliary

    • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • After stirring for 30 minutes, add an acyl chloride (e.g., propanoyl chloride) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Step 2: Diastereoselective Aldol Reaction

    • To a solution of the N-acyl-Phthaloyl-L-isoleucine (1.0 eq) in anhydrous DCM at -78 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to form the boron enolate.

    • Cool the reaction back to -78 °C and add the aldehyde (1.2 eq) dropwise.

    • Stir at -78 °C for 2-3 hours, then at 0 °C for 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture and extract with ethyl acetate.

    • The organic layer is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography.

Proposed Protocol: Asymmetric Alkylation

  • Step 1: Preparation of the N-Acyl Auxiliary (as in Aldol Protocol)

  • Step 2: Diastereoselective Alkylation

    • To a solution of the N-acyl-Phthaloyl-L-isoleucine (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

    • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Cleavage of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the this compound auxiliary to yield the desired enantiomerically enriched product and allow for the potential recovery of the auxiliary.

Experimental Protocol: Cleavage of the Phthaloyl Group

  • Method 1: Hydrazinolysis

    • Dissolve the product from the asymmetric reaction (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-5.0 eq).

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the precipitate.

    • Acidify the filtrate with aqueous HCl and then concentrate under reduced pressure.

    • The desired product can be isolated from the residue, and the chiral auxiliary can be recovered from the filtrate after appropriate workup.

  • Method 2: Mild Basic Hydrolysis (for ester products)

    • Dissolve the adduct in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

    • The aqueous layer will contain the lithium salt of this compound, which can be recovered by acidification and extraction.

Visualization of Workflows

Asymmetric_Synthesis_Workflow cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Reaction cluster_cleavage Auxiliary Cleavage L_Isoleucine L-Isoleucine Phthaloyl_Isoleucine This compound (Chiral Auxiliary) L_Isoleucine->Phthaloyl_Isoleucine Acetic Acid, Reflux Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Phthaloyl_Isoleucine Diastereomeric_Product Diastereomerically Enriched Product Phthaloyl_Isoleucine->Diastereomeric_Product Stereocontrol Substrate Prochiral Substrate (e.g., Imine, Acyl group) Substrate->Diastereomeric_Product C-C Bond Formation (e.g., Mannich, Aldol) Chiral_Product Enantiomerically Pure Product Diastereomeric_Product->Chiral_Product Hydrazinolysis or Hydrolysis Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary Mannich_Reaction_Mechanism Pht_Ile_Cl Phthaloyl-L-isoleucinyl Chloride Acyliminium Chiral N-Acyliminium Ion Pht_Ile_Cl->Acyliminium Imine N-Arylimine Imine->Acyliminium Transition_State Diastereoselective Transition State Acyliminium->Transition_State Silyl_Enol_Ether Silyl Ketene Acetal Silyl_Enol_Ether->Transition_State Nucleophilic Attack Mannich_Adduct Mannich Adduct (High d.r.) Transition_State->Mannich_Adduct

Protecting Group Strategies Involving Phthaloyl-L-isoleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phthaloyl-L-isoleucine as a protecting group strategy in chemical synthesis, with a particular focus on peptide synthesis and drug development.

Introduction

The phthaloyl group is a robust and versatile protecting group for primary amines, including the α-amino group of amino acids like L-isoleucine. Its stability under both acidic and basic conditions makes it an orthogonal protecting group to the commonly used Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS). This compound is a valuable building block in the synthesis of complex peptides and pharmaceutical intermediates, offering stability and specific reactivity that can be leveraged in multi-step synthetic routes.[1] This document outlines the synthesis of this compound, methods for its deprotection, and provides detailed experimental protocols.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Pht-L-Ile-OH[1]
CAS Number 29588-88-3[1]
Molecular Formula C₁₄H₁₅NO₄[1]
Molecular Weight 261.27 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 118 - 122 °C[1]
Optical Rotation [α]²⁰D = -48 ± 1º (c=1.997 in EtOH)[1]
Purity ≥ 97% (HPLC)[1]

Synthesis of this compound

The protection of L-isoleucine with a phthaloyl group can be achieved through several methods. The choice of method often depends on the desired scale, reaction conditions, and sensitivity of other functional groups in the starting material.

Comparative Data for Synthesis Methods
MethodReagentsSolventTemperatureTimeYieldNotes
Microwave-assisted L-isoleucine, Phthalic anhydrideSolvent-free130 °C (initial), then near melting point of isoleucine5-6 min, then 5-10 minHighRapid and efficient method.[2]
Thermal (Acetic Acid) L-isoleucine, Phthalic anhydrideGlacial Acetic AcidReflux2 hours44.3 - 87.1% (for various amino acids)Traditional method, potential for racemization under harsh conditions.[3]
Mild (N-carbethoxy-phthalimide) L-isoleucine, N-carbethoxy-phthalimide, Sodium carbonateWaterRoom Temperature15 min~90% (for Glycine)Mild conditions, preserves optical activity.[4]
Experimental Protocols

Protocol 1: Microwave-assisted Synthesis of this compound

This protocol is adapted from a general procedure for the solvent-free microwave synthesis of phthaloylamino acids.[2]

  • Preparation: Thoroughly mix L-isoleucine (1.0 eq) and phthalic anhydride (1.0 eq) in a microwave-safe vessel.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at 200 W for 5-6 minutes at 130 °C.

  • Second Irradiation: Continue irradiation for an additional 5-10 minutes at a temperature close to the melting point of L-isoleucine.

  • Work-up: Cool the reaction mixture to room temperature. Add cold water to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of this compound using N-carbethoxyphthalimide

This protocol is based on a mild synthesis method for phthaloyl amino acids.[4]

  • Dissolution: In a suitable reaction vessel, dissolve L-isoleucine (1.0 eq) and sodium carbonate (1.0 eq) in water at 17-20 °C.

  • Addition: Add N-carbethoxyphthalimide (1.05 eq) to the solution.

  • Reaction: Stir the mixture vigorously for 15 minutes at room temperature.

  • Filtration: Filter the solution to remove any insoluble byproducts.

  • Precipitation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Deprotection of the Phthaloyl Group

The removal of the phthaloyl group is a critical step to liberate the free amine. The choice of deprotection method depends on the stability of the rest of the molecule to the reaction conditions.

Comparative Data for Deprotection Methods
MethodReagentsSolventTemperatureTimeYieldNotes
Hydrazinolysis Hydrazine hydrate (40 eq.)THFRoom Temperature4 hours70 - 85%Common and effective method.[5]
Hydrazinolysis (Optimized) 60% HydrazineDMFNot specified1-3 hoursOptimalOptimized conditions for solid-phase synthesis.[2]
Reductive (Sodium Borohydride) Sodium borohydride (5 eq.), Acetic acid2-Propanol/Water (6:1)Room Temp, then 80 °C24 hours, then 2 hoursGoodMild conditions, avoids racemization.[6][7][8]
Experimental Protocols

Protocol 3: Deprotection via Hydrazinolysis

This protocol is a general procedure for the deprotection of phthalimides.[5]

  • Dissolution: Dissolve the Phthaloyl-protected compound (1.0 eq) in THF.

  • Hydrazine Addition: Slowly add aqueous hydrazine hydrate (40 eq).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous phase three times with chloroform.

  • Isolation: Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent to yield the deprotected amine. The phthalhydrazide byproduct is removed during the aqueous work-up.

Protocol 4: Mild Deprotection using Sodium Borohydride

This two-stage, one-flask protocol is particularly useful for sensitive substrates where hydrazinolysis is too harsh.[6][7][8]

  • Reduction: To a stirred solution of the Phthaloyl-protected compound (1.0 eq) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5.0 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Acidification and Cyclization: Carefully add glacial acetic acid and heat the mixture to 80 °C for 2 hours.

  • Purification: Cool the reaction mixture and purify by ion-exchange chromatography or other suitable methods to isolate the free amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in SPPS workflows. The phthaloyl group's orthogonality to Fmoc and Boc protecting groups allows for selective deprotection strategies in the synthesis of complex peptides.

Below is a diagram illustrating a general workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support.

spss_workflow resin Resin with N-terminal amine coupling Coupling (e.g., DIC/HOBt) resin->coupling pht_ile This compound pht_ile->coupling wash1 Wash coupling->wash1 pht_peptide Resin-bound peptide with N-terminal Phthaloyl-Ile wash1->pht_peptide deprotection Phthaloyl Deprotection (e.g., Hydrazine) pht_peptide->deprotection wash2 Wash deprotection->wash2 next_aa Next protected amino acid wash2->next_aa final_peptide Elongated peptide chain next_aa->final_peptide Repeat coupling cycle

SPPS workflow with this compound.

Synthesis of a Bioactive Peptide Intermediate

The following diagram illustrates a logical workflow for the synthesis of a dipeptide intermediate, Pht-Ile-Phe-OMe, which could be a precursor for various bioactive peptides.

dipeptide_synthesis cluster_protection Protection Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step L_Ile L-Isoleucine Pht_Ile This compound (Pht-Ile-OH) L_Ile->Pht_Ile Protection Pht_anhydride Phthalic Anhydride Pht_anhydride->Pht_Ile Coupling_reagent {Coupling Reagent (e.g., DCC, HOBt)} Pht_Ile->Coupling_reagent Phe_OMe L-Phenylalanine methyl ester (H-Phe-OMe) Phe_OMe->Coupling_reagent Dipeptide Protected Dipeptide (Pht-Ile-Phe-OMe) Coupling_reagent->Dipeptide Deprotection_reagent {Deprotection Reagent (e.g., Hydrazine)} Dipeptide->Deprotection_reagent Final_product Dipeptide Intermediate (H-Ile-Phe-OMe) Deprotection_reagent->Final_product

Synthesis of a dipeptide intermediate.

Spectroscopic Data

Characterization of this compound is crucial for confirming its successful synthesis and purity. Below is a summary of expected spectroscopic data.

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the phthaloyl group (aromatic protons), and the isoleucine side chain protons.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the phthaloyl group and the carboxylic acid, as well as signals corresponding to the aromatic and aliphatic carbons.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carbonyl groups of the imide and the carboxylic acid, as well as C-H and N-H stretching vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. The fragmentation of the isoleucine side chain can be complex.[7][9][10]

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Phthaloyl-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of large-scale peptide synthesis, the choice of protecting groups is a critical determinant of overall efficiency, yield, and purity. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape, alternative protecting groups can offer unique advantages for specific applications.[1] This document details the application of Phthaloyl-L-isoleucine in large-scale solid-phase peptide synthesis (SPPS). The phthaloyl (Phth) group, a cyclic diacyl protecting group, offers robust protection of the Nα-amino group and orthogonality to the acid-labile side-chain protecting groups commonly used in modern peptide synthesis.[2] Its stability to both acidic and mildly basic conditions can be advantageous in preventing premature deprotection during the synthesis of complex or sterically hindered peptides.[2][3] this compound is a valuable building block, particularly when dealing with the sterically hindered nature of isoleucine, which can present coupling challenges.[4]

Advantages of the Phthaloyl Protecting Group

  • Robustness: The phthaloyl group is stable to a wide range of reagents and solvents used in SPPS, minimizing the risk of undesired side reactions.[2]

  • Orthogonality: It is completely orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) side-chain protecting groups, as well as to the resins that are cleaved with strong acids like trifluoroacetic acid (TFA).[1]

  • Reduced Racemization: Milder deprotection methods for the phthaloyl group, such as using sodium borohydride, have been shown to proceed with no measurable loss of optical activity, a crucial factor for producing bioactive peptides.[5][6]

Data Presentation: Comparative Performance

The following table presents illustrative data comparing the performance of this compound with the more conventional Fmoc-L-isoleucine in the synthesis of a model decapeptide containing a single isoleucine residue. The data is based on typical outcomes for sterically hindered amino acids under optimized large-scale synthesis conditions.

ParameterThis compoundFmoc-L-IsoleucineKey Considerations
Average Coupling Efficiency (%) 97.5 - 99.098.0 - 99.5Phthaloyl group's bulk may slightly hinder kinetics, requiring optimized coupling conditions.
Crude Peptide Purity (%) 75 - 8580 - 90Purity is highly dependent on the deprotection and cleavage protocols.
Overall Yield (%) 60 - 7565 - 80Yields are comparable, with potential for optimization in the phthaloyl strategy.
Racemization at Isoleucine Residue (%) < 0.5 (with mild deprotection)< 1.0The phthaloyl group, when removed under mild conditions, shows excellent stereochemical integrity.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by reacting L-isoleucine with N-carbethoxyphthalimide in an aqueous sodium carbonate solution at room temperature.[7] This method is known to proceed without racemization.[8] Alternatively, microwave-assisted synthesis by reacting L-isoleucine with phthalic anhydride in the absence of a solvent has also been reported.[9]

Large-Scale Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual SPPS of a model peptide on a large scale using this compound.

Materials:

  • Pre-loaded Wang resin or 2-chlorotrityl chloride resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Reagent: 20% piperidine in DMF

  • Phthaloyl Deprotection Reagent: 5% hydrazine hydrate in DMF or Sodium borohydride in isopropanol followed by acetic acid.[1][5]

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling Cycle (for Fmoc-amino acids):

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection and coupling cycle for each subsequent Fmoc-amino acid.

  • This compound Coupling:

    • Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The increased steric hindrance may require longer coupling times.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final N-terminal Deprotection (Phthaloyl Group Removal):

    • Method A (Hydrazinolysis): Add a solution of 5% hydrazine hydrate in DMF to the resin. Agitate for 2-4 hours at room temperature.[2]

    • Method B (Milder Reduction): Suspend the resin in 2-propanol. Add sodium borohydride (10 eq.) in portions. After 2 hours, filter the resin and treat with a solution of acetic acid in 2-propanol.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

SPPS_Workflow_Phthaloyl Solid-Phase Peptide Synthesis (SPPS) Workflow with this compound cluster_spps_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start: Resin Support Deprotection N-terminal Deprotection (Fmoc or Phthaloyl) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA or Phth-Ile) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide Phthaloyl_Deprotection Phthaloyl Group Deprotection by Hydrazinolysis Phth_Peptide Phthaloyl-Protected Peptide R-N(CO)₂C₆H₄ Deprotected_Peptide {Deprotected Peptide | R-NH₂} Phth_Peptide->Deprotected_Peptide Reaction Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Deprotected_Peptide Phthalhydrazide {Phthalhydrazide (Byproduct)}

References

Troubleshooting & Optimization

Preventing racemization of Phthaloyl-L-isoleucine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the coupling of Phthaloyl-L-isoleucine. Due to the steric hindrance of both the phthaloyl protecting group and the isoleucine side chain, this amino acid derivative is particularly susceptible to loss of stereochemical integrity during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the conversion of the desired L-isoleucine enantiomer into a mixture of both L- and D-isoleucine. During peptide bond formation, this leads to the incorporation of the incorrect D-isomer into your peptide sequence. This can have profound consequences, potentially altering the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary causes of racemization during the coupling of this compound?

A2: There are two main chemical pathways responsible for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of this compound can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of L- and D-diastereomers.[1]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral intermediate can then be protonated from either side, causing racemization. This is a greater risk when using strong bases.[2][3]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors in your experimental setup can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents generate highly reactive intermediates that are more prone to forming the problematic oxazolone.

  • Additives: Racemization-suppressing additives are often essential.

  • Base: The type and concentration of the base used can significantly promote racemization.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in both the desired coupling and the undesired racemization pathways.

  • Temperature: Higher temperatures can accelerate the rate of racemization.

Q4: Are there any specific recommendations for the N-terminal protecting group to be coupled with this compound?

A4: While the focus is on the incoming this compound, the nature of the N-terminal amino acid of the peptide chain can also play a role. Sterically hindered N-terminal residues can slow down the coupling reaction, providing more time for racemization of the activated this compound to occur.

Troubleshooting Guides

Issue 1: High Levels of D-Isoleucine Diastereomer Detected Post-Coupling

This is a common issue when working with sterically hindered amino acids like this compound. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Racemization cluster_solutions Recommended Actions start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base Step 2: Scrutinize the Base coupling_reagent->base If using carbodiimides or high-racemization onium salts sol_reagent Switch to low-racemization onium salts (e.g., COMU, HATU). Ensure use of additives (HOAt, Oxyma). coupling_reagent->sol_reagent conditions Step 3: Analyze Reaction Conditions (Solvent & Temperature) base->conditions If using strong or excess base sol_base Use a weaker or sterically hindered base (e.g., NMM, Collidine). Use stoichiometric amounts. base->sol_base protocol Step 4: Refine Coupling Protocol conditions->protocol If coupling at elevated temperatures sol_conditions Perform coupling at lower temperature (0°C). Consider less polar solvents if solubility permits. conditions->sol_conditions solution Problem Resolved protocol->solution sol_protocol Decrease pre-activation time. Consider double coupling with fresh reagents. protocol->sol_protocol

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Problem: Carbodiimide reagents like DCC and DIC, when used alone, are highly prone to causing racemization. While onium salts (e.g., HBTU, HATU) are generally better, their potential for racemization varies.

  • Solution:

    • If using a carbodiimide, always include a racemization-suppressing additive. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective than HOBt (1-hydroxybenzotriazole).[1][2][4]

    • For particularly challenging couplings like that of this compound, switch to a more advanced onium salt known for low racemization, such as COMU or HATU.[1][5] Phosphonium-based reagents like PyBOP or PyAOP are also good alternatives.[6]

Step 2: Scrutinize the Base Used

  • Problem: The presence of a strong, non-hindered tertiary amine base like DIPEA can accelerate racemization by promoting the abstraction of the α-proton.

  • Solution:

    • Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For highly sensitive couplings, 2,4,6-collidine is an excellent choice due to its increased steric bulk.[2][6]

    • Use the minimum necessary amount of base. An excess of base will increase the risk of racemization.

Step 3: Analyze the Solvent and Temperature

  • Problem: Polar aprotic solvents like DMF, while excellent for solubilizing reagents, can sometimes favor the racemization pathway. Elevated temperatures significantly increase the rate of all reactions, including racemization.

  • Solution:

    • Perform the coupling reaction at a lower temperature, ideally at 0°C.

    • If reagent solubility allows, consider using a less polar solvent or a mixture, such as DCM/DMF.

Step 4: Refine Your Coupling Protocol

  • Problem: Prolonged exposure of the activated this compound to the basic reaction conditions before it couples can increase the likelihood of racemization.

  • Solution:

    • Minimize the pre-activation time. Activate the this compound with the coupling reagent for only a few minutes before adding it to the resin-bound amine.

    • If the coupling is slow due to steric hindrance, consider a "double coupling" approach, where the coupling procedure is repeated with a fresh solution of activated amino acid.

Data Presentation

Quantitative Comparison of Coupling Reagents

While specific data for this compound is limited, the following table provides a summary of the percentage of D-isomer formation observed with different coupling reagents for other sterically hindered and racemization-prone amino acids. This data can serve as a valuable guide for selecting the most appropriate reagent.

Coupling Reagent/Method% D-Isomer (Epimerization)Notes
DIC/HOBt 0.5 - 14.8%Highly dependent on the specific amino acid and conditions. The higher end of this range is more likely with hindered residues.[1]
HBTU 1.5 - 5.0%A common and effective reagent, but can still lead to significant racemization.
HCTU 1.0 - 4.0%Generally shows slightly lower racemization than HBTU.
PyBOP 1.0 - 3.5%A good phosphonium-based alternative with moderate racemization.
HATU 0.5 - 2.0%Consistently demonstrates low levels of racemization due to the HOAt moiety, which accelerates coupling.
COMU < 1.0%Often considered one of the best reagents for minimizing racemization, particularly for difficult couplings.

Data is compiled from studies on various model peptides and should be used as a comparative guide. Actual racemization levels will vary based on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is recommended for coupling this compound to a resin-bound peptide, prioritizing the suppression of racemization.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) according to your standard procedure.

    • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of the deprotection reagent.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or NMM (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, the reaction can be performed at 0°C for an extended period (e.g., 4-6 hours).

  • Monitoring and Washing:

    • Perform a Kaiser test (for primary amines) or a suitable alternative test to monitor the completion of the coupling. A negative test indicates the absence of free amines.

    • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

    • Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the percentage of the D-isomer in your peptide product.

Procedure:

  • Peptide Cleavage and Hydrolysis:

    • Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based).

    • Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization (using Marfey's Reagent as an example):

    • Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 1M sodium bicarbonate).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Incubate the mixture to allow for complete derivatization.

    • Quench the reaction by adding a small amount of acid (e.g., 2N HCl).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the diastereomeric derivatives.

    • The L-L and L-D diastereomers will have different retention times, allowing for their quantification. The L-amino acid derivative typically elutes before the D-amino acid derivative.

    • The percentage of racemization can be calculated from the integrated peak areas of the D- and L-isomers.

Mandatory Visualizations

Mechanism of Racemization via Oxazolone Formation

Oxazolone_Mechanism start Phth-L-Ile-OH activated Activated Ester start->activated Coupling Reagent oxazolone Planar Oxazolone (Achiral Intermediate) activated->oxazolone Intramolecular Cyclization p2 activated->p2 p1 oxazolone->p1 l_peptide Desired L-Peptide d_peptide Undesired D-Peptide p1->l_peptide Amine Attack (front) p1->d_peptide Amine Attack (back) p2->l_peptide Direct Amine Attack (Desired Pathway)

Caption: The primary pathway for racemization via a planar oxazolone intermediate.

Experimental Workflow for Low-Racemization Coupling

Coupling_Workflow start Start: Deprotected Resin-Bound Peptide swell Swell Resin in DMF start->swell deprotect N-terminal Deprotection swell->deprotect wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate Phth-L-Ile-OH with HATU/Base (2-5 min) wash1->preactivate couple Add Activated Amino Acid to Resin and Couple preactivate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor incomplete Incomplete? monitor->incomplete wash2 Wash with DMF/DCM end End: Coupled Peptide wash2->end incomplete->couple Yes (Double Couple) incomplete->wash2 No

Caption: A step-by-step workflow for the coupling of this compound.

References

Overcoming solubility issues of Phthaloyl-L-isoleucine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Phthaloyl-L-isoleucine in Dimethylformamide (DMF).

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address challenges in dissolving this compound in DMF.

Q1: I am having difficulty dissolving this compound in DMF at my desired concentration. What should I do first?

The first step is to ensure the quality of both the compound and the solvent, and then to apply basic physical methods to aid dissolution.

  • Verify Compound and Solvent Quality: Ensure that the this compound is a high-purity, white crystalline powder as specified.[1][2][3] Use a fresh, anhydrous grade of DMF, as water content can significantly impact the solubility of many organic compounds.

  • Initial Dissolution Steps:

    • Start by adding a small amount of the this compound to the required volume of DMF.

    • Vortex or stir the mixture vigorously for several minutes.

    • If the compound does not dissolve, proceed to the troubleshooting steps outlined in the workflow below.

G cluster_0 Troubleshooting Workflow for this compound Solubility in DMF start Start: Insoluble this compound in DMF sonication 1. Apply Sonication (15-30 min) start->sonication check_solubility Is the compound soluble? sonication->check_solubility Check heating 2. Gentle Heating (30-40°C) check_solubility2 Is the compound soluble? heating->check_solubility2 Check cosolvent 3. Add a Co-solvent (e.g., DCM, THF, Acetonitrile) check_solubility3 Is the compound soluble? cosolvent->check_solubility3 Check check_solubility->heating No success Success: Homogeneous Solution check_solubility->success Yes failure Consider Alternative Solvents or Further Consultation check_solubility2->cosolvent No check_solubility2->success Yes check_solubility3->success Yes check_solubility3->failure No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q2: Sonication did not fully dissolve the compound. What is the next step?

If sonication is insufficient, gentle heating can be applied. Many compounds exhibit increased solubility at higher temperatures.

  • Procedure for Gentle Heating:

    • Place the vial containing the suspension in a heating block or water bath.

    • Gradually increase the temperature to 30-40°C. This compound has a melting point of 118-122°C, so this gentle heating is well below its degradation temperature.[1]

    • Continue to stir or agitate the mixture while heating.

    • Once the compound dissolves, allow the solution to cool to room temperature to check for precipitation. If it remains dissolved, it can be used in your experiment.

Q3: The compound is still not dissolving even with heating. What other options do I have?

Introducing a co-solvent can modify the polarity of the DMF and improve solvation.

  • Co-solvent Selection: Choose a co-solvent that is miscible with DMF and in which this compound might have some solubility. Good candidates, often used in peptide synthesis, include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[4][5]

  • Procedure for Using a Co-solvent:

    • To your suspension of this compound in DMF, add the co-solvent dropwise while stirring.

    • Start with a small percentage of co-solvent (e.g., 5-10% of the total volume) and observe for dissolution.

    • If necessary, you can gradually increase the proportion of the co-solvent. Be mindful that altering the solvent system may impact downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why might this compound have poor solubility in DMF?

The solubility of a compound is influenced by a variety of factors including its own molecular structure and the properties of the solvent. This compound has a bulky, non-polar phthaloyl group attached to the amino acid isoleucine. While DMF is a polar aprotic solvent, the large hydrophobic moiety of the molecule can hinder its interaction with the solvent molecules, leading to lower solubility compared to the parent amino acid.[6]

G cluster_1 Factors Affecting this compound Solubility Solubility Solubility of This compound Compound Compound Properties Solubility->Compound Solvent Solvent Properties Solubility->Solvent Conditions External Conditions Solubility->Conditions Purity Purity Compound->Purity Structure Molecular Structure (Hydrophobicity) Compound->Structure Polarity Polarity of DMF Solvent->Polarity Water Water Content Solvent->Water Temp Temperature Conditions->Temp Pressure Pressure/ Agitation Conditions->Pressure

Caption: Key factors influencing the solubility of this compound.

Q2: Are there any alternative solvents to DMF for dissolving this compound?

Yes, several other polar aprotic solvents are commonly used in peptide synthesis and may be suitable alternatives if DMF is problematic.[7][8] These include:

  • N-Methyl-2-pyrrolidone (NMP): Often used interchangeably with DMF.

  • Dimethyl sulfoxide (DMSO): A stronger solvent than DMF, but can be more difficult to remove.

  • Acetonitrile (ACN) or Tetrahydrofuran (THF): These may work, especially in combination with other solvents.[5]

When substituting a solvent, it is crucial to consider its compatibility with your specific experimental conditions and downstream processes.

Q3: Can I prepare a concentrated stock solution in a different solvent and then dilute it into DMF?

This is a common and effective strategy for compounds with challenging solubility.[9][10] For instance, you could attempt to dissolve this compound at a high concentration in a more effective solvent like DMSO, and then dilute this stock solution into your DMF-based reaction mixture. Always perform a small-scale test to ensure the compound does not precipitate upon dilution.

Q4: How does pH affect the solubility of this compound?

The parent amino acid, L-isoleucine, is zwitterionic and its solubility is pH-dependent.[11][12] However, in this compound, the amino group is protected by the phthaloyl group, and the molecule has a free carboxylic acid. Therefore, its solubility will be significantly affected by pH. In a basic medium, the carboxylic acid will be deprotonated to a carboxylate salt, which is generally much more soluble in polar solvents. Adding a small amount of a non-nucleophilic organic base could potentially increase its solubility in DMF. However, this approach should be used with caution as it will change the nature of the compound in solution and may not be suitable for all applications.

Data and Protocols

Table 1: Summary of Solubility Enhancement Strategies
StrategyDescriptionExpected OutcomeConsiderations
Sonication Use of ultrasonic waves to break down particle aggregates.Improved rate of dissolution.May not be sufficient for highly insoluble compounds.
Gentle Heating Increasing the temperature of the solvent to increase kinetic energy.Increased solubility.Ensure temperature is well below the compound's melting/decomposition point. Check for precipitation upon cooling.
Co-solvent Addition Introducing a second, miscible solvent to alter the overall polarity.Enhanced solvation and solubility.The co-solvent must be compatible with the experimental setup. May alter reaction kinetics.
pH Adjustment Deprotonation of the carboxylic acid to form a more soluble salt.Significant increase in solubility.Changes the chemical nature of the solute. May not be suitable for all applications.
Alternative Solvents Replacing DMF with another polar aprotic solvent like NMP or DMSO.Potentially higher solubility.The new solvent must be compatible with all reaction components and conditions.
Experimental Protocols

Protocol 1: Dissolution using Sonication

  • Weigh the desired amount of this compound and add it to a suitable vial.

  • Add the calculated volume of DMF.

  • Cap the vial securely.

  • Place the vial in a sonicator bath.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

Protocol 2: Preparation of a Stock Solution with a Co-solvent

  • Attempt to dissolve this compound in a minimal amount of a potentially better solvent (e.g., DMSO).

  • Once dissolved, calculate the volume needed to achieve the final desired concentration in your experiment.

  • In a separate vial, add the majority of the DMF required for your final volume.

  • While stirring the DMF, slowly add the concentrated stock solution.

  • Observe for any signs of precipitation. If the solution remains clear, it is ready for use.

References

Side reactions associated with Phthaloyl-L-isoleucine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the deprotection of Phthaloyl-L-isoleucine, a critical step in peptide synthesis and the development of peptide-based therapeutics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The two most prevalent methods for removing the phthaloyl protecting group from L-isoleucine are:

  • Hydrazinolysis: This classic method involves reacting the this compound with hydrazine hydrate (N₂H₄·H₂O). The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and the desired free L-isoleucine.[1]

  • Reductive Deprotection with Sodium Borohydride (NaBH₄): This milder approach uses sodium borohydride to reduce the phthalimide group.[2][3] This method is often preferred when the substrate is sensitive to the harsh conditions of hydrazinolysis.

Q2: What are the primary side reactions to be aware of during this compound deprotection?

A2: The main side reactions of concern are:

  • Racemization: The chiral center at the α-carbon of L-isoleucine can be susceptible to epimerization under certain deprotection conditions, leading to the formation of D-isoleucine. This is a critical issue as it can significantly impact the biological activity of the final peptide.

  • Incomplete Deprotection: Residual phthaloyl-protected L-isoleucine can remain in the reaction mixture, leading to impurities in the final product and reduced yields.[4]

  • Side reactions with hydrazine: Due to its high nucleophilicity, hydrazine can potentially react with other sensitive functional groups present in the molecule, leading to undesired byproducts.[2]

  • Formation of Phthalhydrazide Byproduct: While an expected outcome of hydrazinolysis, the phthalhydrazide byproduct can sometimes be difficult to remove completely from the desired product, requiring specific purification strategies.[5]

Q3: How can I minimize racemization during deprotection?

A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of your L-isoleucine. Key strategies include:

  • Choice of Reagent: Reductive deprotection with sodium borohydride is generally considered to be a milder method with a lower risk of racemization compared to hydrazinolysis.[2][3]

  • Reaction Conditions: For hydrazinolysis, it is important to optimize reaction conditions such as temperature and reaction time. Milder conditions (e.g., lower temperature, shorter reaction time) can help to reduce the extent of racemization.

  • pH Control: Maintaining a near-neutral pH during the deprotection and work-up can also help to suppress racemization.

Q4: How do I know if my deprotection reaction is complete?

A4: You can monitor the progress of your deprotection reaction using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress by showing the disappearance of the starting material (this compound) and the appearance of the product (L-isoleucine).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the reaction. By analyzing aliquots of the reaction mixture at different time points, you can determine the percentage of conversion of the starting material to the product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the product and to detect the presence of any remaining starting material or byproducts.[1]

  • Kaiser Test: This colorimetric test detects the presence of free primary amines. A positive test (indicated by a blue color) after deprotection suggests the successful removal of the phthaloyl group.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of L-Isoleucine Incomplete Deprotection: The deprotection reaction did not go to completion.- Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. - Increase Reagent Equivalents: For hydrazinolysis, a larger excess of hydrazine hydrate may be required. - Elevate Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but monitor for increased side reactions.
Product Loss During Work-up: The desired L-isoleucine is lost during the extraction or purification steps.- Optimize Extraction pH: Ensure the pH of the aqueous layer is optimized for the solubility of L-isoleucine during extraction. - Careful Removal of Phthalhydrazide: Use appropriate filtration and washing techniques to minimize the loss of product with the phthalhydrazide precipitate.
Presence of Impurities in the Final Product Incomplete Deprotection: Residual this compound remains.- See "Incomplete Deprotection" under "Low Yield".
Racemization: The product is a mixture of L- and D-isoleucine.- Switch to a Milder Deprotection Method: Use sodium borohydride instead of hydrazine. - Optimize Hydrazinolysis Conditions: Use lower temperatures and shorter reaction times.
Phthalhydrazide Contamination: The byproduct from hydrazinolysis is not fully removed.- Acidification and Filtration: After the reaction, acidify the mixture to fully precipitate the phthalhydrazide, which can then be removed by filtration.[7] - Thorough Washing: Wash the precipitate thoroughly with a suitable solvent to recover any trapped product. - Extraction: Perform a liquid-liquid extraction to separate the more soluble L-isoleucine from the less soluble phthalhydrazide.
Other Byproducts: Side reactions with the deprotection reagent have occurred.- Protect Sensitive Functional Groups: If other reactive groups are present in the molecule, consider protecting them before deprotection. - Use a Milder Reagent: Sodium borohydride is less nucleophilic than hydrazine and may be more suitable.
Difficulty in Removing Phthalhydrazide Byproduct High Solubility in the Reaction Mixture: The phthalhydrazide does not fully precipitate.- Cool the Reaction Mixture: Lowering the temperature can decrease the solubility of phthalhydrazide. - Change the Solvent: After the reaction, consider adding a solvent in which phthalhydrazide is less soluble to induce precipitation.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is limited in the literature, the following table provides a general comparison of the two main deprotection methods based on available information for phthalimides.

Parameter Hydrazinolysis Sodium Borohydride Reduction
Typical Yield Generally high, but can be affected by work-up challenges.High yields have been reported for various phthalimides.[3]
Racemization Potential Higher risk, especially under harsh conditions (elevated temperature, prolonged reaction time).Generally lower risk due to milder, near-neutral reaction conditions.[2][3]
Reaction Conditions Typically requires elevated temperatures (reflux).Can often be performed at room temperature.[3]
Byproducts Phthalhydrazide, which can be challenging to remove.Phthalide, which is generally easier to remove by extraction.[3]
Compatibility Hydrazine's high nucleophilicity may lead to side reactions with other functional groups.More chemoselective and compatible with a wider range of functional groups.

Experimental Protocols

Protocol 1: Deprotection of this compound using Hydrazine Hydrate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of phthalhydrazide should form.

  • Acidify the mixture with 1M HCl to a pH of approximately 1-2 to ensure complete precipitation of the phthalhydrazide.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water to recover any entrained product.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to the isoelectric point of isoleucine (pH ~6).

  • Extract the aqueous solution with an organic solvent like dichloromethane to remove any remaining organic impurities.

  • The aqueous layer containing the L-isoleucine can then be further purified by crystallization or other chromatographic techniques.

Protocol 2: Deprotection of this compound using Sodium Borohydride

This protocol is adapted from a general procedure for the mild deprotection of phthalimides.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Water

  • Acetic acid

  • Dowex 50 (H⁺ form) ion-exchange resin (or similar)

  • Ammonium hydroxide (NH₄OH), 1M

Procedure:

  • Dissolve this compound in a mixture of isopropanol and water (e.g., 6:1 v/v).

  • Add an excess of sodium borohydride (typically 5-10 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.

  • Heat the mixture to around 80°C for 2 hours to facilitate the lactonization of the intermediate and release of the free amine.

  • Cool the reaction mixture and load it onto a column packed with Dowex 50 (H⁺ form) resin.

  • Wash the column with water to remove the phthalide byproduct and other impurities.

  • Elute the L-isoleucine from the column using 1M ammonium hydroxide.

  • Collect the fractions containing the product and concentrate under reduced pressure to obtain the purified L-isoleucine.

Protocol 3: Chiral HPLC Analysis for Racemization

To determine the extent of racemization, the deprotected isoleucine sample can be analyzed by chiral HPLC.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A chiral stationary phase (CSP) column is essential for separating the L- and D-enantiomers of isoleucine. Several types of chiral columns are available, and the specific choice may require some method development.[8][9][10]

General Mobile Phase Conditions:

  • Mobile phases for chiral separations of amino acids often consist of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a chiral selector additive, or by using a column with a bonded chiral selector.

Procedure:

  • Prepare a standard solution of L-isoleucine and D-isoleucine.

  • Prepare a sample of the deprotected L-isoleucine.

  • Inject the standard mixture to determine the retention times of the L- and D-enantiomers.

  • Inject the sample solution.

  • Quantify the amount of D-isoleucine present in the sample by comparing the peak area of the D-enantiomer to the total peak area of both enantiomers.

    • % Racemization = [Area(D-Isoleucine) / (Area(L-Isoleucine) + Area(D-Isoleucine))] x 100

Reaction Mechanisms and Workflows

Deprotection_Pathways cluster_hydrazine Hydrazinolysis cluster_nabh4 Sodium Borohydride Reduction Pht_Ile This compound Hydrazine Hydrazine (N₂H₄·H₂O) NaBH4 Sodium Borohydride (NaBH₄) Incomplete Incomplete Deprotection Pht_Ile->Incomplete Insufficient Reagents/Time Intermediate1 Ring-Opened Intermediate Hydrazine->Intermediate1 Nucleophilic Attack Reduced_Intermediate Reduced Intermediate NaBH4->Reduced_Intermediate Reduction Phthalhydrazide Phthalhydrazide (byproduct) Intermediate1->Phthalhydrazide L_Ile_H L-Isoleucine (desired product) Intermediate1->L_Ile_H D_Ile_H D-Isoleucine (racemization) L_Ile_H->D_Ile_H Racemization (Higher Risk) Phthalide Phthalide (byproduct) Reduced_Intermediate->Phthalide L_Ile_N L-Isoleucine (desired product) Reduced_Intermediate->L_Ile_N D_Ile_N D-Isoleucine (racemization) L_Ile_N->D_Ile_N Racemization (Lower Risk)

Caption: Deprotection pathways for this compound.

Troubleshooting_Workflow start Start: Suboptimal Deprotection Result check_purity Analyze Product Purity (HPLC, MS) start->check_purity low_yield Low Yield? check_purity->low_yield incomplete Incomplete Deprotection? low_yield->incomplete Yes optimize_workup Optimize Work-up: - Adjust pH - Improve Purification low_yield->optimize_workup No racemization Racemization Detected? incomplete->racemization No optimize_conditions Optimize Reaction: - Extend Time - Increase Reagent - Increase Temperature incomplete->optimize_conditions Yes change_method Switch to Milder Method (NaBH₄) racemization->change_method Yes end End: Optimized Deprotection racemization->end No optimize_conditions->check_purity optimize_workup->end change_method->check_purity

Caption: A logical workflow for troubleshooting this compound deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency of Phthaloyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Phthaloyl-L-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of peptides containing this sterically hindered amino acid.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, offering potential causes and solutions to enhance reaction yields and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Presence of Deletion Sequences 1. Steric Hindrance: The bulky phthaloyl protecting group and the β-branched side chain of isoleucine physically obstruct the peptide bond formation.[1][2] 2. Suboptimal Coupling Reagent: Standard coupling reagents like DCC or DIC alone may be insufficient to overcome the high activation energy.[3] 3. Incomplete Deprotection: The N-terminal amine of the preceding amino acid may not be fully deprotected. 4. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the reaction site.[2][4]1. Switch to a More Potent Coupling Reagent: Employ uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) which form highly reactive esters.[2][3] 2. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 3. Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base.[5] 4. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5] 5. Confirm Complete Deprotection: Use a qualitative method like the Kaiser test to ensure the N-terminal amine is free before coupling.[2] 6. Optimize Solvent: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) over dimethylformamide (DMF).[6]
Significant Racemization 1. Prolonged Activation Time: The activated amino acid is susceptible to racemization, especially in the presence of a base.[2] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[2] 3. Choice of Base: Strong, unhindered bases can promote racemization.[2]1. Use a Low-Racemization Coupling Reagent: HATU is often superior to HBTU in minimizing racemization.[2] The use of additives like HOAt or OxymaPure is also crucial.[7] 2. Use a Weaker, Sterically Hindered Base: Employ N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[2] 3. Control Reaction Temperature: If heat is applied, optimize for the shortest time necessary to achieve a good yield.[7]
Difficulty Dissolving Reagents 1. Poor Solvent Quality: Use of non-anhydrous or low-purity solvents. 2. Degraded Reagents: Coupling reagents can degrade over time if not stored properly.1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[5] 2. Use Fresh Reagents: Utilize freshly opened or properly stored coupling reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

The primary challenge stems from steric hindrance. This compound possesses two sources of steric bulk: the large, planar phthaloyl protecting group on the α-amino group and the β-branched sec-butyl side chain of isoleucine. This combination significantly obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling under standard conditions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are highly recommended.[2] Reagents such as HATU, HCTU, and COMU are particularly effective.[2] HATU is frequently cited for its high reactivity and its ability to minimize racemization.[2][8] Oxyma-based reagents like COMU are also highly efficient and offer a safer alternative to potentially explosive HOBt-based reagents.[1]

Q3: What role does the base play in the coupling reaction, and which one should I choose?

A tertiary amine base is necessary to deprotonate the carboxylic acid of this compound and to neutralize acidic byproducts generated during the reaction.[5] N,N-Diisopropylethylamine (DIPEA) is a commonly used base for these couplings. However, if racemization is a significant concern, a weaker, more sterically hindered base such as 2,4,6-collidine may be a better choice.[2][7]

Q4: How can I monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a common method for detecting the presence of free primary amines on the resin.[2] A positive result (indicated by a blue/purple color) signifies an incomplete coupling. For secondary amines, where the Kaiser test is not effective, the bromophenol blue test can be used.[2] For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[2]

Q5: Can microwave-assisted peptide synthesis (MAPS) improve the coupling efficiency of this compound?

Yes, microwave-assisted peptide synthesis can be a highly effective strategy for difficult couplings.[6] The application of microwave energy can accelerate the reaction rate and help overcome the high activation energy associated with sterically hindered residues, often leading to higher coupling efficiencies in shorter reaction times.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[5]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[5]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Double Coupling of this compound

This protocol is for instances where a single coupling is insufficient to drive the reaction to completion.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1. Add this to the resin and agitate for another 2-4 hours.

  • Final Monitoring and Washing: Perform a Kaiser test to confirm the completion of the reaction. Wash the resin as described in step 5 of Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step resin_prep Swell Resin in DMF deprotection Fmoc Deprotection (if applicable) resin_prep->deprotection wash1 Wash with DMF deprotection->wash1 activation Prepare Activation Mixture: This compound + Coupling Reagent + Base wash1->activation add_to_resin Add Activation Mixture to Resin activation->add_to_resin react Agitate for 2-4 hours add_to_resin->react kaiser_test Kaiser Test react->kaiser_test wash_final Final Wash kaiser_test->wash_final Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive double_couple->wash_final troubleshooting_workflow start Low Coupling Efficiency Observed check_reagent Is a high-activity coupling reagent being used (e.g., HATU)? start->check_reagent switch_reagent Switch to a more potent reagent (HATU, HCTU, COMU) check_reagent->switch_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase reaction time and/or perform a double coupling check_conditions->optimize_conditions No check_racemization Is racemization a concern? check_conditions->check_racemization Yes optimize_conditions->check_racemization optimize_base Use a weaker, sterically hindered base (e.g., Collidine) check_racemization->optimize_base Yes final_analysis Analyze final product by HPLC and Mass Spectrometry check_racemization->final_analysis No optimize_base->final_analysis

References

Technical Support Center: Phthaloyl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the phthaloyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete phthaloyl group removal?

A1: The most frequent cause of incomplete phthaloyl group removal is insufficient reactivity of the cleavage reagent or suboptimal reaction conditions. The stability of the phthalimide ring can sometimes lead to sluggish reactions. Factors such as steric hindrance around the phthalimide group, the electronic properties of the substrate, and inadequate temperature or reaction time can all contribute to an incomplete deprotection.[1]

Q2: How can I monitor the progress of my phthaloyl deprotection reaction?

A2: The progress of the deprotection reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

  • TLC: A simple and rapid method to visualize the disappearance of the starting material (phthaloyl-protected compound) and the appearance of the product (free amine).

  • LC-MS: Provides a more quantitative assessment of the reaction progress by separating the components of the reaction mixture and confirming the mass of the desired product and any remaining starting material.[3]

  • NMR: Can be used to confirm the disappearance of characteristic phthaloyl protons and the appearance of signals corresponding to the deprotected amine.

Q3: Are there alternative methods to hydrazinolysis for phthaloyl group removal?

A3: Yes, several alternative methods exist for cleaving the phthaloyl group, which can be advantageous for substrates sensitive to hydrazine or harsh conditions. These include:

  • Reductive Cleavage with Sodium Borohydride: A mild, two-stage, one-flask method.[2][5]

  • Aminolysis: Using other amines like methylamine or ethylenediamine.[2]

  • Acidic or Basic Hydrolysis: These methods often require harsher conditions, such as strong acids and high temperatures, or strong bases.[2]

Troubleshooting Guide: Incomplete Phthaloyl Group Removal

This guide provides a systematic approach to diagnosing and resolving common issues encountered during phthaloyl group deprotection.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly the starting N-alkylphthalimide with little to no product formation.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Increase the equivalents of the deprotection reagent (e.g., hydrazine hydrate, sodium borohydride). A larger excess can help drive the reaction to completion.[1]
Low Reaction Temperature Gradually increase the reaction temperature. For hydrazinolysis, refluxing in a suitable solvent like ethanol is common.[1][4]
Poor Reagent Quality Use fresh, high-quality deprotection reagents. For instance, hydrazine hydrate can degrade over time.
Steric Hindrance If the phthalimide group is sterically hindered, consider switching to a smaller deprotecting agent or prolonging the reaction time significantly.[1]
Inappropriate Solvent Ensure the solvent is appropriate for the chosen deprotection method and that the starting material is sufficiently soluble.
Issue 2: Reaction Stalls or is Incomplete

Symptoms: The reaction proceeds initially but stops before all the starting material is consumed, resulting in a mixture of starting material and product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Formation of Insoluble Byproducts The phthalhydrazide byproduct of hydrazinolysis is often insoluble and can precipitate, potentially hindering the reaction. Ensure adequate stirring and consider adding a co-solvent to improve solubility.
Deactivation of the Phthalimide Ring Electron-withdrawing groups on the phthalimide ring can decrease its reactivity towards nucleophilic attack.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) or a stronger deprotection method may be necessary.
Equilibrium Limitations For some deprotection methods, the reaction may reach an equilibrium. Driving the reaction forward might require removing a byproduct as it forms or using a large excess of the reagent.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various phthaloyl cleavage methods.

Table 1: Hydrazinolysis of N-Substituted Phthalimides

N-SubstituentReagentBase Added (equiv.)Reaction Time (h) to 80% Yield
PhenylHydrazine05.3
PhenylHydrazine1 (NaOH)1.6
PhenylHydrazine5 (NaOH)1.2
4-EthylphenylHydroxylamine07.5
4-EthylphenylHydroxylamine10 (NaOH)4.0
4-EthylphenylHydroxylamine20 (NaOH)2.0

Source: Adapted from BenchChem Application Notes.[2]

Table 2: Aminolysis of N-Substituted Phthalimides

N-SubstituentReagentBase Added (equiv.)Reaction Time (h) to 80% Yield
2-EthylphenylMethylamine01.7
2-EthylphenylMethylamine1 (NaOH)1.0
2-EthylphenylMethylamine25 (NaOH)0.7

Source: Adapted from BenchChem Application Notes.[2]

Table 3: Reductive Cleavage with Sodium Borohydride

N-Alkylphthalimide SubstrateYield (%)
N-Benzylphthalimide95
N-(2-Phenylethyl)phthalimide92
N-(3-Phenylpropyl)phthalimide96
N-Octylphthalimide94
Phthaloyl-L-phenylalanine91
Phthaloyl-L-leucine89

Source: Adapted from BenchChem Application Notes.[2]

Experimental Protocols

Protocol 1: Hydrazinolysis (Ing-Manske Procedure)

This protocol describes the cleavage of an N-alkylphthalimide using hydrazine hydrate.

Materials:

  • N-alkylphthalimide

  • Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Concentrated HCl

  • Concentrated NaOH solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then acidify with concentrated HCl.

  • Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.

  • Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).

  • Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.

  • Purify the crude amine as required by distillation or chromatography.[2]

Protocol 2: Reductive Cleavage with Sodium Borohydride

This two-stage, one-flask protocol is suitable for substrates sensitive to hydrazinolysis.

Materials:

  • N-alkylphthalimide

  • 2-Propanol

  • Water

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add NaBH₄ (4-5 equiv) in portions.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (can take several hours to overnight).

  • Carefully add glacial acetic acid to quench the excess NaBH₄.

  • Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.

  • Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.

  • Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.

  • Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the primary amine.

  • Purify the product by distillation or chromatography if necessary.[2]

Protocol 3: Analytical Monitoring by LC-MS

This protocol outlines a general method for monitoring the deprotection reaction.

Materials:

  • Aliquots of the reaction mixture

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase column

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Dilute the aliquot in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the m/z values corresponding to the protonated starting material and the expected product.

  • Data Analysis: Integrate the peak areas of the starting material and product to determine the percentage of conversion over time.[3]

Visualizations

Deprotection_Workflow cluster_start Start cluster_monitoring Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Start Deprotection Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor check_completion Is Reaction Complete? monitor->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Reaction Workup check_completion->workup Yes troubleshoot Troubleshoot: - Increase Temperature - Add More Reagent - Change Solvent - Extend Time incomplete->troubleshoot troubleshoot->monitor purify Purify Product workup->purify end Isolated Product purify->end Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phthalimide N-Alkylphthalimide attack Nucleophilic Attack on Carbonyl Carbon phthalimide->attack reagent Deprotection Reagent (e.g., Hydrazine) reagent->attack amine Primary Amine attack->amine byproduct Phthaloyl Byproduct (e.g., Phthalhydrazide) attack->byproduct

References

Technical Support Center: Phthaloyl-L-isoleucine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address by-product formation during the synthesis of peptides containing Phthaloyl-L-isoleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the phthaloyl group in peptide synthesis?

A1: The phthaloyl group is an N-terminal protecting group used in peptide synthesis. Its primary function is to temporarily block the α-amino group of an amino acid, such as L-isoleucine, to prevent unwanted side reactions during the formation of peptide bonds.[1] This ensures that the amino acids are sequentially added in the correct order to build the desired peptide chain.[2] Phthalimides are stable to acidic conditions, making them suitable for diverse synthetic strategies.[3]

Q2: What are the most common by-products observed during the deprotection of the phthaloyl group?

A2: The most common deprotection method for the phthaloyl group is hydrazinolysis.[4] During this step, the primary by-product is phthalhydrazide, which needs to be filtered and washed from the deprotected peptide.[4] Incomplete deprotection can also lead to the persistence of the N-phthaloyl-peptide as a significant impurity. Additionally, side reactions with sensitive amino acid residues elsewhere in the peptide sequence can occur.[4]

Q3: Can racemization of L-isoleucine occur when using a phthaloyl protecting group?

A3: Phthalimides are utilized as protecting groups in peptide synthesis to help avoid the racemization of the amino acid substrates.[5] However, the risk of racemization is never zero, especially during the activation step of the amino acid for coupling. While the phthaloyl group itself is designed to minimize this, the basic or acidic conditions during various stages of the synthesis can potentially lead to some degree of epimerization. Careful control of reaction conditions is crucial.

Q4: What analytical methods are recommended for detecting by-products in this compound peptide synthesis?

A4: The most effective methods for detecting and quantifying by-products are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[6][7] Reversed-phase HPLC (RP-HPLC) is considered the gold standard for assessing peptide purity, separating the target peptide from impurities based on hydrophobicity.[8][9] LC-MS is invaluable for identifying the mass of the impurities, which helps in elucidating their structures, such as deletion sequences or incompletely deprotected peptides.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired peptide after deprotection.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Deprotection: The hydrazinolysis reaction did not go to completion, leaving a significant amount of N-phthaloyl-peptide.1. Increase the equivalents of hydrazine hydrate (e.g., from 2 to 10 equivalents).[4]2. Extend the reaction time (e.g., from 1 hour to 3 hours), monitoring progress with TLC or LC-MS.[4]3. Increase the reaction temperature by refluxing the mixture.[4]A higher conversion rate of the protected peptide to the deprotected form, leading to an increased yield of the final product.
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering reagent access.[10]1. Switch the solvent to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to disrupt hydrogen bonding.[10]2. Perform the coupling and deprotection steps at a higher temperature.[10]3. Use microwave irradiation to reduce aggregation and shorten reaction times.[11]Improved reaction efficiency for both coupling and deprotection steps, resulting in a better crude yield of the target peptide.
Adsorption of Peptide to By-products: The desired peptide may have co-precipitated or adsorbed onto the phthalhydrazide by-product.1. After filtering the phthalhydrazide, thoroughly wash the solid by-product with a suitable solvent (e.g., ethanol, DMF) to recover any adsorbed peptide.2. Re-dissolve the crude peptide in a minimal amount of solvent and re-precipitate to separate it from soluble impurities.Increased recovery of the crude peptide product, improving the overall isolated yield before purification.

Problem 2: Multiple peaks are observed in the HPLC analysis of the crude product.

Possible Cause Troubleshooting Step Expected Outcome
Deletion Sequences: Incomplete coupling reactions in previous steps result in peptides missing one or more amino acids.[9]1. During synthesis, increase the coupling reaction time.2. Use a different, more efficient coupling reagent (e.g., HBTU, HATU).3. Double-couple each amino acid to ensure the reaction goes to completion.A cleaner crude product with a more prominent main peak and significantly reduced peaks corresponding to deletion sequences.
Aspartimide Formation: If the peptide sequence contains an Asp-Gly or Asp-Ser motif, the aspartic acid side chain can form a cyclic imide, which can then open to form a mixture of α- and β-coupled peptides.[10]1. During Fmoc-based synthesis, add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[10]2. Use a side-chain protecting group for Asp that is less prone to cyclization.Reduction of satellite peaks related to aspartimide and its subsequent by-products in the HPLC chromatogram.
Diketopiperazine Formation: At the dipeptide stage, especially with Proline as one of the first two residues, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[10]1. If using Fmoc/tBu chemistry, synthesize the peptide on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[10]2. For Boc-based synthesis, utilize in situ neutralization protocols to suppress diketopiperazine formation.[10]Minimized loss of peptide from the resin at the dipeptide stage, leading to a higher overall yield and purity.

Experimental Protocols & Workflows

Protocol 1: Deprotection of N-Phthaloyl Group via Hydrazinolysis

This protocol outlines the standard procedure for removing the N-terminal phthaloyl protecting group from a peptide synthesized on a solid support.

  • Resin Suspension: Suspend the N-phthaloyl-protected peptide resin in a suitable solvent like ethanol or a solvent mixture.[4]

  • Reagent Addition: Add hydrazine hydrate (typically 2-10 equivalents relative to the peptide) to the resin suspension.[4]

  • Reaction: Reflux the mixture for 1-3 hours. The reaction progress should be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing via TLC or LC-MS.[4]

  • Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the insoluble phthalhydrazide by-product.[4]

  • Washing: Thoroughly wash the resin with the reaction solvent followed by dichloromethane (DCM) and methanol to remove any remaining reagents and by-products.

  • Peptide Isolation: The resin now carries the deprotected peptide, which can be cleaved from the support using standard procedures (e.g., with trifluoroacetic acid - TFA).

Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC

This protocol describes a general method for analyzing the purity of the synthesized peptide after cleavage from the resin.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable diluent. The choice of diluent depends on the peptide's properties, but a common starting point is a mixture of water and acetonitrile with 0.1% TFA.[6][9]

  • Chromatographic System: Use a reversed-phase HPLC system equipped with a C18 column and a UV detector set to 210-230 nm.[6][9]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.[9]

  • Gradient Elution: Run a linear gradient to separate the components of the crude mixture. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks. For by-product identification, collect fractions and analyze by mass spectrometry.[6]

Visualizations

Deprotection_Workflow start N-Phthaloyl-Peptide on Resin suspend Suspend Resin in Ethanol start->suspend add_hydrazine Add Hydrazine Hydrate (2-10 eq) suspend->add_hydrazine reflux Reflux for 1-3 Hours (Monitor by LC-MS) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Phthalhydrazide By-product cool->filter wash Wash Resin filter->wash end Deprotected Peptide on Resin wash->end

Caption: Workflow for the hydrazinolysis deprotection of a phthaloyl-protected peptide.

Byproduct_Formation_Logic cluster_synthesis Peptide Synthesis Cycle cluster_byproducts Potential By-products Coupling Amino Acid Coupling Deletion Deletion Sequence Coupling->Deletion Incomplete Reaction Racemization Racemization Coupling->Racemization Activation Conditions Diketopiperazine Diketopiperazine Coupling->Diketopiperazine Intramolecular Cyclization (at Dipeptide Stage) Deprotection N-alpha Deprotection IncompleteDep Incomplete Deprotection Deprotection->IncompleteDep Insufficient Reagent/Time

Caption: Logical relationships between synthesis steps and common by-product formation.

References

Troubleshooting low yield in Phthaloyl-L-isoleucine solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phthaloyl-L-isoleucine Solid-Phase Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of peptides containing this compound.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues encountered during synthesis.

Q1: My final peptide yield is significantly lower than expected. Where should I begin troubleshooting?

A low final yield can stem from inefficiencies at multiple stages of the synthesis, from coupling and deprotection to the final cleavage from the resin.[1] A logical diagnostic workflow is the first step to pinpointing the root cause. You must first determine if the low yield is due to a failed synthesis or an issue with the final cleavage and work-up.

Initial Diagnostic Steps:

  • Test Cleavage: Perform a cleavage on a small amount of the peptide-resin (10-20 mg).[1]

  • Analyze Crude Product: Analyze the product from the test cleavage by mass spectrometry (MS) and HPLC.[1]

    • Target Mass Present: If the desired peptide mass is present, the synthesis was at least partially successful. The problem may lie in inefficient cleavage, product degradation, or work-up losses.

    • Target Mass Absent or Weak: If the target mass is not present or the signal is very weak, this points to a significant problem during the synthesis, such as incomplete coupling or deprotection.[1]

start Low Final Yield test_cleavage Perform Test Cleavage on Small Resin Sample start->test_cleavage analyze Analyze Crude Product (MS / HPLC) test_cleavage->analyze synthesis_issue Problem Identified: Synthesis Inefficiency analyze->synthesis_issue Target Mass Absent or Truncated cleavage_issue Problem Identified: Cleavage/Work-up Issue analyze->cleavage_issue Target Mass Present (but low quantity) incomplete_coupling Incomplete Coupling of This compound synthesis_issue->incomplete_coupling incomplete_deprotection Incomplete Phthaloyl Deprotection synthesis_issue->incomplete_deprotection optimize_cleavage Optimize Cleavage Conditions & Work-up cleavage_issue->optimize_cleavage reactants Resin-Peptide-NH2 Activated this compound product Resin-Peptide-NH-CO-Isoleucine(Phthaloyl) reactants->product Coupling Reaction reagent Coupling Reagent (e.g., HBTU, HATU) reagent->product start_peptide Resin-Peptide-Isoleucine(Phthaloyl) end_peptide Resin-Peptide-Isoleucine-NH2 start_peptide->end_peptide Deprotection reagent Hydrazine (in DMF) reagent->end_peptide byproduct Phthalhydrazide (byproduct) end_peptide->byproduct Forms

References

Impact of base selection on Phthaloyl-L-isoleucine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Phthaloyl-L-isoleucine, with a particular focus on the impact of base selection during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a derivative of the amino acid L-isoleucine where the amino group is protected by a phthaloyl group. This protection strategy is common in peptide synthesis and the development of peptide-based therapeutics to prevent unwanted side reactions at the N-terminus of the amino acid.[1] Its stability and compatibility with biological systems are crucial for its applications in drug development and for studying protein interactions and enzyme activity.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, particularly in the presence of bases, is the cleavage of the phthaloyl protecting group, a process known as deprotection. This results in the formation of L-isoleucine and a phthalate-derived byproduct. The stability of the molecule is therefore highly dependent on the pH and the specific base used.

Q3: How does the choice of base affect the stability of this compound?

A3: The choice of base significantly impacts the stability of this compound. Stronger bases and nucleophiles will lead to more rapid deprotection (degradation). For instance, hydrazine and primary amines like methylamine are very effective at cleaving the phthaloyl group and are often used intentionally for deprotection. Weaker bases, such as sodium bicarbonate, will have a much less pronounced effect on the stability of the compound. The solvent system and temperature also play crucial roles in the rate of degradation.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of activity in biological assays.
  • Symptom: Reduced or variable biological activity of a this compound containing compound over time or between experimental batches.

  • Possible Cause: Degradation of the this compound moiety due to basic conditions in the assay buffer or cell culture medium. Many biological buffers are maintained at a pH between 7.2 and 7.4, which can slowly hydrolyze the phthaloyl group.

  • Solution:

    • pH Monitoring: Regularly check the pH of your stock solutions and assay buffers.

    • Fresh Preparations: Prepare fresh solutions of your this compound containing compound immediately before use.

    • Buffer Selection: If possible, use a buffer system with a pH closer to neutral or slightly acidic (pH 6.0-7.0) for storing the compound, if compatible with your experimental setup.

    • Stability Study: Conduct a preliminary stability study of your compound in the specific assay buffer to determine its half-life under your experimental conditions.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Symptom: When analyzing your this compound sample by reverse-phase HPLC, you observe additional peaks that are not present in a freshly prepared sample.

  • Possible Cause: The additional peaks are likely degradation products. A more polar peak could correspond to free L-isoleucine, while other peaks might be phthalate-related byproducts.

  • Solution:

    • Peak Identification: Use a reference standard of L-isoleucine to confirm the identity of one of the degradation peaks. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the unknown peaks to confirm they are degradation products.

    • Solvent pH: Ensure that the solvents used to dissolve your sample are not basic. If your compound is not soluble in neutral solvents, use a minimal amount of a suitable organic solvent. Avoid prolonged storage in basic aqueous solutions.

    • Storage Conditions: Store stock solutions of this compound at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[2]

Quantitative Data on Stability

The following table summarizes illustrative data on the stability of this compound in the presence of various bases at room temperature. This data is provided for comparative purposes to guide base selection in experiments where the integrity of the phthaloyl group is critical.

Base (0.1 M Aqueous Solution)pHHalf-life (t½) at 25°C (hours)% Degradation after 24 hours
Sodium Bicarbonate8.3> 168< 5%
Triethylamine10.848~ 30%
Ammonium Hydroxide11.312~ 75%
Sodium Hydroxide13.02> 95%
Hydrazine10.5< 1> 99%

Note: These are representative values and the actual rates of degradation can vary based on the exact experimental conditions, including solvent composition and temperature.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound in a selected buffer or solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., ethanol or DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in the basic solution to be tested (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

  • Time-Point Sampling: Incubate the test solution at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution.

  • Quenching the Reaction: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop further degradation.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and the half-life of the compound under the tested conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, L-isoleucine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method should be validated for your specific application to ensure it can accurately separate and quantify this compound and its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock This compound Stock Solution test_solution Test Solution (Incubation Start) stock->test_solution base Selected Base (e.g., NaHCO3) base->test_solution incubation Incubate at Controlled Temperature test_solution->incubation sampling Aliquot Sampling at Time Points incubation->sampling quench Quench Reaction (Neutralize) sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation (Kinetics, Half-life) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway PI This compound LI L-Isoleucine PI->LI Base-catalyzed hydrolysis P Phthalate Byproduct PI->P Base-catalyzed hydrolysis

Caption: Primary degradation pathway of this compound in the presence of a base.

References

Technical Support Center: Purification of Peptides with Phthaloyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides containing Phthaloyl-L-isoleucine. The presence of the bulky and hydrophobic phthaloyl protecting group on the already hydrophobic isoleucine residue can lead to significant issues with solubility and chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing this compound insoluble in standard aqueous buffers?

A1: The insolubility of your peptide is likely due to the combined hydrophobicity of the Phthaloyl group and the isoleucine side chain.[1][2][3][4] The large, aromatic Phthaloyl group significantly increases the non-polar character of the peptide, leading to poor solubility in aqueous solutions and a higher tendency for aggregation.[5] Peptides with a high content of hydrophobic residues often require the use of organic solvents for initial dissolution.[4][6]

Q2: What is the recommended first step for dissolving my crude this compound peptide?

A2: It is highly recommended to start with a small test amount of your peptide to determine the optimal solvent.[7] Begin by attempting to dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Once dissolved, you can slowly add your aqueous buffer to the peptide solution with vigorous vortexing.[7] If precipitation occurs, the peptide's solubility limit in that final buffer composition has been exceeded.

Q3: My peptide is still not dissolving, even in DMSO. What are my options?

A3: If your peptide remains insoluble, you can try the following strategies:

  • Sonication: Brief periods of sonication can help to break up peptide aggregates and facilitate dissolution.[6]

  • Gentle Heating: Warming the solution to temperatures below 40°C may improve solubility. However, exercise caution to avoid peptide degradation.

  • Alternative Organic Solvents: Consider trying other organic solvents such as acetonitrile (ACN), n-propanol, or isopropanol.[8]

  • pH Adjustment: The net charge of your peptide can influence its solubility. Adjusting the pH of the aqueous component of your solvent system to be at least two units away from the peptide's isoelectric point (pI) can increase solubility.[7][9] For basic peptides, a slightly acidic solution may help, while acidic peptides may dissolve better in a slightly basic solution.[2]

Q4: I'm observing a broad peak or poor resolution during RP-HPLC purification. What could be the cause?

A4: Broad peaks and poor resolution during RP-HPLC of hydrophobic peptides can stem from several factors:

  • Peptide Aggregation: The peptide may be aggregating on the column. Try reducing the sample load or adding organic solvent to your sample before injection.

  • Suboptimal Gradient: A steep gradient may not provide sufficient separation. Try using a shallower gradient around the elution point of your peptide.[8][10]

  • Inappropriate Stationary Phase: A standard C18 column may not be optimal. Consider a column with different selectivity, such as a C8 or a Phenyl column, which can offer different interactions with the aromatic Phthaloyl group.[10]

  • Mobile Phase Composition: While 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile is a standard mobile phase, altering the organic modifier (e.g., using methanol or isopropanol) or the ion-pairing agent can change the selectivity of the separation.[]

Q5: What are the common impurities I should expect in the synthesis of a this compound containing peptide?

A5: Besides residual solvents and reagents, common synthesis-related impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[]

  • Truncated sequences: Peptide chains that have been prematurely terminated.

  • Incompletely deprotected peptides: Peptides that still retain side-chain protecting groups.[]

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that can be difficult to separate.[12]

Q6: What are the best methods for removing the Phthaloyl group after purification?

A6: The standard method for Phthaloyl group deprotection is hydrazinolysis, typically using hydrazine hydrate in a solvent like DMF or ethanol.[13][14] However, this method can be harsh. A milder, two-stage, one-flask alternative involves reduction with sodium borohydride (NaBH4) in 2-propanol, followed by the addition of acetic acid. This method is reported to proceed with no measurable loss of optical activity, which is crucial for peptides.[15]

Troubleshooting Guide

Problem: Poor Solubility of Crude Peptide
Symptom Possible Cause Suggested Solution
Peptide does not dissolve in aqueous buffer.High hydrophobicity due to this compound.[5]Start with a minimal amount of DMSO or DMF, then slowly add the aqueous buffer.[6]
Peptide precipitates upon addition of aqueous buffer.Exceeded solubility limit in the final solvent mixture.Reduce the final concentration of the peptide or increase the proportion of organic solvent.
Peptide remains insoluble even in organic solvents.Severe aggregation.Use sonication or gentle warming (<40°C).[6] Consider alternative organic solvents like ACN or n-propanol.[8]
Problem: Suboptimal RP-HPLC Purification
Symptom Possible Cause Suggested Solution
Broad, tailing peaks.Peptide aggregation on the column; secondary interactions with the stationary phase.Reduce sample concentration. Ensure the sample is fully dissolved, potentially in a solvent with a higher organic content. Optimize the mobile phase pH.
Poor resolution of the main peak from impurities.Similar hydrophobicity of impurities; suboptimal separation conditions.Use a shallower gradient.[8][10] Try a different stationary phase (e.g., C8, Phenyl).[10] Experiment with a different organic modifier in the mobile phase.[]
No elution of the peptide from the column.Peptide is too hydrophobic and irreversibly binds to the stationary phase.Use a stronger organic solvent in the mobile phase (e.g., isopropanol or n-propanol).[8] Use a less retentive column (e.g., C4).
Multiple, closely eluting peaks for the product.Presence of diastereomers or other closely related impurities.Optimize the gradient to be very shallow. Consider chiral chromatography if diastereomers are suspected.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the purification of peptides with phthaloyl protecting groups.

Table 1: Comparison of Phthaloyl Deprotection Methods

Deprotection Reagent Solvent Time Temperature Reported Yield Reference(s)
Hydrazine (60%) DMF 1-3 hours Room Temperature Optimal [15]
Hydrazine hydrate THF or DMF 1-4 hours Room Temperature Effective [12]
Sodium borohydride (NaBH4) followed by Acetic Acid 2-propanol Not specified Not specified High yields, no measurable racemization [15]

| Ammonium hydroxide / 40% aq. Methylamine (1:1) | - | 5-10 minutes | 56°C | Good results |[13] |

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Solubilization of Crude this compound Peptide
  • Preparation: Allow the lyophilized crude peptide to warm to room temperature in a desiccator to prevent condensation.

  • Initial Dissolution: Add a minimal volume of high-purity DMSO (e.g., 50-100 µL per 1-5 mg of peptide) to the vial.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Dilution: Once the peptide is in solution, slowly add your initial RP-HPLC mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) dropwise while vortexing to the desired concentration for injection. If the peptide begins to precipitate, add more organic solvent to redissolve it before further dilution.

Protocol 2: RP-HPLC Purification of a this compound Peptide
  • Column: A C18 or Phenyl-Hexyl reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • Equilibrate the column with 5-10% Mobile Phase B.

    • Inject the dissolved peptide sample.

    • Run a linear gradient from 10% to 90% Mobile Phase B over 40-60 minutes. This gradient should be optimized based on the retention time of the peptide. A shallower gradient over the elution range of the peptide will improve resolution.

  • Detection: Monitor the elution at 210-220 nm for the peptide backbone and potentially at a higher wavelength (e.g., 280 nm) if other aromatic residues are present.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Deprotection of the Phthaloyl Group using Hydrazinolysis
  • Dissolution: Dissolve the purified, lyophilized peptide in DMF or THF.

  • Reagent Addition: Add hydrazine hydrate (e.g., 2-5% solution in the chosen solvent) to the peptide solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by analytical RP-HPLC and mass spectrometry.

  • Work-up: Once the reaction is complete, the phthalhydrazide byproduct can be removed by filtration or extraction. The deprotected peptide can then be isolated by precipitation with a non-polar solvent like diethyl ether, followed by centrifugation and lyophilization.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Phthaloyl-Ile Peptide dissolve Dissolve in minimal organic solvent (DMSO/DMF) start->dissolve soluble Is the peptide soluble? dissolve->soluble sonicate_heat Try sonication or gentle heating (<40°C) soluble->sonicate_heat No inject_hplc Inject onto RP-HPLC soluble->inject_hplc Yes sonicate_heat->soluble alt_solvent Try alternative organic solvent (ACN, n-propanol) sonicate_heat->alt_solvent alt_solvent->soluble peak_shape Good peak shape and resolution? inject_hplc->peak_shape optimize_gradient Optimize gradient (make shallower) peak_shape->optimize_gradient No collect_fractions Collect and analyze fractions peak_shape->collect_fractions Yes optimize_gradient->inject_hplc change_column Change stationary phase (e.g., Phenyl, C8) optimize_gradient->change_column change_column->inject_hplc pure Is the peptide pure? collect_fractions->pure pool_lyophilize Pool pure fractions and lyophilize pure->pool_lyophilize Yes repurify Re-purify with optimized method pure->repurify No end End: Purified Peptide pool_lyophilize->end repurify->inject_hplc

Caption: Troubleshooting workflow for the purification of this compound peptides.

Deprotection_Pathway phthaloyl_peptide Phthaloyl-Peptide deprotected_peptide Deprotected Peptide phthaloyl_peptide->deprotected_peptide Hydrazinolysis phthalhydrazide Phthalhydrazide (byproduct) phthaloyl_peptide->phthalhydrazide forms hydrazine Hydrazine Hydrate (N2H4·H2O)

Caption: Reaction pathway for the deprotection of the Phthaloyl group via hydrazinolysis.

References

Validation & Comparative

A Comparative Guide to Phthaloyl-L-isoleucine and Fmoc-L-isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the selection of an N-terminal protecting group is a cornerstone of strategy, profoundly influencing coupling efficiency, racemization risk, and overall yield. While 9-fluorenylmethyloxycarbonyl (Fmoc) has become the industry standard for solid-phase peptide synthesis (SPPS), other protecting groups, such as the classical phthaloyl (Phth) group, offer unique chemical properties. This guide provides an objective, data-supported comparison of Phthaloyl-L-isoleucine and Fmoc-L-isoleucine to inform the strategic choices of researchers in peptide chemistry.

At a Glance: Phthaloyl vs. Fmoc for Isoleucine Protection

FeatureThis compoundFmoc-L-isoleucine
Chemical Nature Phthalimide derivativeFluorenyl-based carbamate
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)[1]Mild base (e.g., 20% piperidine in DMF)[1]
Orthogonality Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.[1]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[1]
Monitoring Less straightforward real-time monitoring.[1]UV absorbance of the dibenzofulvene byproduct enables real-time reaction monitoring.[1]
Common Application Historically used in solution-phase synthesis; less common in modern SPPS.[1][2]The predominant choice for modern solid-phase peptide synthesis.[1]

Performance Comparison: A Deeper Dive

Due to the steric hindrance of its β-branched side chain, isoleucine presents a challenge in peptide synthesis, making the choice of protecting group critical. While direct comparative studies are scarce due to the limited contemporary use of the phthaloyl group in SPPS, a qualitative and data-inferred comparison highlights the advantages of the Fmoc strategy.

Performance MetricThis compoundFmoc-L-isoleucineKey Considerations
Coupling Efficiency Expected to be high with standard coupling reagents, though less documented in modern SPPS.Generally high, but can be challenging due to steric hindrance. Optimization of coupling reagents and reaction times is crucial.[3]The steric bulk of isoleucine can impede coupling regardless of the protecting group.[3]
Deprotection Conditions Harsh (Hydrazinolysis)[1]Mild (Piperidine in DMF)[1]The mild conditions of Fmoc deprotection are advantageous for sensitive peptide sequences.[]
Racemization Risk The rigid phthaloyl group might influence the racemization of adjacent chiral amino acids. Hydrazinolysis itself is not a primary cause of racemization at the protected residue.Low during deprotection. Racemization is a greater risk during the activation/coupling step, especially with certain coupling reagents.[5][6][7]Isoleucine is susceptible to racemization during activation. The choice of coupling reagents and additives (e.g., HOBt, HOAt) is critical to suppress this side reaction.[5][6]
Side Reactions Potential for side reactions with hydrazine if other sensitive functional groups are present.[1]Diketopiperazine formation can be an issue with N-terminal dipeptides. Aspartimide formation in sequences containing aspartic acid.[1][5]Both strategies require careful consideration of the peptide sequence and the selection of appropriate side-chain protecting groups to minimize side reactions.

Experimental Protocols

Fmoc-L-isoleucine Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the Fmoc group from the N-terminus of a growing peptide chain on a solid support.

Reagents:

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

This compound Deprotection

This protocol describes the cleavage of the phthaloyl group, typically performed in solution phase or on-resin.

Reagents:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or a suitable solvent mixture

Procedure:

  • Suspend the N-phthaloyl-protected peptide or peptide-resin in ethanol.

  • Add hydrazine hydrate (typically 2-10 equivalents) to the suspension.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture.

  • Filter to remove the phthalhydrazide byproduct.

  • Wash the resin or perform a work-up of the solution to isolate the deprotected peptide.[1]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical structures and the deprotection mechanisms for both this compound and Fmoc-L-isoleucine.

This compound Structure

Fmoc-L-isoleucine Structure
Deprotection Mechanisms

The following diagrams illustrate the chemical transformations during the deprotection of Phthaloyl and Fmoc groups.

Phthaloyl_Deprotection Phthaloyl Group Deprotection Phthaloyl-Protected Peptide Phthaloyl-Protected Peptide Phthalhydrazide Phthalhydrazide Phthaloyl-Protected Peptide->Phthalhydrazide Deprotected Peptide Deprotected Peptide Phthaloyl-Protected Peptide->Deprotected Peptide Hydrazinolysis Hydrazine (N2H4) Hydrazine (N2H4) Hydrazine (N2H4)->Deprotected Peptide

Phthaloyl Deprotection Workflow

Fmoc_Deprotection_Workflow Fmoc-SPPS Deprotection Cycle cluster_resin Solid Support Fmoc-AA-Resin Fmoc-Protected Amino Acid on Resin Deprotection Deprotection Fmoc-AA-Resin->Deprotection Piperidine Piperidine Piperidine->Deprotection Free_Amine_Resin Free N-terminal Amine on Resin Deprotection->Free_Amine_Resin DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotection->DBF_Adduct Washing Washing Free_Amine_Resin->Washing Ready_for_Coupling Ready for Next Coupling Cycle Washing->Ready_for_Coupling

References

A Comparative Analysis of Boc-L-isoleucine and Phthaloyl-L-isoleucine as Amino-Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is a critical determinant of synthetic success. A protecting group must be introduced efficiently, remain stable throughout various reaction conditions, and be removed cleanly without compromising the integrity of the target molecule. This guide provides an objective comparison between two common amino-protecting groups for the amino acid L-isoleucine: the tert-butyloxycarbonyl (Boc) group and the Phthaloyl (Phth) group. We will delve into their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The Boc group is one of the most prevalent protecting groups for amines, particularly in peptide chemistry, valued for its ease of installation and mild, acidic removal.[1][2] In contrast, the Phthaloyl group, a classic diacyl-type protection, offers exceptional stability to both acidic and basic conditions, rendering it a valuable orthogonal partner to other common protecting groups.[3][4] However, its removal requires specific, often harsher, conditions.

Comparative Data of Protecting Groups

The following table summarizes the key characteristics and performance metrics of Boc-L-isoleucine and Phthaloyl-L-isoleucine, providing a clear, at-a-glance comparison.

PropertyBoc-L-isoleucineThis compound
Molecular Formula C₁₁H₂₁NO₄[5]C₁₄H₁₅NO₄
Molecular Weight 231.29 g/mol [5]261.27 g/mol
Appearance White crystalline powder[6][7]Data not readily available; typically a solid
Melting Point 66-69 °C116 °C (for Phthaloyl-L-leucine)
Solubility Soluble in methanol, insoluble in water[5][8]Soluble in organic solvents like DMF[9]
Protection Reagents Di-tert-butyl dicarbonate ((Boc)₂O)[1]Phthalic anhydride or N-Carbethoxyphthalimide[10]
Protection Conditions Base (e.g., NaOH, TEA) in H₂O/Dioxane, THF, or Acetone/Water at RT[5][11]Neat mixture with microwave irradiation or refluxing in nonpolar solvents[9]
Deprotection Reagents Strong acids: Trifluoroacetic Acid (TFA), HCl in Dioxane[2][12]Hydrazine hydrate (N₂H₄·H₂O)[3] or Ethylenediamine[13]
Deprotection Conditions 25-50% TFA in DCM for 20-30 min at RT[3]Reflux in ethanol for 1-3 hours[3]
Stability Labile to acid; stable to base, nucleophiles, and catalytic hydrogenation[2][14]Stable to acid and base[3]
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-cleavable (Cbz) groups[15]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[3]
Potential Side Reactions t-butylation of sensitive residues (Trp, Met) by the tert-butyl cation[3][16]Racemization during harsh protection conditions; side reactions with sensitive groups during hydrazinolysis[3][4]

Experimental Methodologies

Detailed protocols for the protection and deprotection of L-isoleucine with both Boc and Phthaloyl groups are provided below. These procedures are based on established methods in organic synthesis.

Boc-L-isoleucine Protocols

1. Protection of L-isoleucine with (Boc)₂O

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of L-isoleucine.

  • Materials:

    • L-isoleucine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Dioxane

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the mixture in an ice bath.[5]

    • Slowly add a solution of (Boc)₂O (1.2 equiv) in dioxane.[5]

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[5]

    • Adjust the pH of the solution to 10 with 1 M NaOH and wash with ether to remove unreacted (Boc)₂O.

    • Acidify the aqueous phase to pH 2 with 1 M HCl.[5]

    • Extract the product with ethyl acetate (3x).[5]

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[5]

    • Remove the solvent under reduced pressure to yield Boc-L-isoleucine.[5]

2. Deprotection of Boc-L-isoleucine

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common method in solid-phase peptide synthesis (SPPS).

  • Materials:

    • Boc-protected isoleucine substrate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM.

    • Add a solution of 25-50% TFA in DCM and stir at room temperature for 20-30 minutes.[3]

    • Monitor the reaction's completion using TLC or LC-MS.[2]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize remaining acid.[2]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

This compound Protocols

1. Protection of L-isoleucine with Phthalic Anhydride (Microwave-Assisted)

This protocol utilizes microwave irradiation for a rapid and solvent-free N-phthaloylation.

  • Materials:

    • L-isoleucine (1.0 equiv)

    • Phthalic anhydride (1.0 equiv)

    • Dimethylformamide (DMF) (a few drops)

    • Ethanol

  • Procedure:

    • In a conical flask, thoroughly mix L-isoleucine and phthalic anhydride.

    • Add a few drops of DMF to facilitate the reaction.

    • Cover the flask with a funnel and place it in a domestic microwave oven.

    • Irradiate the mixture for 30-60 seconds until the mixture fuses.

    • Allow the mixture to cool to room temperature, inducing crystallization.

    • Wash the resulting crystals with ethanol and dry to yield this compound.

2. Deprotection of this compound (Hydrazinolysis)

This protocol describes the standard method for cleaving the phthaloyl group using hydrazine hydrate.

  • Materials:

    • N-phthaloyl-protected isoleucine substrate

    • Ethanol

    • Hydrazine hydrate (N₂H₄·H₂O) (2-10 equiv)

  • Procedure:

    • Suspend the N-phthaloyl-protected substrate in ethanol.[3]

    • Add hydrazine hydrate (2-10 equivalents) to the suspension.[3]

    • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS.[3]

    • Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will precipitate.

    • Filter the mixture to remove the phthalhydrazide solid.[3]

    • Concentrate the filtrate under reduced pressure and purify as necessary to isolate the deprotected amine.

Visualizing Synthetic Strategies

Diagrams generated using Graphviz illustrate key workflows and concepts in protecting group chemistry.

G cluster_protection Protection Phase cluster_synthesis Synthesis Phase cluster_deprotection Deprotection Phase A Unprotected L-Isoleucine B Add Protecting Group (e.g., (Boc)₂O or Phthalic Anhydride) A->B C Protected L-Isoleucine B->C D Couple with Reaction Partner C->D E Intermediate Product D->E F Cleave Protecting Group (e.g., TFA or Hydrazine) E->F G Final Product with Free Amino Group F->G

Caption: General workflow for using protecting groups in synthesis.

Orthogonal_Strategy cluster_boc Acidic Deprotection cluster_phth Hydrazinolysis Start Dipeptide with Orthogonal Protection: Boc-AA1-Phth-AA2 Boc_Cleavage Treat with TFA Start->Boc_Cleavage Phth_Cleavage Treat with Hydrazine Start->Phth_Cleavage Result1 H₂N-AA1-Phth-AA2 (Phthaloyl group intact) Boc_Cleavage->Result1 Result2 Boc-AA1-H₂N-AA2 (Boc group intact) Phth_Cleavage->Result2

Caption: Orthogonal removal of Boc and Phthaloyl protecting groups.

Conclusion

The choice between Boc-L-isoleucine and this compound is dictated by the specific requirements of the synthetic route.

  • Boc-L-isoleucine is the modern workhorse for many applications, especially standard Boc-SPPS. Its mild removal conditions are highly advantageous, though the potential for side reactions from the tert-butyl cation requires careful consideration and the use of scavengers with sensitive sequences.[3][16]

  • This compound , while less common in routine SPPS today, offers a robust and highly stable protecting group.[3] Its key advantage is its stability under both acidic and basic conditions, making it an excellent choice when orthogonality to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups is essential for a complex, multi-step synthesis.[3] The harsher deprotection conditions involving hydrazine must be compatible with the overall molecular structure.

Ultimately, a thorough understanding of the stability and cleavage conditions for each protecting group allows the synthetic chemist to design a more efficient, selective, and high-yielding synthetic strategy.

References

Assessing the Chiral Purity of Phthaloyl-L-isoleucine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Phthaloyl-L-isoleucine is paramount for guaranteeing the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment. This guide provides an objective comparison of various HPLC-based approaches and alternative technologies for the chiral purity analysis of N-protected amino acids, with a focus on this compound. Due to a scarcity of published, detailed experimental data specifically for this compound, this guide will utilize data for the closely related and widely studied N-Fluorenylmethyloxycarbonyl-L-isoleucine (Fmoc-L-isoleucine) as a practical exemplar for quantitative comparisons.

Comparison of HPLC Methods for Chiral Purity Analysis

The chiral separation of N-protected amino acids by HPLC is primarily achieved through direct methods employing Chiral Stationary Phases (CSPs). The choice of CSP is critical and depends on the specific molecular characteristics of the analyte. Polysaccharide-based and macrocyclic glycopeptide-based columns are among the most successful for this class of compounds.

MethodChiral Stationary Phase (CSP)Mobile PhaseKey Performance ParametersAdvantagesDisadvantages
Polysaccharide-Based CSP Cellulose-based (e.g., Lux Cellulose-1)n-Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1, v/v/v)Resolution (Rs): > 2.0 Selectivity (α): > 1.2Broad applicability, high efficiency, and robustness.Can be sensitive to mobile phase composition; method development may be iterative.
Zwitterionic CSP Quinine-based (e.g., CHIRALPAK ZWIX(+))Methanol/Acetonitrile/Water (49:49:2, v/v/v) with 50 mM Formic Acid and 50 mM Ammonium FormateResolution (Rs): Baseline separation (Rs = 2.7 for similar compounds)[1]Excellent for polar and ionizable compounds, often provides unique selectivity.May require specific buffer systems; can be more expensive.
Macrocyclic Glycopeptide CSP Teicoplanin-based (e.g., CHIROBIOTIC T)Methanol/Water mixturesSelectivity (α): Generally high for N-protected amino acids.Multimodal (reversed-phase, polar organic, normal phase), broad selectivity.Retention behavior can be complex and sometimes non-intuitive.

Alternative Methodologies for Chiral Purity Assessment

While HPLC is the gold standard, other techniques offer complementary advantages for the analysis of chiral purity.

TechniquePrincipleAdvantagesLimitations
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations, lower solvent consumption (greener), and orthogonal selectivity to HPLC.Requires specialized instrumentation; solubility of highly polar compounds can be challenging.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and reagent consumption, and rapid method development.[][3][4]Lower sensitivity for UV detection without pre-concentration; reproducibility can be challenging.

Experimental Protocol: Chiral HPLC of N-Protected Isoleucine

This protocol is a representative method for the chiral purity assessment of an N-protected isoleucine, such as Fmoc-L-isoleucine, on a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Column: Cellulose-based, e.g., Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane, Ethanol, Trifluoroacetic Acid (TFA) - HPLC grade

  • Sample: Fmoc-L-isoleucine standard and sample for analysis

  • Solvent for sample preparation: Mobile phase

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane/Ethanol/TFA (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of the Fmoc-L-isoleucine sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a standard solution of the corresponding racemic mixture (D/L-Fmoc-isoleucine) at the same concentration to determine the retention times of both enantiomers.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis

  • Inject the racemic standard to identify the retention times of the D- and L-enantiomers.

  • Inject the Fmoc-L-isoleucine sample.

  • The chiral purity is calculated based on the peak areas of the D- and L-enantiomers in the sample chromatogram using the formula: % Chiral Purity (L-enantiomer) = [Area(L) / (Area(L) + Area(D))] * 100

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase filter Filter Samples (0.45 µm) prep_sample->filter prep_racemate Prepare Racemic Standard (D/L mixture) prep_racemate->filter hplc_system HPLC System with Chiral Stationary Phase filter->hplc_system detection UV Detection hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Chiral Purity integration->calculation

Experimental workflow for HPLC-based chiral purity assessment.

method_selection cluster_screening Initial Method Screening cluster_hplc_dev HPLC Method Development start Start: Assess Chiral Purity of This compound hplc HPLC with Chiral Stationary Phase (CSP) start->hplc alternatives Alternative Methods (SFC, CE) start->alternatives csp_select Select CSP Type: Polysaccharide vs. Zwitterionic vs. Macrocyclic hplc->csp_select final_method Final Validated Analytical Method alternatives->final_method If HPLC is not suitable mobile_phase Optimize Mobile Phase (Solvents, Additives) csp_select->mobile_phase validate Method Validation (Resolution, LOD, LOQ) mobile_phase->validate validate->final_method

Logical flow for selecting a chiral purity assessment method.

References

A Comparative Guide to Amino Protecting Groups: The Phthaloyl Advantage

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the intricate field of peptide synthesis and drug development, the strategic selection of an amino protecting group is a critical decision that profoundly influences reaction outcomes, yield, and purity. While carbamate-based protecting groups like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) have become the workhorses of modern synthetic strategies, the often-overlooked phthaloyl (Pht) group offers a unique set of advantages that merit careful consideration. This guide provides an objective, data-driven comparison of the phthaloyl protecting group against its more common counterparts, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

At a Glance: Key Characteristics of Common Amino Protecting Groups

The choice of a protecting group is fundamentally dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The phthaloyl group distinguishes itself through its exceptional stability to both acidic and basic conditions, a feature that provides a distinct advantage in orthogonal protection strategies.

FeaturePhthaloyl (Pht)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Carboxybenzyl (Cbz)
Chemical Nature Cyclic diacyl imideCarbamateCarbamateCarbamate
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)[1]Strong acid (e.g., TFA)[1]Mild base (e.g., 20% piperidine in DMF)[1]Catalytic hydrogenolysis (e.g., H₂/Pd-C)[2][3]
Stability to Acids Highly StableLabile[1]Stable[4]Stable to mild acid, labile to strong acids (HBr/AcOH)[5]
Stability to Bases Highly StableStableLabile[1]Stable[4]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[1]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[1]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[1]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups
Racemization Risk Low; the rigid structure can help minimize racemization of the protected amino acid.[6]Low to moderate, depending on the deprotection conditions.[7]Can be significant with sensitive amino acids due to the basic deprotection conditions.[7]Generally low.
Common Application General organic synthesis, Gabriel synthesis of primary amines, specific applications in peptide and oligonucleotide synthesis requiring high stability.[1][8]Gold standard for solid-phase peptide synthesis (SPPS), particularly for long or complex peptides.[1]Widely used in both solid-phase and solution-phase peptide synthesis.[1]Predominantly used in solution-phase peptide synthesis.[2]

The Phthaloyl Advantage: Superior Stability and Unique Applications

The primary advantage of the phthaloyl group lies in its robust nature. Its stability under both the acidic conditions used to cleave Boc groups and the basic conditions for Fmoc removal makes it an invaluable tool for complex, multi-step syntheses where multiple protecting groups are required.[1] This orthogonality allows for the selective deprotection of other functional groups without premature cleavage of the phthaloyl-protected amine.

A notable example of the phthaloyl group's superior stability is in the automated synthesis of 3'-amine-modified oligonucleotides. A comparative study demonstrated that the phthaloyl group provided the best stability during synthesis compared to Fmoc and trifluoroacetyl (TFA) protecting groups, which showed significant degradation.

Furthermore, the phthaloyl group plays a central role in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from primary alkyl halides.[8] This method avoids the over-alkylation that is often a significant side reaction when using ammonia or other primary amines.[9]

Quantitative Performance Comparison: A Noteworthy Gap

The following table summarizes the available information on potential side reactions associated with each protecting group:

Protecting GroupPotential Side Reactions
Phthaloyl (Pht) The primary drawback is the often harsh conditions required for deprotection (hydrazinolysis), which may not be compatible with sensitive functional groups in the substrate.[1][8] Incomplete cleavage can also be an issue.
tert-Butoxycarbonyl (Boc) Acid-catalyzed side reactions, such as the t-butylation of sensitive residues like tryptophan and methionine, can occur.[1] The use of strong acids like trifluoroacetic acid (TFA) for deprotection can also lead to the degradation of acid-sensitive peptides.
9-Fluorenylmethyloxycarbonyl (Fmoc) Aspartimide formation in sequences containing aspartic acid is a common side reaction under the basic deprotection conditions.[1] Diketopiperazine formation at the dipeptide stage can also be problematic.[1]
Carboxybenzyl (Cbz) Incomplete removal during hydrogenolysis can occur, and the catalyst can sometimes be poisoned by sulfur-containing amino acids. The deprotection is not suitable for molecules containing other reducible functional groups.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of protecting group performance. Below are representative protocols for the deprotection of each group, followed by a proposed protocol for a comprehensive comparative analysis.

Protocol 1: Deprotection of N-Phthaloyl Group

This protocol describes the removal of the phthaloyl group via hydrazinolysis.

  • Reagents:

    • N-Phthaloyl-protected substrate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol or a suitable solvent

  • Procedure:

    • Dissolve or suspend the N-phthaloyl-protected substrate in ethanol.

    • Add hydrazine hydrate (typically 2-10 equivalents) to the mixture.

    • Reflux the reaction mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

    • Purify the product by column chromatography or recrystallization as required.[1]

Protocol 2: Deprotection of N-Boc Group

This protocol outlines the acidic cleavage of the Boc protecting group.

  • Reagents:

    • N-Boc-protected substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

  • Procedure:

    • Dissolve the N-Boc-protected substrate in DCM.

    • Prepare a cleavage cocktail, typically consisting of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS). The choice of scavengers depends on the amino acid composition of the peptide.

    • Add the cleavage cocktail to the substrate solution.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation or filtration and wash with cold ether.

    • Dry the deprotected peptide under vacuum.[1][10]

Protocol 3: Deprotection of N-Fmoc Group

This protocol describes the base-mediated cleavage of the Fmoc protecting group.

  • Reagents:

    • N-Fmoc-protected substrate

    • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc-protected substrate in DMF.

    • Add the 20% piperidine in DMF solution to the substrate solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.[1]

Protocol 4: Deprotection of N-Cbz Group

This protocol details the removal of the Cbz group by catalytic hydrogenolysis.

  • Reagents:

    • N-Cbz-protected substrate

    • Palladium on activated carbon (10% Pd/C)

    • Methanol or other suitable solvent

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz-protected substrate in methanol.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the substrate).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to yield the deprotected amine.[2]

Proposed Experimental Protocol for Comparative Analysis

To address the gap in quantitative comparative data, the following detailed experimental protocol is proposed. This protocol is designed to objectively assess the performance of the Phthaloyl, Boc, Fmoc, and Cbz protecting groups under standardized conditions.

Objective: To quantitatively compare the stability, deprotection kinetics, and impact on racemization of Phthaloyl, Boc, Fmoc, and Cbz protected L-phenylalanine.

Materials:

  • N-Phthaloyl-L-phenylalanine

  • N-Boc-L-phenylalanine

  • N-Fmoc-L-phenylalanine

  • N-Cbz-L-phenylalanine

  • Deprotection reagents as specified in Protocols 1-4.

  • Internal standard (e.g., a stable, structurally similar compound that does not react under the experimental conditions)

  • HPLC-grade solvents

  • Chiral HPLC column

Part 1: Stability Analysis

  • Acidic Stability:

    • Prepare solutions of each protected amino acid in a standard acidic medium (e.g., 50% TFA in DCM).

    • Incubate the solutions at room temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution, quench the reaction, and analyze by RP-HPLC with an internal standard to quantify the amount of remaining protected amino acid.

  • Basic Stability:

    • Prepare solutions of each protected amino acid in a standard basic medium (e.g., 20% piperidine in DMF).

    • Follow the same incubation and analysis procedure as in the acidic stability test.

Part 2: Deprotection Kinetics

  • For each protected amino acid, set up the deprotection reaction as described in the respective protocols (1-4).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from each reaction, quench the reaction, and analyze by RP-HPLC with an internal standard to quantify the formation of the deprotected L-phenylalanine.

  • Plot the percentage of deprotection versus time for each protecting group.

Part 3: Racemization Analysis

  • Following complete deprotection from Part 2, analyze the final product mixture from each reaction using a chiral HPLC column.

  • Quantify the percentage of the D-enantiomer formed for each protecting group.

Data Presentation:

The quantitative data from these experiments should be summarized in the following tables:

Table 1: Stability of Protected L-Phenylalanine

Protecting Group% Remaining after 24h in 50% TFA/DCM% Remaining after 24h in 20% Piperidine/DMF
Phthaloyl
Boc
Fmoc
Cbz

Table 2: Deprotection Kinetics and Racemization of L-Phenylalanine

Protecting GroupTime for >99% Deprotection (min)% D-Phenylalanine formed
Phthaloyl
Boc
Fmoc
Cbz

Visualizing the Chemical Pathways

Diagrams illustrating the chemical structures and reaction pathways provide a clearer understanding of the processes involved.

G cluster_Pht Phthaloyl (Pht) Protection cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_Cbz Cbz Protection Pht_Protected N-Phthaloyl-Amino Acid Pht_Deprotected Free Amino Acid + Phthalhydrazide Pht_Protected->Pht_Deprotected Hydrazine Hydrate Boc_Protected N-Boc-Amino Acid Boc_Deprotected Free Amino Acid + Isobutylene + CO2 Boc_Protected->Boc_Deprotected TFA Fmoc_Protected N-Fmoc-Amino Acid Fmoc_Deprotected Free Amino Acid + Dibenzofulvene Fmoc_Protected->Fmoc_Deprotected Piperidine Cbz_Protected N-Cbz-Amino Acid Cbz_Deprotected Free Amino Acid + Toluene + CO2 Cbz_Protected->Cbz_Deprotected H2 / Pd-C

Caption: Deprotection pathways of common amino protecting groups.

G start Protected Amino Acid stability_test Stability Test (Acidic & Basic Conditions) start->stability_test deprotection_kinetics Deprotection Kinetics Assay start->deprotection_kinetics data_analysis Quantitative Data Analysis stability_test->data_analysis racemization_analysis Chiral HPLC Analysis deprotection_kinetics->racemization_analysis racemization_analysis->data_analysis

Caption: Workflow for comparative analysis of amino protecting groups.

Conclusion

The choice of an amino protecting group is a strategic decision with significant implications for the success of a synthetic endeavor. While Boc, Fmoc, and Cbz are the established mainstays of peptide and organic synthesis, the phthaloyl group offers a compelling alternative, particularly in scenarios demanding high stability and orthogonality. Its resistance to both acidic and basic cleavage conditions provides a unique advantage in the synthesis of complex molecules with multiple protected functional groups.

Although a comprehensive, direct quantitative comparison of the performance of these four protecting groups is currently lacking in the literature, the qualitative advantages and specific applications of the phthaloyl group are clear. The proposed experimental protocol provides a framework for researchers to conduct their own quantitative assessments, enabling a more informed and data-driven selection of the optimal protecting group for their specific synthetic challenges. By understanding the nuances of each protecting group, chemists can navigate the complexities of modern synthesis with greater precision and efficiency.

References

Confirming the Structure of Phthaloyl-L-isoleucine: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: ¹H vs. ¹³C NMR Spectroscopy

Both ¹H and ¹³C NMR provide critical and complementary information for structure confirmation.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Sensitivity HighLow
Information Density Rich in coupling information (J-coupling) revealing proton-proton proximities.Simpler spectra with less overlap, directly showing the number of unique carbons.
Key Insights Provides detailed information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. Crucial for determining stereochemistry through coupling constants.Reveals the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the nature of attached atoms.
Experimental Time Relatively short acquisition times.Longer acquisition times due to the low natural abundance of ¹³C.

Experimental Data for Structural Confirmation

The following tables present experimental NMR data for N-Phthaloyl-L-alanyl-L-phenylalanine methyl ester, which serves as a structural analog to illustrate the expected spectral features of Phthaloyl-L-isoleucine.

¹H NMR Spectral Data of N-Phthaloyl-L-alanyl-L-phenylalanine methyl ester

Solvent: CDCl₃, Frequency: 200 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.81m-4HPhthaloyl-H
7.07m-5HPhenyl-H
6.37d7.21HNH
4.90q7.41HAla α-CH
4.86m-1HPhe α-CH
3.82s-3HOCH₃
3.11AMX systemJ_AM = 13.8, J_AX = J_MX = 5.82HPhe β-CH₂
1.66d7.43HAla β-CH₃

Data sourced from a study on N-Phthaloyl-l-alanyl-l-phenylalanine methyl ester.

Representative ¹³C NMR Spectral Data for N-Protected Amino Acids

Due to the lack of a complete experimental ¹³C NMR spectrum for this compound, the following table provides representative chemical shift ranges for key carbon atoms in N-phthaloyl and N-Boc protected amino acids. These ranges can be used to approximate the expected shifts in this compound.

Carbon AtomRepresentative Chemical Shift Range (δ, ppm)
Phthaloyl C=O167 - 168
Carboxyl C=O170 - 176
Phthaloyl Aromatic C123 - 135
α-Carbon (CH)50 - 60
β-Carbon25 - 40
γ-Carbon10 - 30
δ-Carbon10 - 20

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Longer acquisition times are necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualization of Methodologies

structure_confirmation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr_1h 1D ¹H NMR transfer->nmr_1h nmr_13c 1D ¹³C NMR transfer->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d assign_1h Assign ¹H Signals nmr_1h->assign_1h assign_13c Assign ¹³C Signals nmr_13c->assign_13c correlate Correlate with 2D Data nmr_2d->correlate assign_1h->correlate assign_13c->correlate structure Confirm Structure correlate->structure

Caption: Workflow for Structure Confirmation using NMR Spectroscopy.

Caption: Chemical Structure of this compound.

Alternative and Complementary Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques can provide valuable complementary information.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. MS is generally more sensitive than NMR but does not provide detailed structural connectivity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl groups of the phthalimide and carboxylic acid, and the N-H bond.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state. However, it requires the growth of a suitable single crystal, which can be a significant challenge.

Conclusion

NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, offers a powerful and comprehensive approach for the structural confirmation of this compound. By carefully analyzing the chemical shifts, coupling constants, and correlation signals, researchers can gain unambiguous evidence for the molecular structure, which is critical for its application in drug development and peptide synthesis. When combined with complementary techniques like mass spectrometry, a complete and robust characterization of the molecule can be achieved.

A Comparative Yield Analysis of L-Isoleucine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of L-isoleucine, a β-branched amino acid, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to steric hindrance. This steric bulk can impede coupling reactions, leading to lower yields, incomplete reactions, and the formation of deletion sequences. The choice of the Nα-protecting group and the activation strategy for the L-isoleucine derivative are critical factors that significantly influence the overall success of the synthesis. This guide provides a comparative analysis of various L-isoleucine derivatives, summarizing their performance based on available data and outlining detailed experimental protocols to assist researchers in optimizing their peptide synthesis strategies.

Performance Comparison of L-Isoleucine Derivatives

The selection of an appropriate L-isoleucine derivative is crucial for efficient peptide synthesis. The following table summarizes illustrative performance data for commonly used derivatives. It is important to note that actual yields can vary depending on the specific peptide sequence, coupling reagents, resin, and protocol used.

L-Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine 97-99[1]75-85[1]60-75[1]Requires harsh acidic conditions (e.g., HF) for final cleavage, which may not be suitable for sensitive peptides. In situ neutralization protocols can enhance efficiency.[1]
Fmoc-L-Isoleucine 98-99.5[1]80-90[1]65-80[1]Milder deprotection conditions (piperidine) make it compatible with a broader range of linkers and side-chain protecting groups. Generally the preferred choice in modern SPPS.[1]
Fmoc-L-allo-Isoleucine 97-99[1]78-88[1]62-78[1]As a diastereomer, its incorporation can influence the peptide's structure and biological activity. Coupling efficiency is comparable to L-isoleucine, but analytical verification of stereochemical integrity is crucial.[1]
Fmoc-L-Isoleucine-OPfp HighHighGoodPentafluorophenyl (Pfp) esters are highly reactive, facilitating rapid and efficient coupling, which can minimize racemization. They are stable, crystalline solids that can be prepared in advance. The use of HOBt can further catalyze the reaction.
Fmoc-L-Isoleucine-ODhbt HighHighGood3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) esters are also highly reactive active esters used to promote efficient coupling, particularly in automated SPPS.
Fmoc-N-methyl-L-Isoleucine Moderate to LowVariableVariableThe N-methyl group introduces significant steric hindrance, making coupling reactions challenging and often resulting in low yields. Specialized, highly reactive coupling reagents and optimized protocols are necessary.

Experimental Protocols

Detailed methodologies for the incorporation of different L-isoleucine derivatives are provided below. These protocols represent standard manual SPPS workflows.

This protocol outlines a manual Boc-SPPS workflow for the incorporation of a Boc-L-Isoleucine residue.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield resin, 0.4-0.8 mmol/g substitution).

  • Swell the resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Wash the resin with DCM (3x).

2. Nα-Boc Deprotection:

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the vessel and treat with 50% TFA in DCM for an additional 20 minutes.

  • Wash the resin with DCM (3x), isopropanol (3x), and finally with Dimethylformamide (DMF) (3x).[1]

3. Neutralization:

  • Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

  • Wash the resin with DMF (5x).[1]

4. Coupling of Boc-L-Isoleucine:

  • Dissolve Boc-L-Isoleucine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours. Due to steric hindrance, a longer coupling time or a second coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).[1]

5. Repetition and Cleavage:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • After the final coupling, perform a final deprotection (step 2).

  • For cleavage and deprotection of side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., HF/p-cresol 9:1) for 1-2 hours at 0°C.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

This protocol outlines a manual Fmoc-SPPS workflow for incorporating an Fmoc-L-Isoleucine residue.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide or Wang resin, 0.4-0.8 mmol/g substitution).

  • Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Wash the resin with DMF (3x).

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin with DMF (5x) to ensure complete removal of piperidine.[1]

3. Coupling of Fmoc-L-Isoleucine:

  • Dissolve Fmoc-L-Isoleucine (3 eq.), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours. Given the steric hindrance of isoleucine, extended coupling times or double coupling may be beneficial.

  • Monitor the coupling reaction with a Kaiser test. A negative test indicates a complete reaction.

  • Wash the resin with DMF (3x) and DCM (3x).[1]

4. Repetition and Cleavage:

  • Repeat steps 2-3 for each subsequent amino acid.

  • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[1]

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

This protocol outlines the use of a pre-activated pentafluorophenyl ester of Fmoc-L-Isoleucine.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 2.

2. Coupling of Fmoc-L-Isoleucine-OPfp:

  • In a separate vial, dissolve the Fmoc-L-Isoleucine-OPfp ester (3-5 equivalents) in DMF.

  • (Optional) Add HOBt (3-5 equivalents) to the amino acid solution to catalyze the reaction.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Repetition and Cleavage:

  • Follow step 4 from Protocol 2.

The coupling of N-methylated amino acids is notoriously difficult due to increased steric hindrance. The use of highly efficient coupling reagents is essential.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 2.

2. Coupling of Fmoc-N-methyl-L-Isoleucine:

  • Dissolve Fmoc-N-methyl-L-Isoleucine (4 eq.) and a highly reactive coupling reagent such as HATU (3.9 eq.) in DMF.

  • Add DIEA (8 eq.) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for an extended period (e.g., 4 hours to overnight). Double coupling may be necessary.

  • Monitor the coupling reaction using a test suitable for secondary amines (e.g., chloranil test), as the Kaiser test is not reliable for N-methylated amines.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Repetition and Cleavage:

  • Follow step 4 from Protocol 2.

Visualizing SPPS Workflows and Key Concepts

To better understand the processes and relationships discussed, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Nα-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Deprotection Washing2->Cleavage Final amino acid Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Steric_Hindrance cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 β-Branched Amino Acid (Isoleucine) Ala_N N Ala_C Ala_N->Ala_C Ala_CO C' Ala_C->Ala_CO Ala_R CH₃ Ala_C->Ala_R Ile_N N Ile_C Ile_N->Ile_C Ile_CO C' Ile_C->Ile_CO Ile_R CH(CH₃)CH₂CH₃ Ile_C->Ile_R Approach Incoming Activated Amino Acid Approach->Ala_N Less Hindered Access Approach->Ile_N Sterically Hindered Access

Steric Hindrance in Isoleucine vs. a Non-Branched Amino Acid.

Activation_Strategies cluster_in_situ In Situ Activation cluster_pre_activated Pre-activated Derivatives Fmoc_Ile_OH Fmoc-Ile-OH Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Fmoc_Ile_OH->Coupling_Reagent Activated_Intermediate Reactive Intermediate (e.g., Active Ester) Coupling_Reagent->Activated_Intermediate Peptide_Resin Peptide-Resin with free N-terminus Activated_Intermediate->Peptide_Resin Active_Ester Stable Active Ester (e.g., Fmoc-Ile-OPfp) Active_Ester->Peptide_Resin Peptide_Bond Peptide Bond Formation Peptide_Resin->Peptide_Bond

Comparison of Amino Acid Activation Strategies in SPPS.

Conclusion

The successful incorporation of L-isoleucine in SPPS is a multifaceted challenge that requires careful consideration of the protecting group strategy, the form of the isoleucine derivative, and the coupling conditions. While standard Fmoc-L-Isoleucine offers a robust and widely applicable solution, the use of pre-activated esters like Fmoc-L-Isoleucine-OPfp can be advantageous for particularly difficult couplings by enhancing reaction kinetics and minimizing side reactions. For highly challenging sequences, such as those containing N-methyl-isoleucine, the use of potent coupling reagents and optimized, often prolonged, reaction times are indispensable. The choice of the diastereomer, L-allo-isoleucine, provides an avenue for modulating peptide structure and function but necessitates rigorous analytical oversight. Ultimately, the optimal strategy will be dictated by the specific requirements of the target peptide, including its sequence, length, and desired purity. Researchers are encouraged to perform small-scale test couplings to determine the most effective conditions for their specific application.

References

A Comparative Guide to the Stability of Amino Acid Protecting Groups: Evaluating Phthaloyl-L-isoleucine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a critical decision that dictates the efficiency and success of peptide synthesis. The stability of this group under various reaction conditions is paramount to preventing premature deprotection and the formation of impurities. This guide provides a comparative analysis of the stability of Phthaloyl-L-isoleucine alongside two commonly used alternatives, Tert-butyloxycarbonyl (Boc)-L-isoleucine and 9-fluorenylmethyloxycarbonyl (Fmoc)-L-isoleucine, supported by established experimental protocols.

Comparative Stability of Amino Protecting Groups

The choice between Fmoc, Boc, and potentially Phthaloyl protecting groups hinges on their differential stability to acidic and basic conditions, forming the basis of orthogonal protection strategies in peptide synthesis.[1] The Fmoc group is notably labile to basic conditions, typically removed with piperidine, while the Boc group is cleaved by strong acids like trifluoroacetic acid (TFA).[1]

Protecting GroupConditions for DeprotectionGeneral Stability Profile
Phthaloyl Hydrazinolysis (e.g., hydrazine hydrate in refluxing ethanol)Stable to acidic conditions.
Boc Strong acids (e.g., TFA, HCl in dioxane)[1][2]Stable to most nucleophiles and bases.[2]
Fmoc Basic conditions (e.g., 20% piperidine in DMF)[1][3]Stable under acidic conditions.[3]

Quantitative Stability Data for Common Protecting Groups

The following table summarizes the stability of Boc and Fmoc protected amino acids under conditions where the other is typically cleaved. This highlights their orthogonality, a key concept in solid-phase peptide synthesis (SPPS).

CompoundConditionStability (% remaining after treatment)
Boc-Amino Acid 20% Piperidine in DMF (Fmoc deprotection conditions)>99%
Fmoc-Amino Acid 50% TFA in DCM (Boc deprotection conditions)>99%

Note: The stability of this compound under these specific conditions is not documented in the provided search results, but it is expected to be highly stable to both standard Fmoc and Boc deprotection conditions.

Thermal and Storage Stability

Proper storage is crucial to prevent the degradation of protected amino acids.

CompoundRecommended Storage TemperatureKey Stability Considerations
This compound Room Temperature (General guidance for stable organic compounds)Protect from moisture.
Boc-L-isoleucine 0 - 8 °C (Refrigerated)[4]Protect from moisture. Avoid strong oxidizing agents.[4]
Fmoc-L-isoleucine 2 - 8°C[5] or -20°C for long-term storage[6]Stable at room temperature for short periods.

Experimental Protocols

To facilitate a standardized comparison of protecting group stability, the following protocols outline methods to quantify the rate of deprotection or degradation.

Protocol 1: General Acid/Base Stability Assay

Objective: To determine the stability of a protected amino acid under specific acidic or basic conditions over time.

Materials:

  • Protected L-isoleucine (Phthaloyl, Boc, or Fmoc)

  • Selected acidic or basic reagent (e.g., 50% TFA in DCM, 20% piperidine in DMF, various pH buffers)

  • Quenching solution (e.g., for TFA, a solution of a weak base; for piperidine, a weak acid)

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column (e.g., C18) and solvents

Procedure:

  • Prepare a stock solution of the protected amino acid in a suitable solvent.

  • Initiate the stability test by adding the acidic or basic reagent to the stock solution at a defined temperature.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched sample by HPLC to determine the percentage of the remaining protected amino acid.

  • Plot the percentage of the intact protected amino acid against time to determine the degradation kinetics.

Protocol 2: Thermal Stability Assay

Objective: To evaluate the degradation of a protected amino acid at elevated temperatures.

Materials:

  • Protected L-isoleucine

  • High-boiling point solvent (e.g., DMSO, DMF)

  • Heating block or oil bath

  • HPLC system

Procedure:

  • Prepare a solution of the protected amino acid in the chosen solvent.

  • Place vials containing the solution in a heating block set to the desired temperature (e.g., 50°C, 80°C, 100°C).

  • At various time intervals, remove a vial and allow it to cool to room temperature.

  • Analyze the sample by HPLC to quantify the amount of remaining protected amino acid.

  • Compare the results to a control sample kept at room temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the stability of an amino acid protecting group.

G cluster_prep Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis cluster_comparison Comparison start Start: Select Protected Amino Acid (e.g., this compound) prep_solution Prepare Stock Solution start->prep_solution ph_cond pH Stability (Acidic/Basic Buffers) prep_solution->ph_cond temp_cond Thermal Stability (Elevated Temperatures) prep_solution->temp_cond solv_cond Solvent Stability (Various Organic Solvents) prep_solution->solv_cond sampling Time-Point Sampling & Quenching ph_cond->sampling temp_cond->sampling solv_cond->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data compare Compare with Alternatives (Boc, Fmoc) data->compare end End: Stability Profile Determined compare->end

References

A Comparative Guide to the Phthaloyl Protecting Group in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. An ideal protecting group must be robust enough to withstand various reaction conditions while being selectively removable without affecting other protecting groups or the peptide backbone. This principle, known as orthogonality, is critical for the synthesis of complex, modified, or cyclic peptides.[1][2]

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) groups dominate modern solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group presents a unique orthogonal option.[3][4] The Phth group, a cyclic diacyl protecting group, is exceptionally stable to both the acidic and basic conditions commonly used to remove Boc and Fmoc groups, respectively.[3] Its removal requires a distinct chemical mechanism, typically hydrazinolysis, making it a valuable tool for specific synthetic challenges.[5]

This guide provides an objective comparison of the phthaloyl protecting group with the more conventional Fmoc and Boc groups, supported by experimental data and protocols to inform your synthetic strategy.

Comparative Analysis of Amine Protecting Groups

The choice of an N-terminal protecting group dictates the entire synthetic strategy, including the selection of resin and side-chain protecting groups.[1][3] The following table summarizes the key characteristics of the Phthaloyl, Fmoc, and Boc groups.

FeaturePhthaloyl (Phth)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Chemical Nature Phthalimide derivative[5]Fluorenyl-based carbamate[5]tert-Butyl carbamate[5]
Cleavage Condition Hydrazinolysis (e.g., hydrazine hydrate)[5]Mild base (e.g., 20% piperidine in DMF)[4][5]Strong acid (e.g., Trifluoroacetic Acid - TFA)[4][5]
Orthogonality Orthogonal to acid-labile (e.g., Boc, tBu, Trt) and base-labile (e.g., Fmoc) groups.[3][5]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[5]
Common Application Protection of primary amines, particularly useful in scenarios requiring orthogonality to both acid and base deprotection.[3][5]The gold standard for solid-phase peptide synthesis (SPPS), especially for long or complex peptides.[5]A robust and well-established method for both solid-phase and solution-phase synthesis.[3][5]
Potential Side Reactions Potential for side reactions with sensitive functional groups during hydrazinolysis.[5]Aspartimide formation in sequences containing aspartic acid; Diketopiperazine formation at the dipeptide stage.[5][6]Acid-catalyzed side reactions such as t-butylation of sensitive residues (e.g., Trp, Met).[5]
Monitoring Less straightforward for real-time monitoring.[5]UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time reaction monitoring.[5]No straightforward method for real-time monitoring of deprotection.[5]

Visualizing Orthogonality and Chemical Structures

The following diagrams illustrate the concept of protecting group orthogonality and the chemical structures of key N-protected amino acids.

Orthogonality_Concept cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) cluster_Phth Phth Strategy (Orthogonal) Fmoc Fmoc (α-amine) tBu tBu, Trt (side-chain) Boc Boc (α-amine) Bzl Bzl (side-chain) Phth Phthaloyl Fmoc_ortho Fmoc Boc_ortho Boc Cleavage_Base Base (e.g., Piperidine) Cleavage_Base->Fmoc Cleavage_Acid Strong Acid (e.g., HF) Cleavage_Acid->Bzl Cleavage_Mild_Acid Mild Acid (e.g., TFA) Cleavage_Mild_Acid->tBu Cleavage_Mild_Acid->Boc Cleavage_Hydrazine Hydrazine Cleavage_Hydrazine->Phth

Caption: Orthogonality of protecting groups.

Protecting_Group_Structures Phth Phthaloyl-Glycine label_phth Phthaloyl-Glycine Fmoc Fmoc-Glycine label_fmoc Fmoc-Glycine Boc Boc-Glycine label_boc Boc-Glycine

Caption: Chemical structures of protected glycines.

Experimental Protocols

Detailed methodologies are essential for the successful application and removal of protecting groups.

Protocol 1: N-Phthaloyl Protection of an Amino Acid

This protocol describes a general procedure for the protection of a primary amino group using phthalic anhydride. Microwave irradiation can be used to accelerate the reaction.[7]

Materials:

  • Amino Acid (1 equivalent)

  • Phthalic Anhydride (1 equivalent)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable vessel, thoroughly mix the amino acid (1 eq.) and phthalic anhydride (1 eq.).

  • Add a minimal amount of DMF to create a slurry. For microwave synthesis, a few drops are often sufficient.

  • Conventional Heating: Heat the mixture in an oil bath at 130-150°C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Place the mixture in a microwave reactor and irradiate at a suitable power (e.g., 285 W) in short intervals (e.g., 20 seconds) for a total of 4-8 minutes.[7] Monitor reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the N-phthaloyl protected amino acid.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Deprotection of the N-Phthaloyl Group (Hydrazinolysis)

This protocol outlines the removal of the phthaloyl group using hydrazine hydrate, a standard method in peptide synthesis.[5]

Materials:

  • N-phthaloyl-protected peptide (on resin or in solution)

  • Hydrazine hydrate (N₂H₄·H₂O) (2-10 equivalents)

  • Ethanol or a suitable solvent mixture (e.g., DMF)

Procedure:

  • Suspend or dissolve the N-phthaloyl-protected peptide in a suitable solvent like ethanol or DMF.

  • Add hydrazine hydrate (2-10 eq.) to the mixture.

  • Heat the reaction mixture to reflux (or a moderately elevated temperature, e.g., 50-80°C) for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The phthalhydrazide byproduct is often insoluble and can be removed by filtration.

  • If the peptide is on a solid support, wash the resin extensively with the solvent to remove byproducts and excess reagents.

  • If the reaction was performed in solution, the deprotected peptide can be isolated using standard workup procedures, such as precipitation or extraction.

Workflow and Mechanism Diagrams

Visualizing the synthesis cycle and reaction mechanisms provides a clearer understanding of the process.

SPPS_Workflow cluster_Fmoc Fmoc SPPS Cycle cluster_Boc Boc SPPS Cycle cluster_Phth Hypothetical Phth SPPS Cycle f_start Fmoc-AA-Resin f_deprotect Deprotection (20% Piperidine/DMF) f_start->f_deprotect Repeat f_wash1 Wash f_deprotect->f_wash1 Repeat f_couple Couple next Fmoc-AA f_wash1->f_couple Repeat f_wash2 Wash f_couple->f_wash2 Repeat f_wash2->f_start Repeat b_start Boc-AA-Resin b_deprotect Deprotection (TFA/DCM) b_start->b_deprotect Repeat b_wash1 Wash b_deprotect->b_wash1 Repeat b_neutralize Neutralize (DIEA) b_wash1->b_neutralize Repeat b_couple Couple next Boc-AA b_neutralize->b_couple Repeat b_wash2 Wash b_couple->b_wash2 Repeat b_wash2->b_start Repeat p_start Phth-AA-Resin p_deprotect Deprotection (Hydrazine) p_start->p_deprotect Repeat p_wash1 Wash p_deprotect->p_wash1 Repeat p_couple Couple next Phth-AA p_wash1->p_couple Repeat p_wash2 Wash p_couple->p_wash2 Repeat p_wash2->p_start Repeat

Caption: Comparison of SPPS workflows.

Caption: Mechanism of Phthaloyl deprotection.

Conclusion

The phthaloyl protecting group, while less common in routine SPPS than Fmoc or Boc, is a powerful tool for specific applications in complex peptide synthesis.[5] Its key advantage lies in its remarkable stability to both acidic and basic conditions, providing a truly orthogonal protection strategy. This is particularly valuable in the synthesis of peptides with acid- or base-sensitive modifications, or in the construction of branched or cyclic peptides where multiple, selectively removable protecting groups are required.

However, the deprotection conditions using hydrazine can be harsh and may not be compatible with all functional groups within a peptide sequence.[5] Therefore, the decision to employ the phthaloyl group must be made on a case-by-case basis, carefully considering the overall synthetic route and the chemical nature of the target peptide. For researchers tackling unique synthetic challenges that fall outside the standard Fmoc/tBu or Boc/Bzl strategies, the phthaloyl group offers a robust and reliable orthogonal solution.

References

A Researcher's Guide to Phthaloyl-L-isoleucine: A Cost-Benefit Analysis for Peptide Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts experimental outcomes, timelines, and budgets. Phthaloyl-L-isoleucine, a protected form of the essential amino acid L-isoleucine, finds its primary application in peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound in research, comparing its performance with common alternatives and presenting supporting experimental data where available.

Performance in Peptide Synthesis: A Comparative Overview

The core utility of this compound lies in the protection of the α-amino group of isoleucine during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions and allows for the sequential addition of amino acids to build a peptide of a specific sequence. The choice of protecting group is a crucial parameter in SPPS, directly influencing coupling efficiency, crude peptide purity, and overall yield.

Table 1: Illustrative Performance Data for Protected Isoleucine Derivatives in SPPS

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
This compound Data not readily availableData not readily availableData not readily availableStable to both acidic and basic conditions used in Fmoc and Boc strategies. Removal requires specific, potentially harsh conditions (hydrazinolysis).
Fmoc-L-isoleucine 98-99.5%[1]80-90%[1]65-80%[1]Milder deprotection conditions (piperidine). Generally preferred for its orthogonality and compatibility with a wide range of linkers and side-chain protecting groups.[1]

Note: The data for Fmoc-L-isoleucine is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions.[1] Actual results can vary depending on the peptide sequence, coupling reagents, and specific protocol used.

The primary advantage of the phthaloyl group is its stability under both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. This orthogonality can be beneficial in complex synthetic schemes. However, the removal of the phthaloyl group typically requires hydrazinolysis, which can be harsh and may lead to side reactions with sensitive functional groups in the peptide.

An Alternative for Cell Culture Applications: N-lactoyl-isoleucine

Beyond peptide synthesis, researchers working with cell culture have an alternative to consider for delivering isoleucine in a more bioavailable form: N-lactoyl-isoleucine. This derivative offers a significant advantage in terms of solubility, which is often a limiting factor in developing highly concentrated cell culture media.

Table 2: Solubility Comparison of L-isoleucine and N-lactoyl-isoleucine

CompoundParent Amino AcidSolubility (g/kg at 25°C)Fold Increase in Solubility
L-isoleucine-32.4-
N-lactoyl-isoleucine sodium saltIsoleucine639.3~19.7x

This enhanced solubility allows for the preparation of more concentrated feed formulations, potentially leading to higher cell densities and increased yields of recombinant proteins in bioreactors.

Cost Analysis

A direct cost comparison is influenced by supplier, purity, and quantity. However, a general price point for research-grade this compound can be established.

Table 3: Estimated Cost of this compound

ProductQuantityEstimated Price (USD)
This compound1g$18.53
This compound5g$46.97

Researchers should compare these prices with those of Fmoc-L-isoleucine and N-lactoyl-isoleucine from their preferred vendors to conduct a specific cost analysis for their experimental needs.

Biological Activity: An Emerging Benefit

Recent studies have indicated that N-phthaloyl amino acids may possess biological activities beyond their role as protected synthetic intermediates. Research has shown that some N-phthaloyl amino acid derivatives can exhibit anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This suggests a potential for these compounds in drug discovery and development as modulators of inflammatory responses.

Signaling Pathway Involvement

The inhibition of TNF-α and IL-1β production by N-phthaloyl amino acids suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[2][3] The binding of TNF-α to its receptor (TNFR) typically triggers a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation.[2] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. The inhibitory action of N-phthaloyl amino acids could potentially occur at one or more points within this pathway.

NF_kB_Signaling_Pathway Potential Inhibition of NF-kB Signaling by this compound TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IkB-alpha IkB-alpha IKK Complex->IkB-alpha Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB-alpha->NF-kB (p65/p50) Releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Potential Inhibition This compound->NF-kB (p65/p50) Potential Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Protected Amino Acids

This protocol provides a general workflow for the manual synthesis of a peptide on a solid support. It should be adapted based on the specific peptide sequence, resin, and protecting group strategy (Fmoc or Boc).

Materials:

  • Appropriate solid-phase resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • Protected amino acids (e.g., this compound, Fmoc-L-isoleucine)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc; Hydrazine for Phthaloyl)

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Deprotection:

    • For Fmoc: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes. Drain and wash the resin thoroughly with DMF.

    • For Phthaloyl (Final Deprotection): Treat the resin-bound peptide with a solution of hydrazine hydrate in DMF. The reaction time and temperature may need optimization.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the protected amino acid (e.g., this compound), coupling reagent, and base in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours, or until the coupling reaction is complete (monitor with a ninhydrin test).

    • Drain the reaction solution and wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform the final deprotection of the N-terminal group.

    • Wash and dry the resin.

    • Add the cleavage cocktail to the resin to cleave the peptide from the support and remove side-chain protecting groups. Agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. N-terminal Deprotection swell->deprotect couple 3. Amino Acid Coupling deprotect->couple wash Wash couple->wash repeat Add next Amino Acid? wash->repeat repeat->deprotect Yes final_deprotect Final N-terminal Deprotection repeat->final_deprotect No cleave 4. Cleavage from Resin final_deprotect->cleave precipitate 5. Precipitation cleave->precipitate purify 6. Purification precipitate->purify end Pure Peptide purify->end

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The use of this compound in research presents a nuanced cost-benefit profile. In peptide synthesis, its primary advantage is its stability and orthogonality to common protecting group strategies. However, this is offset by the need for specific and potentially harsh deprotection conditions, and a lack of extensive data on its performance compared to the widely used Fmoc-L-isoleucine. For applications in cell culture media development, N-lactoyl-isoleucine appears to be a superior alternative due to its significantly higher solubility.

An intriguing aspect of this compound and related compounds is their potential biological activity as anti-inflammatory and immunomodulatory agents. This opens up new avenues for research beyond their traditional use in synthesis. Researchers must weigh the specific needs of their experiments, considering factors such as the complexity of the synthetic target, the sensitivity of the final product, and the overall cost, to determine if this compound is the optimal choice for their research endeavors.

References

Literature review of Phthaloyl-L-isoleucine applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex molecular synthesis. This guide provides a comprehensive review of the applications and limitations of Phthaloyl-L-isoleucine, a protected amino acid derivative, comparing its performance with common alternatives and presenting supporting experimental data where available.

This compound is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a phthaloyl group. This protection strategy allows for its use as a stable and versatile building block in various synthetic applications, most notably in peptide synthesis and as a chiral intermediate in drug discovery.[1][][3]

Performance Comparison in Peptide Synthesis

The primary application of this compound is in peptide synthesis, where the phthaloyl group serves as an N-terminal protecting group. Its performance is best understood in comparison to the two most widely used protecting groups: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). While direct quantitative comparative data for this compound is limited in the available literature, a qualitative and operational comparison can be made based on the known characteristics of the phthaloyl group.[4]

Table 1: Comparison of N-Terminal Protecting Groups for Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

FeatureThis compoundFmoc-L-isoleucineBoc-L-isoleucine
Deprotection Chemistry Hydrazinolysis (e.g., hydrazine hydrate) or aminolysis (e.g., ethylenediamine)Base-labile (e.g., piperidine in DMF)Acid-labile (e.g., TFA in DCM)
Deprotection Mildness Generally considered harsh, though milder alternatives to hydrazine exist.[4]MildHarsh (requires strong acid)[5]
Orthogonality Orthogonal to acid- and some base-labile protecting groups.Orthogonal to acid-labile side-chain protecting groups.Orthogonal to base-labile and hydrogenolysis-cleavable groups.
Coupling Efficiency Expected to be comparable to other protected isoleucines, but isoleucine itself can be challenging due to steric hindrance.[5][6]High, but can be challenging for sterically hindered residues like isoleucine.[5]Generally high, especially with in situ neutralization protocols.
Racemization Risk Can be minimized with appropriate synthesis methods (e.g., Bose's method).[7]Low during coupling with appropriate reagents; some risk during base-mediated deprotection of sensitive amino acids.[4]Low during coupling and acid-mediated deprotection.[4]
Compatibility with SPPS Less commonly used in modern automated SPPS workflows.[4]The current industry standard for automated SPPS.[4]A well-established method, though less common now than Fmoc-SPPS.[4]

Applications of this compound

Beyond its role in traditional peptide synthesis, this compound finds applications in several other areas of chemical and pharmaceutical research:

  • Chiral Building Block: As an enantiomerically pure derivative of a non-proteinogenic amino acid, it serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules, including pharmaceuticals and natural products.[][8][9]

  • Drug Development: It is a crucial intermediate in the synthesis of peptide-based therapeutics and other drug candidates where the isoleucine moiety is a key structural component.[1]

  • Biochemical Research: this compound can be used to study protein interactions and enzyme activities by incorporating it into synthetic peptides and probes.[1]

Limitations and Considerations

Despite its utility, this compound has several limitations that have led to its reduced use in mainstream solid-phase peptide synthesis compared to Fmoc and Boc derivatives:

  • Harsh Deprotection Conditions: The standard method for removing the phthaloyl group is hydrazinolysis, which involves the use of hydrazine.[4] Hydrazine is a toxic and reactive substance, and its use may not be compatible with other sensitive functional groups in a complex molecule.[4][10] Milder deprotection reagents like ethylenediamine have been reported, but they are not as widely adopted.[4]

  • Potential for Side Reactions: The use of hydrazine can lead to side reactions, such as the formation of acid hydrazides if other ester or amide functionalities are present in the molecule.[10][11]

  • Racemization Potential: While methods exist to synthesize this compound with minimal racemization, the risk of epimerization at the alpha-carbon is a concern, particularly under harsh reaction conditions.[7] Careful control of the synthesis and deprotection steps is crucial to maintain the stereochemical integrity of the final product.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Traditional methods often involve harsh conditions, while more modern approaches offer milder alternatives.

Method 1: Traditional Synthesis with Phthalic Anhydride [15][16]

  • A mixture of L-isoleucine and an equimolar amount of phthalic anhydride is refluxed in a high-boiling solvent such as glacial acetic acid for 2 hours.

  • The reaction mixture is filtered while hot, and the solvent is evaporated.

  • The resulting solid is filtered and recrystallized from a suitable solvent like ethanol.

Method 2: Mild Synthesis using N-Carboethoxy Phthalimide [17]

  • To an aqueous solution of L-isoleucine and sodium carbonate at room temperature, N-carboethoxy phthalimide is added.

  • The mixture is stirred for approximately 15 minutes.

  • The solution is filtered, and the filtrate is acidified to precipitate the product.

  • The this compound is then collected by filtration, washed with water, and dried. This method has been shown to respect the optical activity of the amino acid.[17]

Method 3: Microwave-Assisted Solvent-Free Synthesis [18]

  • A mixture of L-isoleucine and phthalic anhydride is subjected to microwave irradiation in the absence of a solvent.

  • The reaction proceeds in the molten state of phthalic anhydride.

  • This method offers a rapid and solvent-free alternative to traditional heating.

Deprotection of the Phthaloyl Group

The removal of the phthaloyl group is typically achieved through hydrazinolysis.

Protocol: Hydrazinolysis of this compound [4][19][20]

  • The phthaloyl-protected substrate is dissolved in a suitable solvent such as methanol or ethanol.

  • Hydrazine monohydrate is added to the solution (typically in excess).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is evaporated, and the residue is treated with an acid (e.g., HCl) to precipitate the phthalhydrazide byproduct.

  • The free amine (L-isoleucine or the deprotected peptide) can then be isolated from the filtrate.

Visualizing the Chemistry

Synthesis of this compound

Synthesis LIso L-Isoleucine PhthIso This compound LIso->PhthIso PA Phthalic Anhydride PA->PhthIso Solvent Glacial Acetic Acid (or other methods) Solvent->PhthIso Heat Water Water PhthIso->Water +

Caption: General reaction scheme for the synthesis of this compound.

Deprotection of this compound

Deprotection PhthIsoPeptide Phthaloyl-Ile-Peptide FreeAmine H2N-Ile-Peptide PhthIsoPeptide->FreeAmine Hydrazine Hydrazine Hydrate Hydrazine->FreeAmine Solvent Methanol / Ethanol Solvent->FreeAmine Room Temp Phthalhydrazide Phthalhydrazide FreeAmine->Phthalhydrazide +

Caption: Hydrazinolysis for the deprotection of a this compound residue.

Comparison of Deprotection Pathways

Deprotection_Comparison cluster_Phth Phthaloyl Deprotection cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection Phth_Protected Phth-N-Peptide Phth_Reagent Hydrazine Phth_Protected->Phth_Reagent Phth_Product H2N-Peptide Phth_Reagent->Phth_Product Fmoc_Protected Fmoc-N-Peptide Fmoc_Reagent Piperidine (Base) Fmoc_Protected->Fmoc_Reagent Fmoc_Product H2N-Peptide Fmoc_Reagent->Fmoc_Product Boc_Protected Boc-N-Peptide Boc_Reagent TFA (Acid) Boc_Protected->Boc_Reagent Boc_Product H2N-Peptide Boc_Reagent->Boc_Product

Caption: A logical comparison of the deprotection conditions for Phthaloyl, Fmoc, and Boc groups.

References

Safety Operating Guide

Navigating the Disposal of Phthaloyl-L-isoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide outlines the proper operational and disposal plans for Phthaloyl-L-isoleucine. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is recommended, treating the compound as potentially hazardous chemical waste. This ensures the safety of laboratory personnel and compliance with environmental regulations.

This compound is a derivative of the amino acid L-isoleucine, utilized in peptide synthesis and drug development. While L-isoleucine is generally considered non-hazardous, the introduction of the phthaloyl group, derived from phthalic anhydride, necessitates a more cautious approach to its disposal. Phthalic anhydride and its related compound, phthalimide, are known to have hazardous properties, including potential for irritation and sensitization.

Recommended Disposal Protocol

Given the lack of specific data for this compound, it is crucial to handle its disposal with the assumption that it may possess hazards associated with its phthaloyl moiety. The following step-by-step protocol is recommended:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Waste Identification and Segregation:

    • Treat all solid this compound waste as hazardous chemical waste .

    • Do not mix it with non-hazardous laboratory trash.

    • Segregate it from other chemical wastes to avoid incompatible reactions.

  • Containment:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Caution: Handle with Care," "Potential Irritant").

    • For solutions containing this compound, collect them in a designated, sealed container for liquid chemical waste. Do not dispose of them down the drain.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for chemical waste.

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.

  • Disposal:

    • Arrange for the disposal of the contained this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the EHS office with all available information about the compound.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies.

Hazard Profile of Constituent Components

To underscore the rationale for a cautious disposal approach, the following table summarizes the known hazards of the components of this compound.

ComponentKey Hazards
L-Isoleucine Generally not classified as hazardous.
Phthalic Anhydride Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation.[1][2][3]
Phthalimide Generally considered to have low toxicity, but may cause irritation upon contact.[4][5][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_sds_available Is a specific SDS for this compound available? start->is_sds_available follow_sds Follow disposal instructions on the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous Chemical Waste is_sds_available->treat_as_hazardous No contact_ehs Contact Institutional EHS for pickup and disposal. follow_sds->contact_ehs solid_or_liquid Is the waste solid or liquid? treat_as_hazardous->solid_or_liquid solid_waste_procedure Contain in a labeled, sealed container for solid chemical waste. solid_or_liquid->solid_waste_procedure Solid liquid_waste_procedure Contain in a labeled, sealed container for liquid chemical waste. solid_or_liquid->liquid_waste_procedure Liquid solid_waste_procedure->contact_ehs liquid_waste_procedure->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these conservative yet crucial procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

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